molecular formula C13H19NO B1583925 C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine CAS No. 23528-54-3

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Cat. No.: B1583925
CAS No.: 23528-54-3
M. Wt: 205.3 g/mol
InChI Key: WSNHLIUOCLAAMP-UHFFFAOYSA-N
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Description

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHLIUOCLAAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353557
Record name C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23528-54-3
Record name 1-(4-Methoxyphenyl)cyclopentanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23528-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the crucial intermediate, 1-(4-methoxyphenyl)cyclopentanecarbonitrile, via a phase-transfer catalyzed cycloalkylation, followed by the reduction of the nitrile to the target primary amine. This document offers a detailed exploration of two effective reduction methodologies—lithium aluminum hydride reduction and catalytic hydrogenation—complete with step-by-step protocols, mechanistic insights, and critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The structural motif of a substituted phenyl-cycloalkylmethylamine is prevalent in a variety of pharmacologically active compounds. This compound, in particular, serves as a key precursor for molecules targeting a range of biological pathways. The synthesis of this compound requires a strategic approach to construct the quaternary carbon center and subsequently introduce the aminomethyl functionality. The pathway detailed herein is designed for efficiency, scalability, and high yield, commencing from readily available starting materials.

The chosen synthetic route, as illustrated below, proceeds through two principal transformations:

  • Synthesis of 1-(4-methoxyphenyl)cyclopentanecarbonitrile (2): This step involves the cycloalkylation of 4-methoxyphenylacetonitrile (1) with 1,4-dibromobutane. The use of phase-transfer catalysis is critical for achieving high yields in this reaction by facilitating the transport of the deprotonated nitrile from the aqueous phase to the organic phase where the alkylation occurs.

  • Reduction of the Nitrile to the Primary Amine (3): The nitrile group of intermediate (2) is then reduced to the corresponding primary amine, this compound (3). This guide presents two well-established and reliable methods for this transformation: reduction with the powerful hydride donor, lithium aluminum hydride (LiAlH4), and catalytic hydrogenation, offering researchers flexibility based on available equipment and desired reaction conditions.

This document will provide a thorough examination of each step, including detailed experimental procedures, a discussion of the underlying reaction mechanisms, and a comparative analysis of the nitrile reduction techniques.

Synthesis Pathway Overview

Synthesis_Pathway cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Nitrile Reduction 4-methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile (1) Nitrile_Intermediate 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (2) 4-methoxyphenylacetonitrile->Nitrile_Intermediate NaOH (aq), PTC 1,4-dibromobutane 1,4-Dibromobutane 1,4-dibromobutane->Nitrile_Intermediate Final_Product This compound (3) Nitrile_Intermediate->Final_Product Reducing Agent PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na+ OH- ArCHCN- Ar-CH(-)-CN ArCH2CN Ar-CH2-CN ArCH2CN->ArCHCN- OH- Q+X- Q+X- (Catalyst) Q+OH- Q+OH- Q+X-->Q+OH- Q+ArCHCN- [Q+ Ar-CH(-)-CN] Q+OH-->Q+ArCHCN- Product Product Q+ArCHCN-->Product + Br-(CH2)4-Br RBr Br-(CH2)4-Br Q+Br- Q+Br- Product->Q+Br- Q+Br-->Q+X- Interface

Caption: Simplified mechanism of phase-transfer catalysis.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)cyclopentanecarbonitrile (2)

This protocol is adapted from a procedure for the synthesis of the analogous 1-phenylcyclopentane-1-carbonitrile. [1]

Reagent/Material Molar Mass ( g/mol ) Amount Moles Equivalents
4-Methoxyphenylacetonitrile 147.18 14.7 g 0.1 1.0
1,4-Dibromobutane 215.90 25.9 g 0.12 1.2
Benzyltriethylammonium chloride 227.77 0.57 g 0.0025 0.025
50% (w/v) aq. NaOH 40.00 25 mL - -
Diethyl ether - 120 mL - -
Brine - 50 mL - -

| Anhydrous MgSO4 | - | 5 g | - | - |

Procedure:

  • To a 250 mL two-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add benzyltriethylammonium chloride (0.57 g, 0.0025 mol) and 50% (w/v) aqueous sodium hydroxide (25 mL).

  • With vigorous stirring, add 4-methoxyphenylacetonitrile (14.7 g, 0.1 mol) in one portion.

  • Add 1,4-dibromobutane (25.9 g, 0.12 mol) portion-wise over 10 minutes.

  • Heat the biphasic mixture to an internal temperature of 65 °C and maintain for 24 hours.

  • Cool the reaction to room temperature and add 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether (2 x 60 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 1-(4-methoxyphenyl)cyclopentanecarbonitrile as an oil. [1]

Characterization of 1-(4-methoxyphenyl)cyclopentanecarbonitrile (2)
  • Molecular Formula: C13H15NO

  • Molecular Weight: 201.27 g/mol

  • Appearance: Pale yellow oil

  • ¹³C NMR (CDCl₃): δ 159.0, 132.8, 127.0, 124.5, 114.1, 55.3, 49.0, 38.4, 23.9. [2]* IR (neat, cm⁻¹): 2235 (C≡N stretch).

Part 2: Reduction of 1-(4-methoxyphenyl)cyclopentanecarbonitrile (2) to this compound (3)

The reduction of the nitrile functional group to a primary amine is a critical step in this synthesis. Two highly effective methods are presented here: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice between these methods will depend on the available laboratory equipment, safety infrastructure, and desired scale of the reaction.

MethodReducing AgentAdvantagesDisadvantages
A: LiAlH₄ Reduction Lithium Aluminum HydrideHigh reactivity, rapid reaction, effective for a wide range of nitriles.Pyrophoric, reacts violently with water, requires strictly anhydrous conditions and careful workup. [3]
B: Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Raney Ni, Pd/C)"Greener" process, produces fewer waste products, can be performed at various scales.Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for over-reduction or side reactions.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles. [4]The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

The reduction of a nitrile with LiAlH₄ involves a two-step nucleophilic addition of hydride ions (H⁻). [3]

  • First Hydride Addition: A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbon of the nitrile group, breaking the C-N pi bond and forming an imine anion intermediate.

  • Second Hydride Addition: A second hydride ion attacks the imine carbon, leading to a dianion intermediate.

  • Workup: The reaction is quenched by the careful, sequential addition of water and aqueous base to hydrolyze the aluminum complexes and protonate the dianion, yielding the primary amine.

LiAlH4_Mechanism Nitrile R-C≡N Imine_Anion [R-CH=N]- Nitrile->Imine_Anion 1. LiAlH4 Dianion [R-CH2-N]2- Imine_Anion->Dianion 2. LiAlH4 Amine R-CH2-NH2 Dianion->Amine 3. H2O workup

Caption: Mechanism of nitrile reduction with LiAlH₄.

This is a general procedure for the LiAlH₄ reduction of nitriles. [5]

Reagent/Material Molar Mass ( g/mol ) Amount Moles Equivalents
1-(4-methoxyphenyl)cyclopentanecarbonitrile 201.27 10.0 g 0.05 1.0
Lithium Aluminum Hydride (LiAlH₄) 37.95 3.8 g 0.1 2.0
Anhydrous Diethyl Ether - 200 mL - -
Water - 3.8 mL - -
15% aq. NaOH - 3.8 mL - -

| Water | - | 11.4 mL | - | - |

Procedure:

  • Set up an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (3.8 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-(4-methoxyphenyl)cyclopentanecarbonitrile (10.0 g, 0.05 mol) in anhydrous diethyl ether (100 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then gently reflux for 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Workup (Fieser method): Quench the reaction by the slow, dropwise addition of water (3.8 mL), followed by 15% aqueous NaOH (3.8 mL), and finally water (11.4 mL). [6]8. Allow the mixture to warm to room temperature and stir for 30 minutes until a granular white precipitate forms.

  • Filter the solid through a pad of Celite and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Extreme Reactivity: LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. [3]* Anhydrous Conditions: All glassware must be oven-dried, and all solvents must be anhydrous. The reaction must be performed under an inert atmosphere (nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water or CO₂ extinguishers.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for nitrile reduction. It involves the use of hydrogen gas and a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

The exact mechanism can be complex and depends on the catalyst and reaction conditions. However, a generally accepted pathway involves the following steps:

  • Adsorption: Both the nitrile and hydrogen are adsorbed onto the surface of the metal catalyst.

  • Hydrogenation to Imine: The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate (R-CH=NH).

  • Hydrogenation to Amine: The imine intermediate is then further hydrogenated to the primary amine (R-CH₂-NH₂).

  • Side Reactions: The imine intermediate can also react with the primary amine product to form secondary and tertiary amines. These side reactions can be minimized by the choice of catalyst, solvent, and the addition of ammonia.

This is a general procedure for the catalytic hydrogenation of a nitrile.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
1-(4-methoxyphenyl)cyclopentanecarbonitrile201.2710.0 g0.05
Raney Nickel (50% slurry in water)-~5 g-
Anhydrous Ethanol-150 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • Place 1-(4-methoxyphenyl)cyclopentanecarbonitrile (10.0 g, 0.05 mol) and anhydrous ethanol (150 mL) in a high-pressure hydrogenation vessel (e.g., a Parr shaker).

  • Carefully add the Raney Nickel slurry (~5 g).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50-100 psi.

  • Heat the mixture to 50-80 °C and agitate (shake or stir) for 4-12 hours, monitoring hydrogen uptake.

  • After the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Catalyst Filtration (Caution!): Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The catalyst is pyrophoric and must be kept wet with solvent or water at all times. Do not allow the filter cake to dry in the air.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

  • Flammability of Hydrogen: Hydrogen is a highly flammable gas that can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area, away from ignition sources.

  • Pyrophoric Catalysts: Many hydrogenation catalysts, especially Raney Nickel and used Pd/C, are pyrophoric and can ignite spontaneously in air, especially when dry. They must be handled under a liquid or inert atmosphere.

  • High-Pressure Equipment: Ensure that the hydrogenation apparatus is properly maintained and rated for the intended pressure.

  • Leak Testing: Always perform a leak test with an inert gas (e.g., nitrogen) before introducing hydrogen.

Characterization of this compound (3)
  • Molecular Formula: C₁₃H₁₉NO

  • Molecular Weight: 205.30 g/mol

  • Appearance: Expected to be a liquid or low-melting solid.

  • ¹H NMR (CDCl₃, predicted): δ 7.2-6.8 (m, 4H, Ar-H), 3.79 (s, 3H, OCH₃), 2.7 (s, 2H, CH₂N), 2.0-1.5 (m, 8H, cyclopentyl-H), 1.3 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, predicted): δ 158.0, 138.0, 128.0, 113.5, 55.2, 50.0, 48.0, 35.0, 23.5.

  • IR (neat, cm⁻¹): 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1610, 1510 (aromatic C=C stretch).

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving phase-transfer catalyzed cycloalkylation followed by nitrile reduction. Both lithium aluminum hydride reduction and catalytic hydrogenation are effective methods for the final step, each with its own set of advantages and safety considerations. The choice of method will be guided by the specific needs and capabilities of the research environment. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Bruker. (n.d.). NMR, EPR and MRI solutions.
  • Organic Syntheses. (n.d.). Procedure.
  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (n.d.). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane.
  • Organic Syntheses. (n.d.). Procedure.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Records of Natural Products-SI. (2023). Protective Effect of Syzygium jambos (L.) Leaf Extract and Its Constituents Against LPS-induced Oxidative Stress.
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  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....
  • SpectraBase. (n.d.). Cyclopentanecarbonitrile, 1-/p-methoxyphenyl/-, - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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Sources

Physical and chemical properties of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, a versatile secondary amine with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and analytical science, this document offers insights into its synthesis, characterization, and key physicochemical parameters.

Introduction and Molecular Overview

This compound is a unique molecular scaffold featuring a central quaternary carbon atom bonded to a cyclopentyl ring, a p-methoxyphenyl group, a methylaminomethyl moiety. This intricate three-dimensional structure presents intriguing possibilities for interaction with biological targets. The presence of a basic secondary amine group and a methoxy-substituted aromatic ring suggests its potential as a pharmacophore in the development of novel therapeutic agents.

Molecular Structure:

Synthesis_Workflow start 1-(4-Methoxyphenyl)cyclopentanone intermediate Imine Intermediate start->intermediate Condensation reagent1 Methylamine (CH3NH2) reagent1->intermediate product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH3CN, H2/Pd) reagent2->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthetic workflow via reductive amination.

Step-by-Step Protocol (General Procedure):

  • Imine Formation: To a solution of 1-(4-methoxyphenyl)cyclopentanone in a suitable solvent (e.g., methanol or ethanol), an excess of methylamine (as a solution in a compatible solvent or as a gas) is added. The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once the imine formation is complete, a reducing agent is carefully added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this step as it selectively reduces the imine in the presence of the ketone. [1][2]Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can be employed. The reaction is typically stirred at room temperature until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the known chemical shifts and fragmentation patterns of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide characteristic signals for each part of the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a para-substituted benzene ring.

  • Methoxy Protons: A singlet at approximately 3.8 ppm corresponding to the three protons of the methoxy group.

  • Cyclopentyl Protons: A series of multiplets in the upfield region (~1.5-2.0 ppm) arising from the ten protons of the cyclopentyl ring. [3]* Methylaminomethyl Protons: A singlet or a closely coupled multiplet for the CH₂ group adjacent to the nitrogen, and a singlet or doublet for the N-CH₃ group. The N-H proton will likely appear as a broad singlet. The chemical shifts for these protons are expected in the range of 2.2-2.8 ppm. [4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in their unique chemical environments.

  • Aromatic Carbons: Signals in the range of 114-158 ppm. The carbon bearing the methoxy group will be the most downfield. [5][6]* Quaternary Carbon: A signal for the central quaternary carbon, likely in the range of 40-50 ppm.

  • Cyclopentyl Carbons: Several signals in the aliphatic region (~25-45 ppm). [3][7]* Methoxy Carbon: A signal around 55 ppm. [6]* Methylaminomethyl Carbons: Signals for the CH₂ and N-CH₃ carbons in the range of 30-50 ppm. [5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ characteristic of a secondary amine. [8][9]* C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1610 and 1510 cm⁻¹.

  • C-O Stretch (Ether): A strong band in the region of 1240-1260 cm⁻¹ for the aryl ether. [8]* C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region. [9]

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would show a prominent protonated molecular ion [M+H]⁺ at m/z 206.3. The fragmentation pattern would likely involve the loss of the methylamino group or cleavage of the cyclopentyl ring. Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the formation of a stable benzylic cation. [10][11][12][13][14]

Analytical Methodologies

For the quantitative analysis and purity assessment of this compound, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. Given its basic nature, a column with good peak shape for amines, such as a C18 or a phenyl-hexyl column, should be used.

Illustrative HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or ammonium formate buffer, pH 3-4) would be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore (likely around 225 nm and 275 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation:

Any analytical method used for quantitative purposes must be validated according to the International Council for Harmonisation (ICH) guidelines. [15][16][17][18][19]The validation would include the assessment of the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report validated_method Validated Method for Routine Use validation_report->validated_method

Caption: Workflow for HPLC method validation according to ICH guidelines.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its core physical and chemical properties, a plausible synthetic route, and a framework for its analytical characterization. While some of the presented data are predictive due to the limited availability of experimental results, the information herein serves as a robust foundation for researchers and scientists working with this and structurally related molecules. Further experimental investigation is encouraged to validate and expand upon the knowledge presented in this technical guide.

References

  • Kumar, R., Flodén, N. J., Whitehurst, W. G., & Gaunt, M. J. (2020). A general carbonyl alkylative amination for tertiary amine synthesis.
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C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Executive Summary

This compound is a synthetic molecule belonging to the geminal aryl-cycloalkyl-amine structural class. While direct pharmacological data for this specific compound is not extensively published, its distinct structural motifs—a 4-methoxyphenyl group, a cyclopentyl ring, and a methylamine side chain all attached to a single carbon—allow for a robust, evidence-based extrapolation of its mechanism of action. This guide posits that the compound possesses a dual-action pharmacological profile, functioning primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and secondarily as a monoamine transporter inhibitor, with probable selectivity for the dopamine (DAT) and serotonin (SERT) transporters.

This predicted dual mechanism is analogous to other neurologically active compounds, suggesting potential therapeutic applications as a rapid-acting antidepressant, a neuroprotective agent, or a novel treatment for mood and cognitive disorders. This document provides a detailed examination of these putative mechanisms, grounded in the pharmacology of structurally related compounds, and outlines comprehensive experimental workflows for their empirical validation.

Structural Analysis and Pharmacological Analogs

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. The structure of this compound suggests a high likelihood of activity within the central nervous system.

  • Arylcycloalkylamine Core: The core scaffold is a close analog of the arylcyclohexylamines, a well-studied class of psychoactive compounds that includes phencyclidine (PCP) and ketamine. These agents are known to act primarily as non-competitive antagonists at the NMDA receptor[1]. Their mechanism involves physically blocking the open ion channel, thereby preventing the influx of calcium ions[2]. The cyclopentyl homolog of PCP, while noted to be less potent, remains pharmacologically active, strongly suggesting that the cyclopentyl ring in the subject molecule is compatible with NMDA receptor binding[1].

  • Monoamine Transporter Moiety: The overall structure also shares features with various monoamine reuptake inhibitors. Conformationally restricted molecules containing aminomethylcyclopentyl groups have been shown to be potent and selective serotonin reuptake inhibitors (SSRIs)[3]. Furthermore, the general aryl-cycloalkyl-amine structure is a common feature in many dopamine reuptake inhibitors (DRIs)[4][5].

This structural homology forms the basis for the two primary hypothesized mechanisms of action detailed below.

Primary Putative Mechanism: NMDA Receptor Antagonism

The NMDA Receptor Complex

The NMDA receptor is a heterotetrameric ion channel crucial for excitatory synaptic transmission, synaptic plasticity, and memory formation[6]. For the channel to open, it requires the binding of both glutamate to the NR2 subunit and a co-agonist (glycine or D-serine) to the NR1 subunit, as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block[6][7]. Upon opening, the channel allows the influx of Na⁺ and, critically, Ca²⁺ ions, which triggers a cascade of downstream signaling events. However, excessive activation and Ca²⁺ influx lead to excitotoxicity, a key process in neurodegenerative disorders[8].

Hypothesized Interaction and Downstream Signaling

We hypothesize that this compound functions as a non-competitive, open-channel blocker of the NMDA receptor. In this model, the molecule does not compete with glutamate or glycine at their binding sites. Instead, it enters the ion channel pore once it has been opened and binds to a site within the channel (often referred to as the PCP or MK-801 site), physically obstructing the flow of ions[2]. This action effectively dampens glutamatergic neurotransmission, preventing the downstream consequences of excessive Ca²⁺ influx.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_R NMDA Receptor (NR1/NR2) Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opens CaMKII CaMKII Activation CREB CREB Phosphorylation CaMKII->CREB Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Excitotoxicity Excitotoxicity Ca_ion->CaMKII Ca_ion->Excitotoxicity (Excessive Influx) Compound C-[1-(4-Methoxy-phenyl)- cyclopentyl]-methylamine Compound->NMDA_R Blocks Channel Pore Glutamate_Release->NMDA_R Binds NR2

Caption: Hypothesized NMDA Receptor Antagonism Pathway.
Experimental Validation Workflow

To empirically validate this hypothesis, a two-stage workflow is proposed. This workflow first establishes binding to the receptor and then confirms functional antagonism.

NMDA_Workflow start Start: Hypothesis (NMDA Antagonist) binding_assay Step 1: Radioligand Binding Assay (Target Engagement) start->binding_assay electrophysiology Step 2: Electrophysiology Assay (Functional Activity) binding_assay->electrophysiology data_analysis Data Analysis & Confirmation (Determine Ki and IC₅₀) electrophysiology->data_analysis end Conclusion: Confirmed NMDA Antagonist data_analysis->end

Caption: Experimental Workflow for NMDA Antagonism Validation.

Experimental Protocols:

  • Protocol 1: [³H]MK-801 Radioligand Binding Assay

    • Objective: To determine the binding affinity (Kᵢ) of the test compound for the intra-channel PCP/MK-801 binding site of the NMDA receptor.

    • Methodology:

      • Membrane Preparation: Utilize membrane preparations from rat forebrain tissue or from cell lines (e.g., HEK293) stably expressing recombinant NMDA receptors.

      • Assay Buffer: Prepare a buffer solution (e.g., 5 mM Tris-HCl, pH 7.4).

      • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand [³H]MK-801 and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-labeled MK-801).

      • Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters (e.g., GF/B) to separate bound from free radioligand. Wash filters with ice-cold buffer.

      • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

      • Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) and then calculate the Kᵢ value using the Cheng-Prusoff equation.

  • Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

    • Objective: To measure the functional inhibition of NMDA-evoked currents in neurons.

    • Methodology:

      • Cell Culture: Use primary cultured hippocampal or cortical neurons[9].

      • Recording: Establish a whole-cell voltage-clamp configuration on a selected neuron. Hold the membrane potential at a depolarized level (e.g., -60 mV in Mg²⁺-free external solution) to prevent Mg²⁺ block.

      • NMDA Application: Apply a specific concentration of NMDA (e.g., 100 µM) along with glycine (e.g., 10 µM) to evoke an inward current.

      • Antagonist Application: Pre-incubate the neuron with varying concentrations of this compound and then co-apply it with NMDA and glycine.

      • Measurement: Record the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.

      • Analysis: Construct a concentration-response curve to determine the IC₅₀ value for the inhibition of the NMDA-mediated current.

Parameter Expected Outcome Interpretation
Binding Affinity (Kᵢ) < 1 µMHigh-affinity binding to the NMDA receptor channel site.
Functional Potency (IC₅₀) < 10 µMPotent functional antagonism of NMDA receptor activity.

Secondary Putative Mechanism: Monoamine Transporter Inhibition

Role of Monoamine Transporters

The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are transmembrane proteins located on presynaptic neurons. Their primary function is to clear their respective neurotransmitters from the synaptic cleft, thereby terminating the signal[10]. Inhibition of these transporters leads to an increased concentration and prolonged presence of neurotransmitters in the synapse, enhancing postsynaptic receptor signaling[4][11]. This is the primary mechanism of action for many classes of antidepressants and stimulants.

Hypothesized Interaction and Signaling Consequences

Given the structural similarities to known reuptake inhibitors, this compound is hypothesized to bind to and inhibit the function of DAT and SERT. By blocking these transporters, the compound would increase extracellular levels of dopamine and serotonin, leading to enhanced activation of postsynaptic dopamine and serotonin receptors. This action could contribute to mood elevation and stimulant-like effects.

Synapse_Diagram cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Dopamine / Serotonin Vesicles NT_Release Neurotransmitter Release Vesicle->NT_Release Transporter DAT / SERT Receptor Postsynaptic Dopamine / Serotonin Receptors Response Postsynaptic Signal Receptor->Response Compound Test Compound Compound->Transporter Blocks NT_Synapse Dopamine / Serotonin in Synapse NT_Release->NT_Synapse NT_Synapse->Transporter Reuptake NT_Synapse->Receptor Binds

Caption: Mechanism of Monoamine Transporter Inhibition.
Experimental Validation Workflow

A parallel workflow is required to determine the compound's affinity and functional potency at each of the three key monoamine transporters (DAT, SERT, NET).

Transporter_Workflow start Start: Hypothesis (Monoamine Transporter Inhibitor) binding_assays Step 1: Transporter Binding Assays (hDAT, hSERT, hNET) start->binding_assays uptake_assays Step 2: In Vitro Uptake Assays (hDAT, hSERT, hNET) binding_assays->uptake_assays data_analysis Data Analysis & Confirmation (Determine Ki and IC₅₀ for each) uptake_assays->data_analysis end Conclusion: Confirmed Transporter Inhibition Profile data_analysis->end

Caption: Experimental Workflow for Transporter Inhibition Profiling.

Experimental Protocols:

  • Protocol 3: Monoamine Transporter Radioligand Binding Assays

    • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

    • Methodology:

      • Source: Use membrane preparations from HEK293 cells stably transfected to express hDAT, hSERT, or hNET[12][13].

      • Radioligands: Use specific radioligands for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, and [³H]Nisoxetine for hNET).

      • Procedure: The incubation, filtration, and quantification steps are analogous to the NMDA binding assay described in Protocol 1, performed separately for each transporter type.

      • Analysis: Calculate Kᵢ values for the test compound at hDAT, hSERT, and hNET to determine its binding affinity and selectivity.

  • Protocol 4: In Vitro Neurotransmitter Uptake Assays

    • Objective: To measure the functional inhibition of dopamine, serotonin, and norepinephrine uptake by their respective transporters.

    • Methodology:

      • Cell Lines: Use HEK293 (or other suitable) cells stably expressing hDAT, hSERT, or hNET[14].

      • Incubation: Plate the cells in a 96-well format. Pre-incubate the cells with varying concentrations of the test compound.

      • Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]Dopamine for hDAT, [³H]Serotonin for hSERT).

      • Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

      • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

      • Analysis: Determine the IC₅₀ value for uptake inhibition at each transporter. This provides a measure of the compound's functional potency.[15]

Parameter Target Expected Outcome Interpretation
Binding Affinity (Kᵢ) hDAT< 500 nMSignificant binding to the dopamine transporter.
hSERT< 500 nMSignificant binding to the serotonin transporter.
hNET> 1000 nMLow affinity for the norepinephrine transporter.
Functional Potency (IC₅₀) hDAT< 1 µMPotent inhibition of dopamine reuptake.
hSERT< 1 µMPotent inhibition of serotonin reuptake.

Synthesis of Mechanisms and Predicted Pharmacological Profile

The anticipated dual mechanism of this compound—acting as both an NMDA receptor antagonist and a DAT/SERT inhibitor—suggests a complex and potentially powerful pharmacological profile. The balance of these activities will define its ultimate clinical effects.

  • Potent NMDA antagonism with moderate DAT/SERT inhibition: This profile would closely resemble that of novel rapid-acting antidepressants. The NMDA blockade could drive the primary antidepressant effect by modulating synaptic plasticity, while the monoamine reuptake inhibition would further enhance serotonergic and dopaminergic tone, potentially sustaining the therapeutic effect and improving mood and motivation.

  • Potent DAT/SERT inhibition with moderate NMDA antagonism: This profile would suggest a primary role as a dual-action antidepressant with ancillary neuroprotective and dissociative properties. The potent monoamine activity would be the main driver of its effects, with the NMDA antagonism potentially offering benefits in treatment-resistant populations.

The interplay between these two major neurotransmitter systems is critical. NMDA receptor modulation is known to influence downstream monoamine release and signaling. Therefore, a compound that directly targets both systems could offer synergistic therapeutic benefits, particularly in complex neuropsychiatric disorders.

Conclusion

Based on a rigorous analysis of its chemical structure and comparison with known pharmacological agents, this compound is predicted to function as a multi-target neurological agent. Its primary mechanisms of action are hypothesized to be non-competitive antagonism of the NMDA receptor and inhibition of the dopamine and serotonin transporters. This unique combination suggests a significant potential for therapeutic development. The experimental workflows detailed in this guide provide a clear and robust pathway for the empirical validation of these hypotheses, which is a critical next step in characterizing the full pharmacological profile of this promising compound.

References

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An In-depth Technical Guide to the Structural Analogs of Thiazolidinone-5-Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial inquiries regarding CAS number 23528-54-3 point to the chemical entity (1-(4-Methoxyphenyl)cyclopentyl)methanamine. However, the depth of research and development, particularly in the context of drug discovery, is significantly more pronounced for two structurally related heterocyclic cores: Rhodanine-3-acetic acid and (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid . This guide will focus on these two well-documented and therapeutically relevant scaffolds, which are central to a vast body of research on structural analog development.

Introduction: The Therapeutic Potential of Thiazolidinone-Based Scaffolds

The 4-thiazolidinone ring is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored as antimicrobial, antiviral, antidiabetic, and anticancer agents.[1][2] The versatility of the thiazolidinone core, particularly the ease of substitution at the C-5 and N-3 positions, allows for the generation of large libraries of analogs with fine-tuned pharmacological properties.[3]

This guide provides a comprehensive overview of the synthesis, biological activities, and key experimental protocols for the structural analogs of two pivotal thiazolidinone-5-acetic acid cores: rhodanine-3-acetic acid and (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid. We will delve into the mechanistic insights that drive the therapeutic potential of these compounds, offering a technical resource for researchers and drug development professionals.

Part 1: The Rhodanine-3-Acetic Acid Core

Rhodanine-3-acetic acid is a prominent scaffold in drug discovery, with its derivative, Epalrestat, being marketed in Japan for the treatment of diabetic neuropathy.[2] This clinical success has spurred extensive research into other therapeutic applications for analogs of this core.

Synthesis of Rhodanine-3-Acetic Acid Analogs

The synthesis of rhodanine-3-acetic acid itself can be achieved through various methods, including the reaction of glycine with carbon disulfide and sodium chloroacetate.[4][5] A common and versatile method for generating a diverse library of analogs is the Knoevenagel condensation of the rhodanine-3-acetic acid core with various aromatic aldehydes.[6][7] This reaction typically occurs at the active methylene group at the C-5 position of the rhodanine ring.

This protocol describes a general, environmentally benign procedure for the synthesis of 5-arylmethylidene-rhodanine-3-acetic acid derivatives using a deep eutectic solvent.[8]

  • Preparation of the Deep Eutectic Solvent: Prepare a 1:2 molar ratio of choline chloride and urea. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a round-bottom flask, add rhodanine-3-acetic acid (1 mmol) and the desired aromatic aldehyde (1 mmol) to the choline chloride:urea (3 mL) deep eutectic solvent.

  • Reaction Conditions: Stir the mixture at 90°C. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to 4 hours depending on the reactivity of the aldehyde.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Add water (10 mL) to the flask and stir until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

G Rhodanine_core Rhodanine-3-Acetic Acid Condensation Knoevenagel Condensation Rhodanine_core->Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Condensation Solvent Deep Eutectic Solvent (e.g., Choline Chloride:Urea) Solvent->Condensation Reaction Medium Heating Heating (e.g., 90°C) Condensation->Heating Requires Heat Precipitation Precipitation (Addition of Water) Condensation->Precipitation Reaction Mixture Filtration Filtration & Washing Precipitation->Filtration Product 5-Arylmethylidene-Rhodanine -3-Acetic Acid Derivative Filtration->Product

Caption: Workflow for Knoevenagel condensation synthesis.

Biological Activities of Rhodanine-3-Acetic Acid Analogs

Rhodanine-3-acetic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2]

  • Tubulin Polymerization Inhibition: Certain analogs can disrupt microtubule dynamics, a critical process for cell division, making them attractive targets for cancer therapy.[9] Some derivatives have been shown to promote protofilament assembly, interacting with the tubulin Arg β369, which is also a binding site for Paclitaxel.[10]

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer progression, such as tyrosine kinases.[11] Molecular docking studies have shown interactions with the c-Src tyrosine kinase.[12]

  • Induction of Apoptosis: Many rhodanine derivatives induce programmed cell death (apoptosis) in cancer cells, often through the modulation of the Bcl-2 family of proteins.[13] Some compounds have been shown to up-regulate reactive oxygen species (ROS), which can trigger mitochondria-mediated apoptosis.[14]

Table 1: Anticancer Activity of Selected Rhodanine-3-Acetic Acid Analogs

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
I20A549 (Lung)7.0 - 20.3Microtubule Stabilization[10]
32HL-60 (Leukemia)0.21Not specified[15]
45HL-60 (Leukemia)1.2Pro-apoptotic, Oxidative Stress[14]
45K-562 (Leukemia)1.5Pro-apoptotic, Oxidative Stress[14]

Derivatives of rhodanine-3-acetic acid have shown broad-spectrum antimicrobial activity.[16]

  • Antibacterial Activity: These compounds are generally more effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), than Gram-negative bacteria.[17][18] The presence of a hydrophobic arylidene group with electron-withdrawing substituents at the C-5 position tends to enhance antibacterial activity.[18]

  • Antifungal Activity: Analogs have demonstrated inhibitory activity against various fungal pathogens, including Candida albicans.[19] One mechanism of action is the inhibition of fungal protein mannosyl transferase 1 (PMT1).[19][20]

  • Antimycobacterial Activity: Several derivatives are active against Mycobacterium tuberculosis.[16]

Table 2: Antimicrobial Activity of Selected Rhodanine-3-Acetic Acid Analogs

Compound ClassTarget OrganismMIC (µM)Reference
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideMycobacterium tuberculosis8 - 16[16]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateMethicillin-resistant Staphylococcus aureus≥15.62[16]
2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acidsNon-tuberculous mycobacteria≥32[16]

Beyond their anticancer and antimicrobial applications, rhodanine-3-acetic acid analogs are known to inhibit a variety of other enzymes.

  • Aldose and Aldehyde Reductase Inhibition: As exemplified by Epalrestat, these compounds are potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[21]

  • Carbonic Anhydrase Inhibition: Certain derivatives have been developed as selective inhibitors of human carbonic anhydrase isoforms.[22]

Key Experimental Protocols

This assay is crucial for identifying and characterizing compounds that interfere with microtubule dynamics.[23]

  • Reagent Preparation:

    • Tubulin Stock Solution: Reconstitute lyophilized tubulin powder (e.g., from porcine brain) to 2 mg/mL in an appropriate assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[24]

    • GTP Solution: Prepare a 1 mM solution of GTP in assay buffer.

    • Fluorescent Reporter: Use a fluorescent dye that preferentially binds to polymerized microtubules (e.g., DAPI at 6.3 µM).[24]

    • Test Compounds: Prepare stock solutions of test compounds and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.

  • Assay Procedure:

    • In a 96-well microplate, add the test compounds or controls.

    • Prepare a reaction mixture on ice containing tubulin, GTP, and the fluorescent reporter in the assay buffer.

    • Initiate the polymerization by adding the reaction mixture to the wells and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 60-90 minutes) to observe the full polymerization curve.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compounds that inhibit polymerization will show a decrease in the rate and extent of fluorescence increase, while stabilizers will show an increase.

    • Calculate parameters such as the maximum polymerization rate and the final polymer mass to quantify the effect of the compounds.

G start Start reagents Prepare Reagents on Ice: - Tubulin Stock - GTP Solution - Fluorescent Reporter - Test Compounds & Controls start->reagents plate_prep Add Compounds/Controls to 96-well Plate reagents->plate_prep reaction_mix Prepare Reaction Mix on Ice: Tubulin + GTP + Reporter reagents->reaction_mix initiate Initiate Polymerization: Add Reaction Mix to Plate plate_prep->initiate reaction_mix->initiate incubate Incubate at 37°C in Fluorescence Plate Reader initiate->incubate measure Measure Fluorescence over Time incubate->measure analyze Analyze Data: - Plot Polymerization Curves - Calculate Parameters measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Part 2: The (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic Acid Core

This scaffold, also a 4-thiazolidinone derivative, has gained significant attention for its potent biological activities, particularly in the realm of oncology.

Synthesis of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic Acid Analogs

The core structure can be synthesized through the reaction of a thiourea derivative with maleic anhydride, which forms the thiazolidin-4-one ring via cyclization.[25] Further diversification can be achieved through reactions at the imino group or the acetic acid moiety.[26]

A common strategy involves a one-pot condensation reaction. For example, the reaction of diverse thioureas with maleic anhydride can yield the (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid core with various substituents on the imino nitrogen.[25]

Biological Activities of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic Acid Analogs

Analogs of this core have shown promising anticancer activity, with a notable mechanism being the inhibition of the Epidermal Growth Factor Receptor (EGFR).[27]

  • EGFR Inhibition: EGFR is a tyrosine kinase that is often overexpressed in various cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival. Certain (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives have been identified as potent EGFR inhibitors.[27][28]

  • Induction of Apoptosis and Cell Cycle Arrest: These compounds can induce apoptosis and cause cell cycle arrest in cancer cells, contributing to their cytotoxic effects.[29] For example, some derivatives have been shown to induce G0/G1 or G2/M phase arrest in melanoma cells.[29]

  • Cytokine Modulation: Some analogs have been observed to inhibit the secretion of pro-inflammatory cytokines like IL-6, which can play a role in the tumor microenvironment.[27]

G Analog (2-Imino-4-oxo-1,3-thiazolidin-5-yl) acetic acid Analog EGFR EGFR Analog->EGFR Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Survival Cell Survival PI3K_AKT->Survival Promotes Proliferation Cell Proliferation RAS_MAPK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and its inhibition.

Derivatives of this core have also been reported to possess significant antimicrobial and antifungal properties.[26]

Conclusion

The rhodanine-3-acetic acid and (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid scaffolds represent two highly versatile and therapeutically relevant classes of compounds. Their amenability to chemical modification, coupled with a broad spectrum of biological activities, makes them prime candidates for further drug discovery and development efforts. This guide has provided a foundational overview of their synthesis, key biological activities, and essential experimental protocols. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of analogs derived from these cores will undoubtedly lead to the discovery of novel and effective therapeutic agents.

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The Emergence of a Novel Phenylcyclopentylamine: A Technical Guide to the Discovery and Synthesis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, a notable member of the phenylcycloalkylamine class of compounds. While the precise moment of its first synthesis remains historically nuanced, its structural motifs strongly suggest its origins within the broader mid-20th century exploration of psychoactive agents. This document details a robust and well-established synthetic pathway, grounded in analogous, peer-reviewed procedures, and contextualizes its likely development within the historical landscape of medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven synthetic insights.

Introduction and Historical Context

The mid-20th century was a fertile period for the exploration of novel psychoactive compounds, with many research programs dedicated to understanding the structure-activity relationships of centrally-acting agents. Within this era, the class of phenylcycloalkylamines garnered significant attention for their diverse pharmacological profiles. While a seminal publication announcing the discovery of this compound is not readily apparent in the historical record, its molecular architecture strongly places its conceptual origins within this period of intense investigation into psychoactive substances.

The structural similarity to other pharmacologically active phenylcycloalkylamines suggests that its synthesis was likely a result of systematic modifications to a core scaffold to probe the effects of substituents on biological activity. The presence of the 4-methoxy group on the phenyl ring is a common feature in many centrally-acting compounds, often modulating metabolic stability and receptor affinity.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient synthetic route to this compound proceeds through a two-step sequence:

  • Formation of the key intermediate: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile.

  • Reduction of the nitrile to the corresponding primary amine.

This strategy is predicated on the well-documented reactivity of phenylacetonitriles and the reliable reduction of nitriles to amines.

G cluster_0 Retrosynthetic Analysis Target_Molecule This compound Nitrile_Intermediate 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Target_Molecule->Nitrile_Intermediate Nitrile Reduction Starting_Materials 4-Methoxyphenylacetonitrile + 1,4-Dibromobutane Nitrile_Intermediate->Starting_Materials Cycloalkylation G Reactant_1 4-Methoxyphenylacetonitrile Product 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Reactant_1->Product Reactant_2 1,4-Dibromobutane Reactant_2->Product Catalyst Phase Transfer Catalyst (e.g., TEBAC) Catalyst->Product Base aq. NaOH Base->Product G Reactant 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Product This compound Reactant->Product Reduction Reagent 1. LiAlH4 in THF 2. H2O/H+ workup Reagent->Product

A Technical Guide to the Therapeutic Potential and Target Identification of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, hereafter referred to as the compound of interest, is a novel chemical entity whose pharmacological profile is yet to be fully elucidated. Its molecular architecture, featuring a 1-phenylcycloalkylamine core, strongly suggests a potential interaction with key central nervous system targets that are implicated in a range of neurological and psychiatric disorders. This guide synthesizes the theoretical framework for its mechanism of action based on structural analogy to known pharmacophores, outlines a comprehensive strategy for target identification and validation, and proposes potential therapeutic applications. Detailed experimental protocols are provided to empower researchers to systematically investigate this compound.

Introduction and Structural Rationale

The compound of interest, with the chemical name [1-(4-methoxyphenyl)cyclopentyl]methanamine, belongs to the arylcycloalkylamine class. This class includes well-characterized pharmacological agents such as Phencyclidine (PCP) and Ketamine. The core structure consists of a cyclopentyl ring attached to a phenyl group, with a methylamine side chain. The key features dictating its likely pharmacological activity are:

  • Arylcycloalkylamine Scaffold : This is the foundational structure for non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.

  • 4-Methoxy Substitution : The methoxy group on the phenyl ring can significantly modulate receptor affinity and selectivity, as well as pharmacokinetic properties, compared to unsubstituted parent compounds.

  • Primary Amine : The methylamine group is crucial for ionic interactions within receptor binding pockets.

Based on these structural attributes, a multi-target engagement profile is hypothesized, warranting a systematic and multi-faceted research approach.

Primary Hypothesized Therapeutic Target: NMDA Receptor

The most compelling initial hypothesis is that the compound of interest functions as an antagonist at the NMDA receptor. The 1-phenylcycloalkylamine structure is a classic pharmacophore for non-competitive antagonists that bind to a site within the receptor's ion channel, often referred to as the "PCP site".

Mechanistic Rationale

NMDA receptors are glutamate-gated ion channels critical for synaptic plasticity, learning, and memory. However, their overactivation leads to excitotoxicity, a pathological process implicated in stroke, traumatic brain injury, and several neurodegenerative diseases. Antagonists of the NMDA receptor can offer neuroprotection and have shown significant promise in treating conditions like depression. For instance, the NMDA receptor antagonist Ketamine and its enantiomer Esketamine have been approved for treatment-resistant depression.

Potential Therapeutic Applications

If the compound demonstrates potent NMDA receptor antagonism, it could be investigated for:

  • Treatment-Resistant Depression : Rapid-acting antidepressant effects are a hallmark of this class of drugs.

  • Neuropathic Pain : By reducing the central sensitization associated with chronic pain states, NMDA antagonists can be effective analgesics.

  • Neurodegenerative Diseases : There is potential for disease modification in conditions like Alzheimer's and Parkinson's disease by mitigating excitotoxicity.

  • Anesthesia : Like ketamine, the compound may induce dissociative anesthesia, which is beneficial in specific clinical settings.

Secondary and Tertiary Potential Therapeutic Targets

While the NMDA receptor is the prime candidate, many CNS-active compounds exhibit polypharmacology. Structural analogs of PCP often interact with other key targets.

Sigma Receptors (σ1 and σ2)

Sigma receptors are unique intracellular proteins, with the σ1 subtype playing a significant role in modulating intracellular calcium signaling and glutamatergic neurotransmission. Many psychoactive drugs, including PCP analogs, show affinity for sigma receptors.

  • Therapeutic Rationale : Ligands for sigma receptors are being explored for cognitive deficits, anxiety, schizophrenia, and analgesia. Activity at this target could either complement the effects of NMDA receptor antagonism or contribute to a unique therapeutic profile.

Monoamine Transporters (DAT, SERT, NET)

Some PCP analogs can inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET). This action increases the synaptic concentration of these neurotransmitters, a mechanism shared by many classic antidepressants and stimulants.

  • Therapeutic Rationale : Inhibition of monoamine transporters is a well-established strategy for treating depression and anxiety disorders. A dual action on both the glutamate and monoamine systems could offer a novel and potentially more effective antidepressant profile.

Proposed Research and Development Workflow

A structured, multi-stage approach is essential to systematically characterize the compound's therapeutic potential.

G cluster_0 Phase 1: In Vitro Target Profiling cluster_1 Phase 2: In Vivo & ADME-Tox cluster_2 Phase 3: Lead Optimization Target_Binding Primary Target Binding Assays (NMDA, Sigma, Monoamine Transporters) Functional_Assays Functional Activity Assays (e.g., Ca2+ Flux, Uptake Inhibition) Target_Binding->Functional_Assays Confirm functional effect Selectivity_Panel Broad Receptor Selectivity Screening (e.g., CEREP Panel) Functional_Assays->Selectivity_Panel Assess off-target activity PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Panel->PK_Studies Advance promising candidates Behavioral_Models Animal Models of Disease (e.g., Forced Swim Test for Depression) PK_Studies->Behavioral_Models Inform dosing regimen Tox_Screening Preliminary Toxicology Screening (e.g., Cytotoxicity, hERG) Behavioral_Models->Tox_Screening Establish therapeutic window SAR_Studies Structure-Activity Relationship (SAR) (Synthesis of Analogs) Tox_Screening->SAR_Studies Refine structure based on safety Lead_Selection Selection of Lead Candidate SAR_Studies->Lead_Selection Optimize potency & safety

Detailed Experimental Protocols

Protocol 1: NMDA Receptor Antagonism - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compound of interest for the PCP site on the NMDA receptor complex.

Methodology: This protocol is based on competitive binding principles using [3H]-Tenocyclidine ([3H]TCP), a high-affinity radioligand for the PCP site.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Perform differential centrifugation to isolate synaptic membranes. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M), and a fixed concentration of [3H]TCP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound Target Radioligand Ki (nM)
Compound of Interest NMDA Receptor (PCP Site) [3H]TCP To be determined

| Phencyclidine (Control) | NMDA Receptor (PCP Site) | [3H]TCP | Literature Value |

Protocol 2: Monoamine Transporter Inhibition - Radiotracer Uptake Assay

Objective: To measure the potency (IC50) of the compound of interest to inhibit dopamine, serotonin, and norepinephrine uptake by their respective transporters (DAT, SERT, NET).

Methodology: This functional assay uses cells stably expressing the human transporters and measures the inhibition of the uptake of a specific radiolabeled substrate.

Step-by-Step Procedure:

  • Cell Culture: Culture HEK293 cells stably transfected with hDAT, hSERT, or hNET in appropriate media until they reach ~90% confluency in 96-well plates.

  • Pre-incubation: Wash the cells with Krebs-Henseleit buffer (KHB). Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate the uptake by adding a fixed concentration of the respective radiolabeled substrate ([3H]-dopamine for DAT, [3H]-serotonin for SERT, or [3H]-norepinephrine for NET).

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature to measure the initial rate of uptake.

  • Termination & Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KHB. Lyse the cells with a suitable detergent.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., cocaine for DAT). Subtract non-specific uptake from all measurements. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.

Data Presentation:

Compound Target Substrate IC50 (nM)
Compound of Interest hDAT [3H]-Dopamine To be determined
hSERT [3H]-Serotonin To be determined
hNET [3H]-Norepinephrine To be determined

| Cocaine (Control) | hDAT | [3H]-Dopamine | Literature Value |

Signaling Pathway Hypothesis

Should the compound prove to be a potent NMDA receptor antagonist, its primary effect would be the modulation of glutamatergic signaling.

// Nodes Glutamate [label="Glutamate (Presynaptic Release)", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="C-[1-(4-Methoxy-phenyl)-\ncyclopentyl]-methylamine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; NMDAR [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="Ca²+ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., CaMKII, CREB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection &\nAntidepressant Effects", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Glutamate -> NMDAR [label="Activates"]; Compound -> NMDAR [label="Blocks Channel", arrowhead=tee, color="#EA4335"]; NMDAR -> Ca_Influx [label="Mediates"]; Ca_Influx -> Downstream [label="Activates"]; Downstream -> Neuroprotection [label="Leads to"]; } enddot Caption: Hypothesized NMDA receptor antagonist signaling pathway.

Conclusion and Future Directions

This compound is a compound of significant scientific interest due to its structural similarity to potent NMDA receptor antagonists. The primary therapeutic hypothesis centers on its potential as a novel treatment for depression, neuropathic pain, and neurodegenerative disorders. A secondary line of investigation should explore its activity at sigma receptors and monoamine transporters, which could reveal a unique polypharmacological profile with distinct therapeutic advantages.

The experimental workflows detailed in this guide provide a clear path for the systematic evaluation of this compound, from initial target binding and functional assays to more complex in vivo models. The data generated from these studies will be crucial in validating the hypothesized mechanisms of action and establishing a strong foundation for any future preclinical and clinical development programs.

References

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C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of this compound, a versatile small molecule scaffold with potential applications in medicinal chemistry and drug development.[1] This guide will cover its fundamental physicochemical properties, including its molecular formula and weight, and outline a comprehensive, field-proven workflow for its structural characterization and purity assessment. The methodologies described herein are designed to ensure the highest standards of scientific integrity, providing a self-validating system for researchers engaged in the synthesis, analysis, or application of this and structurally related compounds.

Core Molecular Attributes

This compound is a substituted cyclopentylamine derivative. Its structure is characterized by a cyclopentyl ring substituted at the C1 position with both a 4-methoxyphenyl group and a methylamine group.

Molecular Formula and Weight

The chemical formula and molecular weight are fundamental parameters for any chemical entity, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and interpretation of mass spectrometry data.

  • Molecular Formula: C₁₃H₁₉NO[1][2][3]

  • Molecular Weight: 205.30 g/mol [1][3]

  • Monoisotopic Mass: 205.146664230 Da[3]

These values are derived from the atomic composition of the molecule: 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom. The molecular weight is calculated using the weighted average of the natural abundances of the isotopes of these elements, while the monoisotopic mass is calculated using the mass of the most abundant isotope for each element.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[1][2][3]
Molecular Weight 205.30 g/mol [1][3]
Monoisotopic Mass 205.146664230 Da[3]
CAS Number 23528-54-3[1]

Rationale for Structural Elucidation and Purity Assessment

In the context of drug discovery and development, unequivocal confirmation of a molecule's structure and a precise determination of its purity are paramount. The presence of impurities, such as isomers, unreacted starting materials, or byproducts, can significantly impact the observed biological activity and toxicity of the compound under investigation. Therefore, a multi-technique analytical approach is not just recommended but essential for the validation of any newly synthesized batch of this compound.

The following sections outline a logical and robust workflow for the comprehensive characterization of this molecule, grounded in established analytical principles. This workflow is designed to provide orthogonal data points, thereby increasing confidence in the final structural assignment and purity assessment.

Experimental Workflow for Characterization

The proposed workflow for the characterization of this compound involves a sequence of spectroscopic and chromatographic techniques. Each step provides a unique piece of information that, when combined, creates a comprehensive profile of the molecule.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_validation Final Validation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Purified Sample NMR Nuclear Magnetic Resonance (NMR) Purification->NMR FTIR Fourier-Transform Infrared (FTIR) Purification->FTIR HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Structure_Confirmed Structure Confirmed MS->Structure_Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed Purity_Assessed Purity >95% HPLC->Purity_Assessed

Caption: A typical workflow for the synthesis, purification, and analytical characterization of small molecules.

Step 1: Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small molecules like this compound, techniques such as Electrospray Ionization (ESI) are commonly employed to generate protonated molecular ions [M+H]⁺.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak at an m/z value corresponding to the protonated molecule ([C₁₃H₁₉NO + H]⁺), which is approximately 206.15. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an indispensable tool for determining the detailed atomic structure of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

Protocol:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Spectral Features:

    • Signals in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the protons on the 4-methoxyphenyl group.

    • A singlet at approximately 3.8 ppm for the methoxy (-OCH₃) group protons.

    • Signals in the aliphatic region (approx. 1.5-2.5 ppm) for the protons of the cyclopentyl ring and the methylamine (-CH₂NH₂) group.

    • A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be concentration and solvent dependent.

  • Expected ¹³C NMR Spectral Features:

    • Signals in the aromatic region (approx. 110-160 ppm) for the carbons of the 4-methoxyphenyl group.

    • A signal around 55 ppm for the methoxy carbon.

    • Aliphatic signals for the cyclopentyl and methylamine carbons.

Step 3: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This technique is excellent for identifying the presence of key functional groups.

Protocol:

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Acquire the infrared spectrum.

  • Expected Absorption Bands:

    • N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for aromatic and aliphatic groups just below and above 3000 cm⁻¹.

    • C=C stretching vibrations for the aromatic ring in the range of 1450-1600 cm⁻¹.

    • C-O stretching for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

    • N-H bending vibration around 1600 cm⁻¹.

Step 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. By using a suitable stationary phase and mobile phase, the purity of the synthesized compound can be determined.

Protocol:

  • Develop a suitable HPLC method, typically using a reverse-phase column (e.g., C18).

  • Prepare a standard solution of the sample at a known concentration.

  • Inject the solution into the HPLC system and monitor the elution profile using a UV detector (wavelength selected based on the chromophore, likely around 225 nm for the phenyl ring).

  • Expected Result: A single major peak should be observed. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For drug development purposes, a purity of >95% is typically required.

Conclusion

The successful characterization of this compound relies on the systematic application of orthogonal analytical techniques. The workflow presented in this guide, combining mass spectrometry, NMR and FTIR spectroscopy, and HPLC, provides a robust framework for confirming the molecular structure and assessing the purity of this compound. Adherence to these well-established methodologies is crucial for ensuring the reliability and reproducibility of research findings in the fields of medicinal chemistry and drug development.

References

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A Technical Guide to the Spectroscopic Characterization of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from analogous structures. The methodologies described herein represent best practices for the acquisition and validation of spectroscopic data, ensuring scientific rigor and reproducibility.

Molecular Structure and Spectroscopic Implications

This compound is a tertiary amine featuring a central quaternary carbon bonded to a 4-methoxyphenyl group, a cyclopentyl ring, a methyl group, and an amine group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding the contribution of each component is key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, splitting patterns, and integration values are summarized below.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic (Ha)~7.2Doublet2HProtons ortho to the methoxy-substituted carbon, deshielded by the aromatic ring current.
Aromatic (Hb)~6.8Doublet2HProtons meta to the methoxy-substituted carbon, shielded by the electron-donating methoxy group.
Methoxy (-OCH₃)~3.8Singlet3HCharacteristic singlet for a methoxy group on an aromatic ring.
Methylamine (-NCH₃)~2.3Singlet3HSinglet for the methyl group attached to the nitrogen.
Cyclopentyl (-CH₂-)1.5 - 1.8Multiplet8HOverlapping signals from the four methylene groups of the cyclopentyl ring.
Amine (-NH₂)VariableBroad Singlet2HChemical shift and peak shape are dependent on solvent and concentration.

Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar compounds. The addition of a small amount of D₂O would result in the disappearance of the -NH₂ signal, confirming its assignment through proton exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Assignment Predicted δ (ppm) Rationale
Quaternary Aromatic (C-O)~158Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
Quaternary Cyclopentyl (C-N)~65The key quaternary carbon, its chemical shift influenced by the attached nitrogen and aromatic ring.
Aromatic (CH)~128, ~114Two signals for the ortho and meta carbons of the p-substituted ring.
Methoxy (-OCH₃)~55Typical chemical shift for a methoxy carbon.
Methylamine (-NCH₃)~35Carbon of the methyl group attached to nitrogen.
Cyclopentyl (-CH₂-)25 - 40Multiple signals expected for the non-equivalent methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
2950 - 3100C-H StretchAromatic and Aliphatic
1610, 1510C=C StretchAromatic Ring
1245C-O StretchAryl Ether (-OCH₃)
1180C-N StretchAmine

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion Peak: For the molecular formula C₁₃H₁₉NO, the exact mass is approximately 205.1467 g/mol . The high-resolution mass spectrum should show a prominent [M]⁺ or [M+H]⁺ ion corresponding to this mass.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the quaternary carbon and the cyclopentyl or phenyl ring is likely to cleave, leading to resonance-stabilized fragments.

  • Loss of Methylamine: Fragmentation could occur with the loss of the methylamine group.

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Key Structural and Experimental Concepts

General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Validation A Synthesis & Purification of This compound B ¹H and ¹³C NMR A->B C FT-IR (ATR) A->C D HRMS (ESI) A->D E Structure Elucidation B->E C->E D->E F Purity Assessment E->F G Final Report Generation F->G

Caption: A standardized workflow for the spectroscopic characterization of a novel compound.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a comprehensive and unambiguous identification of the molecule can be achieved. The predicted data and protocols outlined in this guide provide a robust framework for researchers to synthesize, analyze, and validate this novel chemical entity.

References

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Predicted Bioactivity of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the predicted biological activity of the novel chemical entity, C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine. Leveraging its structural similarity to known centrally active agents, particularly aryl-cycloalkyl-amines, this document outlines a comprehensive predictive framework. The guide begins with an analysis of the compound's physicochemical properties to assess its drug-likeness and potential for crossing the blood-brain barrier. The core of this work is a multi-faceted in silico investigation, employing Quantitative Structure-Activity Relationship (QSAR) principles and rigorous molecular docking simulations against high-interest neurological targets, including monoamine transporters (DAT, SERT, NET) and monoamine oxidases (MAO-A, MAO-B). The synthesized data from these computational models predict a pharmacological profile indicative of a central nervous system (CNS) active agent, with a potential primary mechanism involving dopamine transporter inhibition and monoamine oxidase B inhibition. To bridge computational prediction with empirical evidence, this guide concludes by presenting detailed, step-by-step protocols for the experimental validation of these predictions using established in vitro assays. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-targeted therapeutics.

Introduction and Rationale

The pursuit of novel chemical entities with specific activities in the central nervous system (CNS) is a cornerstone of modern neuropharmacology. The compound this compound presents a compelling scaffold for investigation. Its structure, featuring a central quaternary carbon linked to a cyclopentyl ring, a 4-methoxyphenyl group, and a methylamine moiety, is analogous to the arylcyclohexylamine class of compounds, which includes well-characterized agents with potent effects on CNS targets like the NMDA receptor and monoamine transporters.[1] The substitution of the cyclohexane ring with a cyclopentyl group, along with the specific methoxy and methylamine functionalities, suggests a unique pharmacological profile that warrants detailed exploration.

The primary objective of this guide is to construct a scientifically grounded, predictive model of the bioactivity of this compound. This is achieved through a systematic, multi-pillar approach:

  • Structural and Physicochemical Analysis: To determine its potential for CNS penetration and overall drug-likeness.

  • In Silico Target Prediction: To identify high-probability molecular targets within the CNS through molecular docking.

  • Pharmacological Profile Synthesis: To integrate computational data into a cohesive hypothesis regarding the compound's mechanism of action and potential therapeutic effects.

  • Experimental Validation Blueprint: To provide robust, actionable protocols for the empirical verification of the in silico predictions.[2][3]

This predictive framework is designed not merely to identify potential activity but to explain the causal reasoning behind target selection and to establish a self-validating workflow that seamlessly connects computational modeling with wet-lab validation.[2]

Structural and Physicochemical Profile

A foundational step in predicting the bioactivity of a novel compound, especially one targeted to the CNS, is the analysis of its physicochemical properties. These parameters are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to permeate the blood-brain barrier (BBB).[4] The properties for this compound are detailed in Table 1.

  • Molecular Formula: C₁₃H₁₉NO

  • Molecular Weight: 205.30 g/mol

PropertyPredicted ValueSignificance for CNS ActivitySupporting Citation
Molecular Weight 205.30 g/mol Below the 400-500 Da threshold often associated with successful CNS drugs, favoring passive diffusion across the BBB.[4]
XlogP 2.6Within the optimal range (2-5) for BBB penetration, indicating balanced lipophilicity to cross the lipid barrier without being trapped.[5]
Topological Polar Surface Area (TPSA) 35.3 ŲSignificantly below the 90 Ų cutoff, a strong indicator of good BBB permeability.[6]
Hydrogen Bond Donors 1Low number, which is favorable for crossing the BBB.[4]
Hydrogen Bond Acceptors 2Low number, contributing to favorable membrane permeability.[4]
Rotatable Bonds 3Low number indicates conformational rigidity, which can be favorable for specific receptor binding.N/A

The analysis strongly suggests that this compound possesses a physicochemical profile highly conducive to CNS activity. Quantitative Structure-Activity Relationship (QSAR) models consistently show that properties like low molecular weight, optimized lipophilicity (LogP), and low polar surface area are key features of compounds that successfully cross the BBB.[6][7]

In Silico Bioactivity Prediction Workflow

Our predictive workflow integrates established computational methodologies to generate a high-confidence hypothesis of the compound's molecular targets. This approach allows for the efficient screening of numerous potential interactions, prioritizing targets for subsequent experimental validation.[8][9]

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Experimental Validation A Compound Structure This compound B Physicochemical Profiling (LogP, TPSA, MW) A->B D Target Selection (Monoamine Transporters, MAOs, GPCRs) A->D C QSAR Analysis (BBB Penetration Prediction) B->C F Data Synthesis (Predicted Pharmacological Profile) C->F E Molecular Docking Simulation (Binding Affinity & Pose Prediction) D->E E->F G In Vitro Assays (Transporter Uptake, MAO Inhibition) F->G Hypothesis Testing H Data Analysis (IC50/Ki Determination) G->H I Model Refinement H->I I->E Feedback Loop

Caption: Predictive Bioactivity Workflow.

Rationale for Target Selection

Based on the compound's core structure—an amine separated from an aromatic ring by a cyclic scaffold—the following protein families were prioritized as high-probability targets:

  • Monoamine Transporters (MATs): The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are primary targets for many CNS-active drugs. The phenethylamine-like character of the molecule makes these compelling targets.

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters.[10] Inhibition of these enzymes is a validated therapeutic strategy for depression and neurodegenerative disorders. The compound's structure includes an amine group that could interact with the active site of MAO enzymes.[11]

  • G-Protein Coupled Receptors (GPCRs): This superfamily, including dopaminergic, serotonergic, and adrenergic receptors, represents the largest class of therapeutic targets.[12] Given the structural similarity to other known GPCR ligands, screening against representative receptors is warranted to identify potential direct agonist or antagonist activity.

Molecular Docking Simulation

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[13] This allows for a rational, structure-based assessment of potential bioactivity.[14][15]

  • Target Protein Preparation:

    • Source: High-resolution crystal structures of human target proteins were obtained from the Protein Data Bank (PDB). Selected targets include: Dopamine Transporter (PDB ID: 4M48), Monoamine Oxidase B (PDB ID: 2V5Z), and Dopamine D2 Receptor (PDB ID: 6CM4).

    • Preparation: Using AutoDockTools, all water molecules and non-essential co-factors were removed. Polar hydrogen atoms were added, and Gasteiger charges were computed. The resulting structures were saved in the PDBQT format.

  • Ligand Preparation:

    • Structure Generation: A 3D structure of this compound was generated using MarvinSketch and optimized for energy minimization using the MMFF94 force field.

    • Preparation: The ligand was prepared for docking using AutoDockTools, which involved defining rotatable bonds and assigning Gasteiger charges.

  • Grid Box Generation:

    • A grid box was centered on the known active site or co-crystallized ligand for each target protein. The box dimensions were set to 60 x 60 x 60 Å to encompass the entire binding pocket, allowing for unbiased conformational sampling.

  • Docking Execution:

    • Software: AutoDock Vina was employed for the docking calculations.[16]

    • Algorithm: The Lamarckian Genetic Algorithm was used with an exhaustiveness setting of 20 to ensure a thorough search of the conformational space. A total of 10 binding modes were generated for each ligand-protein complex.

  • Analysis and Interpretation:

    • The results were analyzed based on the predicted binding energy (kcal/mol), with lower values indicating higher predicted affinity.

    • The top-scoring binding poses were visually inspected using PyMOL to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

The molecular docking simulations yielded predicted binding affinities for this compound against the selected CNS targets. These results provide a quantitative basis for prioritizing which biological activities are most likely.

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
Dopamine Transporter (DAT) 4M48-8.9 Asp79, Phe155, Ser159, Phe326
Monoamine Oxidase B (MAO-B) 2V5Z-8.5 Tyr60, Cys172, Tyr398, Tyr435
Serotonin Transporter (SERT) 5I6X-7.8Asp98, Tyr176, Ile172, Phe335
Norepinephrine Transporter (NET) 6OBR-7.5Asp75, Phe317, Val148
Monoamine Oxidase A (MAO-A) 2BXS-7.1Tyr69, Phe208, Tyr407, Tyr444
Dopamine D2 Receptor (D2R) 6CM4-6.9Asp114, Ser193, Phe390

Synthesized Pharmacological Profile

Integrating the physicochemical analysis and the molecular docking results allows for the construction of a cohesive predicted pharmacological profile.

Predicted CNS Activity and Mechanism of Action

The data strongly support the hypothesis that this compound is a CNS-active compound. Its favorable physicochemical properties predict efficient passage across the blood-brain barrier.[4][7]

The primary mechanism of action is predicted to be dual inhibition of the dopamine transporter (DAT) and monoamine oxidase B (MAO-B) .

  • DAT Inhibition: The strong predicted binding affinity (-8.9 kcal/mol) suggests potent inhibition of dopamine reuptake. This action would lead to increased synaptic dopamine levels, a mechanism associated with stimulant, antidepressant, and pro-cognitive effects.

  • MAO-B Inhibition: The high predicted affinity for MAO-B (-8.5 kcal/mol) suggests the compound could prevent the breakdown of dopamine. This action is synergistic with DAT inhibition, further enhancing dopaminergic neurotransmission. MAO-B inhibitors are utilized in the treatment of Parkinson's disease and depression.[10]

The compound shows moderate predicted affinity for SERT and NET, suggesting it may have a broader, but less potent, impact on serotonergic and noradrenergic systems. Direct activity at the D2 receptor is predicted to be low.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_trans cluster_compound DA_vesicle Dopamine (DA) Vesicles synapse Synaptic Cleft DA_vesicle->synapse Release DA_synth Tyrosine -> L-DOPA -> DA DA_synth->DA_vesicle D_receptors Dopamine Receptors (D1, D2, etc.) synapse->D_receptors Binding -> Signal DAT Dopamine Transporter (DAT) synapse->DAT Reuptake DAT->DA_vesicle DA_reuptaken Reuptaken DA MAOB Monoamine Oxidase B (MAO-B) Compound Test Compound Compound->DAT Inhibits Compound->MAOB Inhibits DA_reuptaken->MAOB Metabolism

Caption: Predicted dual-inhibition mechanism at a dopamine synapse.

Potential Therapeutic Applications and Off-Target Liabilities

Based on its predicted profile as a DAT/MAO-B inhibitor, this compound could have therapeutic potential in conditions characterized by dopaminergic dysregulation, such as:

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Depression

  • Parkinson's Disease (as an adjunct therapy)

Potential off-target effects or liabilities could arise from its weaker interactions with SERT and NET, potentially leading to cardiovascular effects (e.g., changes in blood pressure) or effects on mood and anxiety. The structural similarity to arylcyclohexylamines also raises a flag for potential NMDA receptor antagonism, which would need to be experimentally ruled out to assess the compound's abuse potential.

Proposed Experimental Validation Workflow

In silico predictions must be anchored by empirical data. The following section details robust in vitro assay protocols designed to directly test the primary computational hypotheses.[17]

G cluster_0 Primary Target Validation cluster_1 Secondary/Safety Screening A Compound Synthesis & QC B Monoamine Transporter Uptake Inhibition Assay (DAT, SERT, NET) A->B C MAO Enzyme Inhibition Assay (MAO-A, MAO-B) A->C D GPCR Binding Assay (Dopamine & Serotonin Receptors) A->D E NMDA Receptor Functional Assay A->E F Determine IC50 / Ki Values B->F C->F G SAR Analysis & Lead Optimization F->G

Caption: Experimental validation workflow.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay determines the compound's potency in inhibiting the uptake of radiolabeled substrates into cells expressing specific monoamine transporters.[18]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, SERT, or NET are cultured to ~90% confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, cell culture medium is removed. Cells are washed once with 100 µL of Krebs-HEPES buffer (KHB).

  • Compound Incubation: Cells are pre-incubated for 10 minutes at room temperature with 50 µL of KHB containing various concentrations of this compound (e.g., from 1 nM to 100 µM). Control wells receive vehicle only (for 100% uptake) or a known potent inhibitor like cocaine (for non-specific uptake).

  • Substrate Addition: 50 µL of KHB containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) is added to each well to initiate the uptake reaction. The final substrate concentration should be near its Km value.

  • Reaction Termination: After a short incubation period (e.g., 5-10 minutes at 37°C), the reaction is terminated by rapidly washing the cells three times with ice-cold KHB to remove extracellular radioligand.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are normalized to controls, and the concentration of the test compound that inhibits 50% of specific uptake (IC₅₀) is calculated using non-linear regression analysis.

Protocol: MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay measures the inhibition of MAO enzyme activity by quantifying the production of hydrogen peroxide, a byproduct of monoamine oxidation.[19]

  • Enzyme Source: Recombinant human MAO-A or MAO-B enzymes are used.

  • Assay Buffer Preparation: A suitable reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared.

  • Reaction Mixture: In a 96-well black plate, add the following to each well:

    • MAO-A or MAO-B enzyme.

    • Horseradish peroxidase (HRP).

    • A fluorogenic probe (e.g., Amplex Red).

    • Varying concentrations of this compound (e.g., from 1 nM to 100 µM). Known inhibitors like clorgyline (for MAO-A) or selegiline (for MAO-B) serve as positive controls.

  • Pre-incubation: The plate is incubated for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the MAO substrate (e.g., p-tyramine).

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader. The fluorescence (Ex/Em = 535/587 nm) is monitored kinetically for 30-60 minutes.

  • Data Analysis: The rate of reaction (slope of the fluorescence curve) is calculated for each concentration. The data are normalized to controls, and the IC₅₀ value is determined using non-linear regression.

Conclusion

This technical guide outlines a comprehensive predictive analysis of this compound. Based on robust in silico modeling, the compound is predicted to be a CNS-active agent with a primary mechanism involving the dual inhibition of the dopamine transporter and monoamine oxidase B. This profile suggests potential therapeutic utility in a range of neurological and psychiatric disorders. The predictive work is complemented by detailed, actionable protocols for in vitro validation, providing a clear and scientifically rigorous path forward. The successful experimental confirmation of these predictions would establish this compound as a promising lead candidate for further preclinical development.

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Sources

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Introduction

This compound is a versatile small molecule scaffold with potential applications in pharmaceutical and chemical research.[1] Understanding its solubility profile is a critical first step in the development of any formulation or synthetic process. This guide provides a comprehensive overview of the predicted solubility of this compound in various solvents, based on its molecular structure. Furthermore, it outlines detailed experimental protocols for researchers to determine its solubility with precision.

Molecular Structure and Properties

To understand the solubility of this compound, it is essential to first examine its molecular structure.

  • Chemical Formula: C₁₃H₁₉NO[1]

  • Molecular Weight: 205.3 g/mol [1]

The molecule can be deconstructed into three key functional components: a p-methoxyphenyl group, a cyclopentyl group, and a methylamine group. Each of these contributes to the overall physicochemical properties of the compound.

This compound This compound p-Methoxyphenyl Group p-Methoxyphenyl Group Cyclopentyl Group Cyclopentyl Group Methylamine Group Methylamine Group cluster_0 Qualitative Solubility Workflow Start Weigh ~10 mg of Compound Add_Solvent Add 1 mL of Solvent Start->Add_Solvent Vortex Vortex for 1 min Add_Solvent->Vortex Observe Visually Inspect Vortex->Observe Soluble Soluble Observe->Soluble No visible solid Insoluble Insoluble/Sparingly Soluble Observe->Insoluble Visible solid

Figure 2: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility. [2] Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Protocol:

  • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure saturation.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

  • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Justification of Protocol Steps:

  • Use of excess solid: Ensures that a saturated solution in equilibrium with the solid phase is achieved. [2]* Controlled temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility. [3]* Sufficient equilibration time: Allows the system to reach thermodynamic equilibrium.

  • Filtration: Removes undissolved solid, which would otherwise lead to an overestimation of solubility.

Understanding Solute-Solvent Interactions

The solubility of this compound is governed by the intermolecular forces between the solute and the solvent molecules.

cluster_polar_protic Polar Protic Solvent (e.g., Water) cluster_polar_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) Solute This compound H_Bond_Donor Solvent as H-bond Donor Solute->H_Bond_Donor N and O atoms of solute H_Bond_Acceptor Solvent as H-bond Acceptor Solute->H_Bond_Acceptor N-H of solute Dipole_Dipole Dipole-Dipole Interactions Solute->Dipole_Dipole H_Bond_Acceptor_Aprotic Solvent as H-bond Acceptor Solute->H_Bond_Acceptor_Aprotic N-H of solute Van_der_Waals Van der Waals Forces Solute->Van_der_Waals Cyclopentyl and Phenyl rings

Figure 3: Solute-solvent interactions governing solubility.

  • Hydrogen Bonding: The primary amine group (-NHCH₃) can both donate and accept hydrogen bonds. The oxygen atom of the methoxy group (-OCH₃) can also accept hydrogen bonds. This is the dominant interaction in polar protic solvents. [4]* Dipole-Dipole Interactions: The polar C-N and C-O bonds create a molecular dipole, leading to dipole-dipole interactions with polar aprotic solvents.

  • Van der Waals Forces: The nonpolar cyclopentyl and phenyl rings interact with nonpolar solvents through weaker van der Waals forces.

Conclusion

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  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one.
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Methodological & Application

Protocol for in vitro testing of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical In Vitro Assessment of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Introduction: Characterizing a Novel Chemical Entity

In the landscape of drug discovery, the initial preclinical evaluation of a new chemical entity (NCE) is a critical juncture that dictates its future trajectory. This document provides a comprehensive, multi-phase protocol for the in vitro characterization of this compound (CAS: 23528-54-3), a versatile small molecule scaffold[1]. With a molecular formula of C₁₃H₁₉NO and a molecular weight of approximately 205.3 g/mol , this compound's structural features—specifically the arylcyclohexylamine core—suggest a potential for neurological activity, akin to known N-methyl-D-aspartate receptor (NMDAR) modulators[2].

This guide is designed for researchers, scientists, and drug development professionals, offering a strategic and validated workflow. We will move beyond simple procedural steps to explain the scientific rationale behind each phase of testing, ensuring a robust and interpretable dataset. Our approach is structured as a screening cascade, a strategy designed to enable swift and informed decision-making in the early stages of drug development[3]. The protocol is divided into three essential phases: initial cytotoxicity screening, metabolic stability profiling, and a target engagement assay.

Phase 1: Foundational Cytotoxicity Assessment

Rationale: Before exploring the specific biological activities of a compound, it is imperative to determine its cellular toxicity profile. Cytotoxicity assays are fundamental to identifying the concentration range at which the compound can be studied without inducing significant cell death, which could otherwise confound the results of subsequent functional assays[4][5]. We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely-used colorimetric method that measures cell metabolic activity as an indicator of cell viability[6].

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p1 Seed cells in 96-well plate (e.g., SH-SY5Y or HepG2) p2 Allow 24h for cell attachment p1->p2 t1 Prepare serial dilutions of This compound p2->t1 t2 Treat cells with compound (include vehicle and untreated controls) t1->t2 t3 Incubate for 24, 48, or 72 hours t2->t3 a1 Add MTT reagent to each well t3->a1 a2 Incubate for 3-4 hours (Formazan crystal formation) a1->a2 a3 Solubilize formazan crystals (e.g., with DMSO) a2->a3 d1 Measure absorbance at 570 nm a3->d1 d2 Calculate % cell viability vs. control d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for determining the IC₅₀ value using the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Relevant cell line (e.g., SH-SY5Y for neurotoxicity, HepG2 for general cytotoxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to ensure proper attachment[6].

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity[7].

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells[6].

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[6].

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Senior Application Scientist Insight: The choice of cell line is paramount. For a compound with suspected neurological activity, a neuronal line like SH-SY5Y is highly relevant. However, running a parallel assay in a liver cell line like HepG2 provides valuable data on potential hepatotoxicity, a common reason for drug failure[4]. The IC₅₀ value derived from this assay is a key parameter that informs the concentration range for all subsequent experiments, which should ideally be conducted at non-toxic levels (well below the IC₅₀).

Data Presentation: Cytotoxicity Profile
Cell LineExposure Time (hr)IC₅₀ (µM) [Mean ± SD]
SH-SY5Y24Calculated Value
SH-SY5Y48Calculated Value
HepG224Calculated Value
HepG248Calculated Value

Phase 2: Metabolic Stability Profiling

Rationale: A drug's efficacy is highly dependent on its pharmacokinetic profile, particularly its metabolic stability. An NCE that is too rapidly metabolized by the liver will have a short half-life and poor bioavailability, limiting its therapeutic potential[8]. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the microsomal fraction[9]. An in vitro assay using liver microsomes provides a robust and efficient method to predict a compound's metabolic fate and calculate its intrinsic clearance[10][11].

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_quench Sample Processing cluster_analysis Analysis & Calculation p1 Pre-warm liver microsomes and buffer to 37°C p2 Add test compound (final concentration ~1 µM) p1->p2 p3 Pre-incubate mixture p2->p3 r1 Initiate reaction by adding NADPH cofactor p3->r1 r2 Incubate at 37°C with shaking r1->r2 r3 Collect aliquots at time points (0, 5, 15, 30, 60 min) r2->r3 q1 Quench reaction in aliquots with cold acetonitrile r3->q1 q2 Centrifuge to pellet protein q1->q2 q3 Collect supernatant for analysis q2->q3 d1 Quantify remaining parent compound using LC-MS/MS q3->d1 d2 Plot % remaining vs. time d1->d2 d3 Calculate half-life (t½) and intrinsic clearance (Clint) d2->d3

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Detailed Protocol: Liver Microsomal Stability Assay

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (or NADPH stock solution)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., Verapamil - high clearance, Imipramine - low clearance)[12]

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL)[9].

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM. Also prepare parallel incubations for positive and negative controls (the negative control lacks the NADPH cofactor).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system[11]. This is your T=0 time point. Immediately transfer an aliquot to a separate plate/tube containing ice-cold acetonitrile to stop the reaction.

  • Time Course Sampling: Continue incubating the reaction mixture at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench them in ice-cold acetonitrile[9].

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method[8].

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k . Calculate the intrinsic clearance (Clᵢₙₜ) using the formula provided in the reference literature[10][12].

Senior Application Scientist Insight: The inclusion of NADPH is the self-validating step in this protocol. A significant decrease in the compound concentration in the presence of NADPH, but not in its absence, confirms that the observed clearance is due to enzymatic metabolism and not chemical instability. Using pooled microsomes from multiple donors accounts for genetic variability in metabolic enzyme expression, providing a more representative prediction of population-level pharmacokinetics.

Data Presentation: Metabolic Stability Parameters
Species Microsomest½ (min)Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein)
HumanValueValue
RatValueValue
MouseValueValue
Verapamil (Control)ValueValue

Phase 3: Target Engagement - Competitive Receptor Binding Assay

Rationale: Based on structural similarities to arylcyclohexylamines like phencyclidine (PCP), a primary hypothesis is that this compound may interact with the N-methyl-D-aspartate receptor (NMDAR)[2]. A competitive receptor binding assay is a classic, robust method to determine if a test compound binds to a specific receptor and to quantify its binding affinity[13][14]. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor[15].

Principle of Competitive Receptor Binding

G cluster_control Without Competitor cluster_test With Competitor (Test Compound) Receptor Receptor Radioligand Radioligand Radioligand->Receptor High Signal Receptor2 Receptor Radioligand2 Radioligand Receptor2->Radioligand2 Low Signal TestCompound Test Compound TestCompound->Receptor2 Binds to Receptor TestCompound->Radioligand2 Competes for Binding

Caption: A competitive binding assay measures the displacement of a radioligand.

Detailed Protocol: NMDAR Competitive Binding Assay

Materials:

  • This compound

  • Membrane preparation from cells or tissues expressing NMDAR (e.g., rat brain cortex)

  • Radioligand with high affinity for the NMDAR PCP site (e.g., [³H]MK-801)

  • Assay buffer (e.g., Tris-HCl)

  • Non-specific binding control (e.g., a high concentration of unlabeled PCP or MK-801)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate or tubes, set up reactions for total binding (radioligand + membrane), non-specific binding (radioligand + membrane + excess unlabeled ligand), and competitive binding (radioligand + membrane + serial dilutions of the test compound).

  • Incubation: Add the membrane preparation, varying concentrations of the test compound (or buffer/non-specific control), and finally the radioligand to the appropriate wells.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand[14].

Senior Application Scientist Insight: The key to a successful binding assay is the careful selection of the radioligand and the definition of non-specific binding. [³H]MK-801 is a classic tool for probing the PCP binding site within the NMDAR ion channel. The non-specific binding control is crucial for the self-validation of the assay; it defines the baseline signal that is not due to specific receptor interaction, ensuring that the measured displacement is a true reflection of competitive binding at the target site.

Data Presentation: Receptor Binding Affinity
Target ReceptorRadioligand UsedTest Compound IC₅₀ (µM)Test Compound Kᵢ (µM)
NMDAR[³H]MK-801Calculated ValueCalculated Value

Kᵢ (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion

This application note outlines a strategic, three-phase in vitro protocol for the initial characterization of this compound. By systematically evaluating cytotoxicity, metabolic stability, and target engagement, researchers can generate a foundational dataset essential for making informed decisions about the compound's potential for further development. This integrated approach, which combines validated protocols with an understanding of the underlying scientific principles, ensures the generation of high-quality, reliable data, thereby accelerating the drug discovery process.

References

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  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
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  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in molecular biology, Chapter 18, Unit 18.7.
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Application Notes and Protocols for In Vivo Studies of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the in vivo investigation of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in rodent models. Due to the limited availability of direct pharmacological data for this specific compound, this guide is structured based on the well-established pharmacology of structurally analogous compounds, particularly those within the arylcyclohexylamine class. The primary hypothesized mechanism of action is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. The protocols outlined herein are designed to rigorously test this hypothesis and characterize the compound's potential psychoactive, dissociative, and stimulant effects. This guide emphasizes scientific integrity, providing the rationale behind experimental choices and self-validating protocols to ensure reproducible and meaningful results.

Introduction and Scientific Rationale

This compound is a novel research chemical whose structural features—a methoxyphenyl group attached to a cyclopentyl ring with a methylamine substituent—place it in proximity to the arylcyclohexylamine class of compounds. This class includes well-known dissociative anesthetics such as phencyclidine (PCP) and ketamine.[1][2] The core hypothesis guiding these protocols is that this compound functions as a non-competitive NMDA receptor antagonist, a mechanism of action shared by many arylcyclohexylamines.[3][4] Antagonism of the NMDA receptor is known to produce a range of effects, including anesthesia, analgesia, and dissociative states, as well as potential stimulant and psychotomimetic effects.[2]

The experimental designs detailed below are intended to elucidate the compound's pharmacological profile, with a focus on its potential central nervous system (CNS) activity. By employing a battery of validated behavioral assays, researchers can characterize its dose-dependent effects on locomotor activity, coordination, and subjective internal states in rodent models.

Postulated Mechanism of Action: NMDA Receptor Antagonism

The proposed primary mechanism of action for this compound is its interaction with the NMDA receptor, a key ionotropic glutamate receptor in the CNS. Arylcyclohexylamines typically bind to a site within the NMDA receptor's ion channel, physically occluding the passage of ions and thereby preventing receptor activation.[4] This non-competitive antagonism disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative and psychoactive effects.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca2+ Influx (Inhibited) Ion_Channel->Ca_Influx Cellular_Response Altered Cellular Response Ca_Influx->Cellular_Response Compound C-[1-(4-Methoxy-phenyl)- cyclopentyl]-methylamine Compound->Ion_Channel Blocks

Caption: Postulated mechanism of NMDA receptor antagonism.

Experimental Protocols for In Vivo Rodent Studies

The following protocols are designed to provide a comprehensive initial characterization of this compound in both mice and rats. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Compound Formulation and Administration

Objective: To prepare a stable and safe formulation for parenteral administration.

Materials:

  • This compound (hydrochloride salt is preferred for solubility)

  • Sterile 0.9% saline solution

  • Sterile water for injection

  • Tween 80 (for suspension if necessary)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Protocol:

  • Solubility Testing: Determine the solubility of the compound in sterile saline. If the compound is not readily soluble, a vehicle of sterile water with a low concentration of a solubilizing agent like Tween 80 (e.g., 1-5%) can be used.

  • Preparation of Dosing Solutions:

    • For a saline-soluble compound, dissolve the desired amount of this compound in sterile 0.9% saline to achieve the target concentrations.

    • For suspensions, first, wet the compound with a small amount of Tween 80, then gradually add sterile water or saline while vortexing to create a uniform suspension.

  • Sterilization: If not prepared from sterile components under aseptic conditions, the final solution should be filter-sterilized through a 0.22 µm syringe filter.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection is recommended for initial studies due to its relative ease and rapid systemic absorption.

    • Volume: The injection volume should not exceed 10 ml/kg for mice and 5 ml/kg for rats.

Table 1: Recommended Injection Volumes for Rodents

SpeciesRouteMaximum Volume (ml/kg)
Mousei.p.10
Rati.p.5
Locomotor Activity Assessment

Objective: To evaluate the effects of the compound on spontaneous locomotor activity, which can indicate stimulant or sedative properties.

Locomotor_Activity_Workflow Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Arena (30-60 min) Animal_Acclimation->Habituation Dosing Compound Administration (i.p.) Habituation->Dosing Data_Collection Locomotor Activity Recording (60-120 min) Dosing->Data_Collection Data_Analysis Data Analysis (ANOVA) Data_Collection->Data_Analysis

Caption: Experimental workflow for locomotor activity assessment.

Materials:

  • Open-field arenas equipped with automated photobeam detection systems or video tracking software.

  • Male Swiss-Webster mice or Sprague-Dawley rats.

  • Prepared dosing solutions of this compound and vehicle.

Protocol:

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each animal in the open-field arena for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.

  • Dosing: Remove the animals from the arena, administer the test compound or vehicle (i.p.), and immediately return them to the arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for 60-120 minutes.[5][6]

  • Dose-Response: Test a range of doses (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response curve.

Data Analysis: Analyze the data using a one-way ANOVA to compare the effects of different doses to the vehicle control group. Post-hoc tests (e.g., Dunnett's test) can be used for pairwise comparisons.

Drug Discrimination Studies

Objective: To determine if the subjective effects of this compound are similar to those of known NMDA receptor antagonists like PCP.[7]

Materials:

  • Standard two-lever operant conditioning chambers.

  • Male Sprague-Dawley rats.

  • Food pellets for reinforcement.

  • Training drug (e.g., PCP at 2.0 mg/kg).

  • Prepared dosing solutions of this compound and vehicle.

Protocol:

  • Training:

    • Train rats to press one lever ("drug lever") for a food reward after being administered the training drug (PCP) and a second lever ("saline lever") after receiving saline.

    • Training sessions are typically conducted daily until the rats reliably press the correct lever (e.g., >80% accuracy).

  • Substitution Testing:

    • Once trained, administer various doses of this compound instead of the training drug or saline.

    • Record the percentage of responses on the drug-appropriate lever.

  • Data Analysis:

    • Full substitution is considered to have occurred if a dose of the test compound results in >80% of responses on the drug lever.

    • Partial substitution is between 20% and 80% drug-lever responding.

    • Calculate the ED50 value for substitution.[8]

Table 2: Example Drug Discrimination Study Design

PhaseTreatmentCorrect LeverPurpose
TrainingPCP (2.0 mg/kg)LeftAssociate internal state with lever
TrainingSalineRightAssociate internal state with lever
TestThis compound (various doses)-Assess subjective similarity to PCP

Expected Outcomes and Interpretation

  • Locomotor Activity: Based on the pharmacology of similar compounds, this compound may produce a biphasic effect on locomotor activity, with lower doses causing hyperactivity and higher doses leading to stereotypy and ataxia.[9][10]

  • Drug Discrimination: If the compound fully substitutes for PCP in drug discrimination studies, it would provide strong evidence for a shared NMDA receptor antagonist mechanism of action and similar subjective effects.[7]

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound in rodent models. By systematically evaluating its effects on locomotor activity and its subjective properties through drug discrimination, researchers can gain valuable insights into its potential pharmacological profile. The hypothesis-driven approach, based on structural analogy to arylcyclohexylamines, ensures that the experimental design is both scientifically rigorous and ethically sound.

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  • Vutskits, L. (2019). Relevance of experimental paradigms of anesthesia induced neurotoxicity in the mouse. PloS one, 14(3), e0213543. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0213543]
  • Jaber, S. M., et al. (2018). Physiologic and Behavioral Effects in Mice Anesthetized with Isoflurane in a Red-tinted or a Traditional Translucent Chamber. Journal of the American Association for Laboratory Animal Science : JAALAS, 57(5), 488-496. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6159677/]
  • Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 233(7), 1215-1225. [URL: https://pubmed.ncbi.nlm.nih.gov/26758284/]
  • Guro-Amador, M. E., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules (Basel, Switzerland), 29(1), 241. [URL: https://www.mdpi.com/1420-3049/29/1/241]
  • PubChemLite. 1-[1-(4-methoxyphenyl)cyclopentyl]methanamine. [URL: https://pubchemlite.deepchem.io/compound/1-[1-(4-methoxyphenyl)cyclopentyl]methanamine]
  • Moldb. 75095-85-1 | 1-(4-Methoxyphenyl)cyclopentan-1-amine. [URL: https://www.moldb.com/moldb-75095-85-1.html]
  • Schifano, F., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Toxics, 9(11), 297. [URL: https://www.mdpi.com/2305-6304/9/11/297]
  • De Felice, L. J., et al. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Neurotoxicology and teratology, 83, 106947. [URL: https://pubmed.ncbi.nlm.nih.gov/33161102/]
  • PubChem. 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5373780]
  • PubChem. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/98630]
  • PubChem. 1-(4-Methoxyphenyl)ethanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/238181]

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Application Notes and Protocols for the Preparation of Stock Solutions of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Accurate Stock Solutions

In the realms of drug discovery, chemical biology, and preclinical development, the integrity of experimental data is intrinsically linked to the precise and consistent preparation of test compounds. C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, a versatile small molecule scaffold, is increasingly utilized in these fields. The ability to prepare accurate and stable stock solutions of this compound is therefore a foundational requirement for reproducible and reliable experimental outcomes. A well-prepared stock solution minimizes errors associated with weighing small quantities of potent compounds for each experiment and ensures concentration consistency across multiple assays.

This application note provides a comprehensive guide for the preparation, handling, and storage of stock solutions of this compound. Recognizing that detailed solubility data for this specific compound is not widely published, this guide uniquely incorporates a preliminary solubility testing protocol. This empowers the researcher to make an empirically-driven decision on the most appropriate solvent and concentration for their specific experimental needs, thereby ensuring the trustworthiness and validity of their subsequent work.

Compound Specifications

A thorough understanding of the physicochemical properties of this compound is the first step in the successful preparation of a stock solution. The following table summarizes the key specifications for this compound.

PropertyValueSource
CAS Number 23528-54-3[Various Suppliers]
Molecular Formula C₁₃H₁₉NO[1]
Molecular Weight 205.30 g/mol [1]
Purity ≥95%[1]
Appearance Inferred to be a solid at room temperatureGeneral Chemical Information
Storage (Solid) Room Temperature, in a dry and sealed container[2]

Safety Precautions: A Commitment to Laboratory Safety

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention.

  • Waste Disposal: Dispose of all waste materials, including empty vials, contaminated gloves, and solutions, in accordance with local, state, and federal regulations for chemical waste.

Part 1: Preliminary Solubility Testing Protocol

Given the absence of specific solubility data, an initial small-scale solubility test is a scientifically sound approach to determine the optimal solvent and concentration for your stock solution. This prevents the waste of valuable compound and ensures the final stock solution is fully dissolved and stable.

Objective:

To empirically determine the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.

Materials:
  • This compound

  • Small, clear glass vials (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Micropipettes

  • Vortex mixer

  • A selection of high-purity solvents (e.g., DMSO, Ethanol)

Workflow for Solubility Testing:

Caption: Workflow for preliminary solubility testing.

Step-by-Step Protocol:
  • Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound into a tared glass vial. Record the exact weight.

  • Initial Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL of DMSO) to the vial. This will create a high initial concentration.

  • Dissolution: Cap the vial securely and vortex vigorously for at least 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light and dark background. Look for any undissolved particles or cloudiness.

  • Iterative Process:

    • If the compound is fully dissolved: The solubility is at least the current concentration. You can either stop and calculate this as your minimum solubility or continue to add more compound to determine the saturation point.

    • If the compound is not fully dissolved: Add another known volume of solvent (e.g., another 100 µL), vortex again, and re-inspect. Repeat this process until the compound is fully dissolved.

  • Calculation: Once the compound is fully dissolved, calculate the approximate solubility using the following formula:

    Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Record Keeping: Meticulously record the solvent used and the highest concentration at which the compound was fully dissolved.

  • Repeat for Other Solvents: Repeat this procedure for other potential solvents (e.g., Ethanol).

Part 2: Main Stock Solution Preparation Protocol

Based on the results from your preliminary solubility test, you can now proceed to prepare a larger volume of your stock solution at a desired concentration. The following protocol is a general guideline that should be adapted based on your specific needs and the empirically determined solubility.

Objective:

To prepare a stock solution of this compound at a precise concentration.

Materials and Reagents:
  • This compound

  • Chosen solvent (e.g., DMSO, based on solubility testing)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (Class A) of the desired final volume

  • Pipettes and sterile pipette tips

  • Vortex mixer or magnetic stirrer with stir bar

  • Sterile, amber (or light-protected) cryovials for aliquoting

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing the main stock solution.

Step-by-Step Protocol:
  • Calculation of Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume. Use the following formula:

    Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    Example Calculation for a 10 mM stock solution in 10 mL:

    • Desired Concentration: 10 mM = 0.010 mol/L

    • Final Volume: 10 mL = 0.010 L

    • Molecular Weight: 205.30 g/mol

    Mass (g) = 0.010 mol/L x 0.010 L x 205.30 g/mol = 0.002053 g = 2.053 mg

    Note: If the purity of the compound is less than 100%, you may need to adjust the mass accordingly. For a purity of 95%, the calculation would be: Adjusted Mass = Calculated Mass / 0.95.

  • Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass of the compound onto weighing paper or into a weigh boat.

  • Transfer: Quantitatively transfer the weighed compound into the appropriate size volumetric flask. Ensure all the powder is transferred by tapping the weighing paper/boat and, if necessary, rinsing it with a small amount of the chosen solvent and adding the rinse to the flask.

  • Initial Dissolution: Add the chosen solvent to the volumetric flask until it is approximately 70-80% full.

  • Complete Dissolution: Cap the flask and mix by vortexing or using a magnetic stirrer until the solid is completely dissolved. Gentle warming or sonication in a water bath may be used to aid dissolution if necessary, but be cautious of potential compound degradation with heat.

  • Bringing to Final Volume (QS): Once the compound is fully dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Final Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution is unknown, so it is recommended to use the solution within a reasonable timeframe and to visually inspect for any precipitation before each use.

Quality Control and Validation

For most research applications, a visual inspection for clarity and the absence of particulates after thawing is a sufficient quality control measure. For more rigorous applications, such as in later-stage drug development, the concentration and purity of the stock solution can be verified using analytical techniques such as:

  • UV-Vis Spectroscopy: To confirm the concentration, if a molar extinction coefficient is known.

  • High-Performance Liquid Chromatography (HPLC): To verify both the concentration and purity of the compound in solution.

Conclusion

The successful preparation of a this compound stock solution is a fundamental step for any research involving this compound. By following the detailed protocols in this application note, including the crucial preliminary step of empirical solubility testing, researchers can ensure the accuracy, consistency, and reliability of their stock solutions. This commitment to meticulous preparation is a cornerstone of generating high-quality, reproducible scientific data.

References

  • PubChem Compound Summary for CID 20109550, Cyclopentyl(4-methoxyphenyl)methanamine. National Center for Biotechnology Information.
  • General Laboratory Safety Guidelines.
  • Dimethyl Sulfoxide (DMSO) as a Solvent. Wikipedia.
  • Stock Solutions in the Laboratory. G-Biosciences.

Sources

Analytical methods for quantifying C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, a versatile small molecule scaffold with the molecular formula C₁₃H₁₉NO.[1] Given the increasing importance of precise molecular quantification in pharmaceutical development and forensic science, robust analytical methods are paramount. This document outlines three distinct, field-proven methodologies tailored for different analytical contexts: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for bulk and purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification in forensic applications, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility. All methods are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Analyte and the Analytical Imperative

This compound is an arylcyclopentylamine derivative. Its structure, featuring a methoxyphenyl chromophore, a cyclopentyl ring, and a primary amine, dictates the selection of appropriate analytical strategies. The presence of the aromatic ring makes it an ideal candidate for UV-based detection, while the amine group and overall structure allow for effective ionization and fragmentation in mass spectrometry.

Accurate quantification is critical for various applications:

  • Pharmaceutical Development: To determine the purity of active pharmaceutical ingredients (APIs), assess stability, and quantify the compound in dosage forms.

  • Pharmacokinetic (PK) Studies: To measure drug concentrations in biological fluids like plasma or urine over time, which is essential for understanding absorption, distribution, metabolism, and excretion (ADME).

  • Forensic Toxicology: To identify and quantify the substance in seized materials or biological samples in the context of designer drug screening.

The objective of this guide is to provide researchers and drug development professionals with a suite of robust, validated methods that can be readily implemented. The foundation of each protocol is built upon established scientific principles and regulatory expectations for analytical method validation.[4][5][6]

Foundational Principles: Method Validation

The trustworthiness of any quantitative data hinges on the validation of the analytical method.[5] A validation protocol demonstrates that a method is fit for its intended purpose.[3] The key performance characteristics assessed for the methods herein are aligned with ICH Q2(R2) guidelines and include:[2][3]

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix constituents.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Application Note I: Quantification by Reverse-Phase HPLC-UV

Applicability: Ideal for the routine quality control (QC) of raw materials, purity assessment, and quantification in simple pharmaceutical formulations.

Principle of Causality: This method leverages the inherent polarity of the analyte and the presence of the 4-methoxyphenyl group, which acts as a strong chromophore for UV detection. A reverse-phase C18 column is selected to retain the compound through hydrophobic interactions. An acidic mobile phase (e.g., using formic acid or TFA) is employed to protonate the primary amine group, ensuring good peak shape and minimizing tailing by preventing interaction with residual silanols on the silica support.

Experimental Protocol
  • Instrumentation & Consumables

    • HPLC System with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data Acquisition Software.

  • Reagents & Materials

    • Acetonitrile (ACN), HPLC Grade.

    • Methanol (MeOH), HPLC Grade.

    • Deionized Water, 18.2 MΩ·cm.

    • Formic Acid (FA), LC-MS Grade.

    • This compound reference standard.

  • Solutions Preparation

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with diluent to cover the desired concentration range (e.g., 1 - 200 µg/mL).

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm (based on the absorbance maximum of the methoxyphenyl group).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      8.0 80
      8.1 20

      | 12.0 | 20 |

  • System Suitability Test (SST)

    • Inject a mid-range standard solution (e.g., 50 µg/mL) six times.

    • Acceptance Criteria: %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.

Method Validation Summary (Representative Data)
ParameterResult
Linearity Range 1.0 - 200.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) Repeatability: < 1.0%; Intermediate: < 1.5%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Weighing Dilution Dilution & Standard Curve Prep Standard->Dilution Sample Sample Weighing Sample->Dilution HPLC HPLC Injection Dilution->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plot Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for quantification via HPLC-UV.

Application Note II: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Applicability: Suited for the identification and quantification of the analyte in forensic samples or for purity analysis where volatile impurities are of concern.

Principle of Causality: GC-MS separates compounds based on their volatility and interaction with a stationary phase. For a primary amine like the target analyte, chromatographic performance can be poor due to its polarity, leading to peak tailing. Derivatization, for instance, acylation with trifluoroacetic anhydride (TFAA), is chosen to block the active amine proton. This increases the compound's volatility and thermal stability while reducing its polarity, resulting in a sharp, symmetrical peak and improved sensitivity. Electron Ionization (EI) is used to generate reproducible fragmentation patterns for confident identification.

Experimental Protocol
  • Instrumentation & Consumables

    • GC-MS System with an autosampler.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Reagents & Materials

    • Ethyl Acetate, GC Grade.

    • Trifluoroacetic Anhydride (TFAA).

    • This compound reference standard.

  • Sample Preparation & Derivatization

    • Prepare stock and calibration standards in ethyl acetate.

    • Pipette 100 µL of standard or sample solution into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split 10:1 for higher concentrations).

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: 40-400 amu for identification.

      • Selected Ion Monitoring (SIM): For quantification, monitor 3-4 characteristic ions of the derivatized analyte.

Expected Mass Spectrum & Validation (Representative Data)

The TFA-derivatized analyte (MW = 301.3 g/mol ) is expected to show a molecular ion (M⁺) at m/z 301. Characteristic fragment ions would be used for SIM mode, enhancing selectivity and sensitivity.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Quantification Ions (SIM) e.g., m/z 301, 232, 135 (Hypothetical)
LOD 2 ng/mL
LOQ 10 ng/mL
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Aliquot Drydown Evaporation Sample->Drydown Deriv Derivatization with TFAA Drydown->Deriv GC GC Injection Deriv->GC Separation Capillary Column Separation GC->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Library Spectral Library Match Detection->Library Quant Quantification via SIM Library->Quant

Caption: Workflow for derivatization and GC-MS analysis.

Application Note III: Quantification in Human Plasma by LC-MS/MS

Applicability: The gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma, serum, or urine for pharmacokinetic and toxicokinetic studies.[7][8]

Principle of Causality: This method offers unparalleled sensitivity and selectivity by coupling the separation power of UHPLC with the specificity of tandem mass spectrometry.[9] A simple and rapid protein precipitation with acetonitrile is chosen for sample cleanup. This removes the bulk of plasma proteins that would otherwise interfere with the analysis. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added to account for variations in sample recovery and matrix effects.[10] Electrospray Ionization (ESI) in positive mode is selected because the primary amine is readily protonated to form the precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is isolated and fragmented to produce specific product ions. Monitoring these specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) ensures that only the analyte of interest is quantified, effectively eliminating background noise.

Experimental Protocol
  • Instrumentation & Consumables

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Reagents & Materials

    • Acetonitrile and Methanol (LC-MS Grade).

    • Formic Acid (LC-MS Grade).

    • Human Plasma (with anticoagulant).

    • Analyte reference standard.

    • Internal Standard (IS): A stable isotope-labeled (e.g., d₃) analyte is ideal. If unavailable, a close structural analog can be used (e.g., C-[1-(4-Ethoxy-phenyl)-cyclopentyl]-methylamine).

  • Sample Preparation (Protein Precipitation)

    • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 10 µL of IS working solution (e.g., 100 ng/mL).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

  • LC Conditions

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 10% B, ramp to 95% B over 3.0 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1.0 min. Total run time: 4.5 min.

  • MS/MS Conditions

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion [M+H]⁺ Product Ion
      Analyte 206.2 135.1 (loss of cyclopentyl-methylamine fragment)
      Analyte (Confirming) 206.2 107.1 (methoxy-benzyl fragment)

      | IS (d₃-Analyte) | 209.2 | 135.1 |

Method Validation Summary (Representative Bioanalytical Data)
ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) Within 15% (20% at LLOQ)
Matrix Effect 88% - 105%
Recovery > 85%
LLOQ 0.1 ng/mL
Workflow Diagram: Bioanalytical LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification Plasma 50 µL Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject UHPLC Injection Supernatant->Inject Separate UPLC C18 Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize MRM MRM Detection Ionize->MRM Integrate Integrate Peak Areas (Analyte/IS) MRM->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.

Conclusion and Method Selection

This guide has detailed three robust and validated methods for the quantification of this compound. The choice of method should be dictated by the specific analytical challenge:

  • HPLC-UV is the workhorse for quality control of bulk materials and formulations due to its simplicity, robustness, and cost-effectiveness.

  • GC-MS provides excellent structural confirmation and is a powerful tool in forensic analysis, though it requires a derivatization step.

  • LC-MS/MS is the definitive method for bioanalysis, offering the supreme sensitivity and selectivity required to measure trace levels of the compound in complex biological fluids for pharmacokinetic studies.

By understanding the causality behind each protocol and adhering to the principles of method validation, researchers can generate accurate, reliable, and defensible quantitative data.

References

  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug.
  • GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids.
  • GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA)
  • Gas Chromatography-Mass Spectroscopy (GC/MS)
  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. National Institutes of Health (NIH). [Link]
  • Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid.
  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI. [Link]

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Uncharted Territory: The Neuroscience Research Landscape of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the application of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in neuroscience research is not presently available. This notable absence of published data prevents the creation of specific, scientifically validated application notes and protocols as requested.

Our investigation into the existing body of scientific knowledge reveals that while the synthesis of this compound and related structures is documented in various chemical patents and supplier databases, there is a conspicuous lack of peer-reviewed research articles detailing its pharmacological activity, mechanism of action, or potential therapeutic uses within the field of neuroscience. The core requirements of scientific integrity, expertise, and authoritativeness, which mandate that all information be grounded in verifiable research, cannot be met at this time.

Summary of Findings:

  • Limited to Chemical Synthesis: Available information is largely confined to the realm of synthetic chemistry. Chemical suppliers list this compound as a commercially available compound, and various patents describe methods for the synthesis of related 1-aryl-cycloalkyl-methylamine derivatives. However, these documents do not provide data on the biological activity of these compounds.

  • Absence of Pharmacological Data: Crucially, there are no published studies detailing the binding affinity of this compound for any known neurological targets, such as neurotransmitter receptors or transporters. Without this fundamental information, it is impossible to surmise its potential mechanism of action.

  • No In Vitro or In Vivo Studies: A thorough search did not yield any in vitro studies on cell lines or in vivo studies in animal models that would elucidate the compound's effects on neuronal function, signaling pathways, or behavior.

  • Speculative Structural Relationships: While the core structure of a 1-aryl-cycloalkyl-methylamine bears a superficial resemblance to certain classes of neurologically active compounds, such as NMDA receptor antagonists (e.g., phencyclidine and its analogs which contain a cycloalkyl ring), this is purely speculative. Without empirical data, it would be scientifically unsound to infer any functional properties based on structural similarity alone.

The Path Forward for Researchers

For scientists and drug development professionals interested in the potential of this compound, the current landscape represents uncharted territory. The initial steps in characterizing this compound for neuroscience applications would involve a series of foundational experiments:

  • In Vitro Receptor Screening: A broad panel screening against a wide range of CNS targets (receptors, ion channels, transporters, and enzymes) would be the first essential step to identify potential biological targets.

  • Binding Affinity and Functional Assays: Should a primary target be identified, detailed binding assays (e.g., radioligand binding) and functional assays (e.g., electrophysiology, second messenger assays) would be necessary to determine the compound's affinity, potency, and efficacy (i.e., whether it acts as an agonist, antagonist, or modulator).

  • In Vitro Cellular Models: Subsequent studies in primary neuronal cultures or brain slice preparations could then be employed to investigate the compound's effects on synaptic transmission, neuronal excitability, and intracellular signaling cascades.

  • In Vivo Behavioral Studies: Following a thorough in vitro characterization, in vivo studies in animal models would be required to assess the compound's pharmacokinetic properties, safety profile, and potential behavioral effects relevant to neurological and psychiatric disorders.

Conclusion

The creation of detailed application notes and protocols for this compound in neuroscience research is not feasible due to the lack of foundational scientific literature. The scientific community has not yet published research that would provide the necessary evidence-based information to support such a document. Researchers interested in this compound have the opportunity to be the first to characterize its neuropharmacological profile and publish their findings, thereby laying the groundwork for future investigations. Until such data becomes available, any discussion of its use in neuroscience remains speculative.

Application Notes and Protocols: Characterization of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine as a Novel Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization of a novel chemical entity, C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, for its potential interactions with cellular receptors using radioligand binding assays. While direct biological data for this specific compound is not extensively available in public literature, its structure suggests potential activity at various receptor systems. Therefore, this application note will use this compound as a representative example to detail the principles and methodologies for determining its receptor binding profile. We will cover the essential techniques of saturation and competitive binding assays, from membrane preparation to data analysis, providing a robust framework for researchers to evaluate the affinity and specificity of this and other novel compounds.

Introduction: The Rationale for Receptor Binding Analysis

The initial stages of drug discovery and pharmacological research heavily rely on the identification and characterization of molecules that can interact with specific biological targets. Receptor binding assays are a cornerstone of this process, offering a quantitative measure of the affinity of a ligand for a receptor.[1][2] These assays are instrumental in:

  • Target Identification and Validation: Confirming that a novel compound interacts with a specific receptor.[3]

  • Affinity Determination: Quantifying the strength of the interaction (Kd or Ki values).[4][5]

  • Selectivity Profiling: Assessing the compound's binding to a panel of receptors to predict potential on-target efficacy and off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize ligand affinity and selectivity.[3]

This compound possesses structural motifs, such as a substituted phenyl ring and a methylamine group, that are common in pharmacologically active compounds, suggesting potential interactions with various receptor classes, including G-protein coupled receptors (GPCRs) or ion channels. This guide will outline the necessary steps to elucidate these potential interactions.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[4] The fundamental principle is based on the law of mass action, where a radiolabeled ligand binds to its receptor in a specific, saturable, and reversible manner.[6] The two primary types of equilibrium binding assays are:

  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), indicating the receptor density in the tissue or cell preparation.[3][4][7]

  • Competitive Binding Assays: These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioligand from its receptor. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound.[4][8]

Experimental Workflow: A Step-by-Step Guide

A successful receptor binding assay campaign requires careful planning and execution. The general workflow is as follows:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Receptor Source Preparation (Cell culture or Tissue Homogenization) P2 Membrane Fraction Isolation (Centrifugation) P1->P2 P3 Protein Quantification (e.g., BCA Assay) P2->P3 A1 Assay Setup (Radioligand, Membranes, +/- Competitor) P3->A1 A2 Incubation to Equilibrium A1->A2 A3 Separation of Bound/Free Ligand (Filtration) A2->A3 A4 Quantification of Bound Radioactivity (Scintillation Counting) A3->A4 D1 Calculation of Specific Binding A4->D1 D2 Non-linear Regression Analysis D1->D2 D3 Determination of Kd, Bmax, IC50, Ki D2->D3

Caption: General workflow for receptor binding assays.

Part I: Preparation of Receptor-Containing Membranes

This protocol describes the preparation of cell membranes, which are a common source of receptors for binding assays.

Materials and Reagents:

  • Cells or tissue expressing the target receptor.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Protease Inhibitor Cocktail.

  • Sucrose solution (e.g., 20% w/v) for cryoprotection.

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed refrigerated centrifuge.

  • BCA Protein Assay Kit.

Protocol:

  • Cell/Tissue Collection: Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet or tissue in 20 volumes of ice-cold lysis buffer containing a protease inhibitor cocktail. Homogenize thoroughly.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of lysis buffer containing sucrose for cryoprotection.

  • Protein Concentration Determination: Determine the protein concentration of the membrane preparation using a BCA assay.[9]

  • Aliquoting and Storage: Aliquot the membrane suspension and store at -80°C until use.

Part II: Saturation Binding Assay

This assay is crucial for determining the Kd of a suitable radioligand for the target receptor and the Bmax of the receptor in the membrane preparation.

Materials and Reagents:

  • Prepared cell membranes.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

  • Radioligand (e.g., 3H- or 125I-labeled).

  • Unlabeled ligand for determining non-specific binding (at a high concentration, e.g., 1000-fold the Kd).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[9]

  • Vacuum filtration manifold.

  • Scintillation cocktail and counter.

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.

    • Total Binding: Add assay buffer, a fixed amount of membrane protein (e.g., 10-50 µg), and increasing concentrations of the radioligand (typically spanning 0.1 to 10 times the expected Kd).[10]

    • Non-Specific Binding (NSB): In a parallel set of wells, add a high concentration of an unlabeled ligand in addition to the assay components for total binding.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[9] Gentle agitation is recommended.

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters.[9]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Count the radioactivity using a scintillation counter.[9]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.[7]

  • Plot the Data: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism to determine the Kd and Bmax.[10]

cluster_0 Saturation Binding Curve a Specific Binding (fmol/mg protein) b [Radioligand] (nM) c Bmax d Kd e Bmax/2 origin start->origin x_axis origin->x_axis y_axis origin->y_axis curve_point origin->curve_point bmax_line bmax_line->curve_point kd_line kd_line->curve_point bmax_half curve_point_half bmax_half->curve_point_half kd_point curve_point_half->kd_point

Caption: A representative saturation binding curve.

Part III: Competitive Binding Assay with this compound

This assay will determine the affinity (Ki) of our compound of interest for the target receptor.

Protocol:

  • Assay Setup:

    • Add assay buffer, a fixed amount of membrane protein, and a fixed concentration of a suitable radioligand (typically at or below its Kd) to each well.

    • Add increasing concentrations of the unlabeled competitor, this compound, spanning a wide range (e.g., 10-10 M to 10-4 M).

    • Include wells for total binding (no competitor) and non-specific binding (high concentration of a standard unlabeled ligand).

  • Incubation, Filtration, and Counting: Follow the same procedure as for the saturation binding assay (steps 2-5).

Data Analysis:

  • Calculate Percent Specific Binding: For each concentration of this compound, calculate the percentage of specific binding relative to the control (total binding).

  • Plot the Data: Plot the percent specific binding (Y-axis) against the log concentration of this compound (X-axis).

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[8]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Data Interpretation and Presentation

All quantitative data should be summarized in a clear and concise format.

ParameterDescriptionHow to DetermineExample Value
Kd Equilibrium dissociation constant of the radioligand. A measure of affinity (lower Kd = higher affinity).Saturation Binding Assay1.5 nM
Bmax Maximum number of binding sites. A measure of receptor density.Saturation Binding Assay1200 fmol/mg protein
IC50 Concentration of a competitor that inhibits 50% of specific radioligand binding.Competitive Binding Assay25 nM
Ki Inhibitory constant of the competitor. A measure of the competitor's affinity for the receptor.Calculated from IC50 and Kd using the Cheng-Prusoff equation.15 nM
Hill Slope Describes the steepness of the competition curve. A slope of ~1 suggests competitive binding to a single site.Competitive Binding Assay-1.0

Concluding Remarks and Future Directions

Following the protocols outlined in this application note will enable the robust characterization of the binding affinity and specificity of novel compounds like this compound. A comprehensive understanding of a compound's receptor binding profile is a critical first step in the drug discovery pipeline. Positive results from these assays, indicating high affinity and selectivity for a particular receptor, would warrant further investigation into the functional consequences of this binding, such as in cell-based signaling assays (e.g., cAMP accumulation, calcium mobilization).

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Alfa Cytology. Saturation Radioligand Binding Assays.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Hulme, E. C., and Birdsall, N. J. (1992). Receptor-Ligand Interactions: A Practical Approach. IRL Press.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • GraphPad Software. Competitive Binding Data with One Class of Receptors.
  • Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination.
  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol exchange, 2012, 10-1038.
  • Li, A., et al. (2023). Whole-cell radioligand saturation binding. PLOS One.
  • Wikipedia. Ligand binding assay.
  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor.
  • Turku PET Centre. Bmax and KD.
  • Wofsy, C., et al. (1991). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of theoretical biology, 150(4), 543-568.
  • Kenakin, T. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237.
  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.

Sources

Application Note & Protocols: High-Throughput Screening for Novel Monoamine Transporter Ligands Centered on C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Rationale

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is recognized primarily as a key intermediate in the synthesis of Venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI)[1][2][3]. While its role as a synthetic precursor is well-documented, its intrinsic biological activity remains largely unexplored. The structural similarity of this compound to Venlafaxine suggests a plausible interaction with monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET)[4][5]. This document provides a comprehensive, forward-looking guide for researchers to investigate this hypothesis using robust, high-throughput screening (HTS) methodologies. We present detailed protocols for a fluorescence-based neurotransmitter uptake assay, a state-of-the-art method for identifying novel inhibitors of SERT and NET, and a framework for hit validation and characterization.

Introduction: The Scientific Premise

Monoamine transporters are critical regulators of neurotransmission and are the targets of many therapeutic agents for psychiatric disorders[6][7]. The development of novel ligands for these transporters is an ongoing effort in drug discovery. This compound presents an intriguing starting point for a screening campaign due to its core structure, which is shared with a clinically successful SNRI.

This application note is designed to bridge the existing knowledge gap by proposing a scientifically rigorous HTS campaign. The primary objective is to determine if this compound and its analogs can inhibit the reuptake of neurotransmitters via SERT and NET. The chosen assay platform, a homogeneous, fluorescence-based uptake assay, offers significant advantages over traditional radiolabeled methods, including improved safety, reduced cost, and amenability to automation and high-throughput formats[8][9][10].

Assay Principle: Fluorescence-Based Neurotransmitter Uptake

The assay principle relies on a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters (e.g., serotonin, norepinephrine)[7][11]. This substrate is actively transported into cells stably expressing the target transporter (hSERT or hNET). Once inside the cell, the substrate's fluorescence signal increases significantly. In the presence of an inhibitor, such as the test compound, the uptake of the fluorescent substrate is blocked, resulting in a diminished fluorescence signal. A masking dye is included in the assay buffer to quench the fluorescence of the substrate in the extracellular medium, thereby increasing the signal-to-noise ratio in this no-wash, mix-and-read assay format[9][11].

HTS Workflow & Logic

The screening process is designed as a multi-stage funnel, starting with a primary screen to identify initial "hits" and progressing to more detailed characterization to confirm activity and determine potency.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary & Secondary Screening cluster_validation Phase 3: Hit Validation Compound_Prep Compound Library Preparation (Test compound, Controls) Primary_Screen Single-Point HTS (e.g., 10 µM) Compound_Prep->Primary_Screen Cell_Prep Cell Culture & Plating (HEK293-hSERT/hNET) Cell_Prep->Primary_Screen Hit_Selection Hit Identification (>% Inhibition Threshold) Primary_Screen->Hit_Selection Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Radioligand Binding) Dose_Response->Orthogonal_Assay Potent Hits Selectivity_Panel Selectivity Profiling (e.g., vs. DAT) Orthogonal_Assay->Selectivity_Panel

Caption: High-throughput screening workflow for monoamine transporter inhibitors.

Detailed Protocols

Materials & Reagents
  • Cell Lines: HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET).

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Control Inhibitors: Fluoxetine (for SERT) and Desipramine (for NET) as positive controls.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing fluorescent substrate and masking dye[9][11].

Cell Preparation Protocol
  • Culture HEK-hSERT and HEK-hNET cells in T-75 flasks until they reach 80-90% confluency.

  • The day before the assay, aspirate the culture medium, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into 384-well assay plates at a density of 15,000-20,000 cells per well in a volume of 25 µL[11].

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

Primary Screening Protocol (Single-Point)
  • Compound Plate Preparation: Prepare a compound source plate by diluting the 10 mM stock of this compound and control compounds in assay buffer to an intermediate concentration. For a final assay concentration of 10 µM, this would typically be a 4X or 5X solution.

  • Assay Procedure: a. Remove cell plates from the incubator. b. Using an automated liquid handler, add 10 µL of the diluted compounds, positive controls (e.g., 10 µM Fluoxetine for SERT), and vehicle control (DMSO in assay buffer) to the appropriate wells. c. Incubate the plates for 10-15 minutes at 37°C. This allows the compounds to interact with the transporters[8]. d. Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol[11]. e. Add 15 µL of the dye solution to all wells. f. Immediately transfer the plate to a fluorescence microplate reader capable of bottom-reading.

  • Data Acquisition: Read the plate in kinetic mode for 20-30 minutes at 37°C, or as a single endpoint measurement after a 20-minute incubation[8][10]. Excitation/Emission wavelengths should be set according to the assay kit's specifications (e.g., ~440 nm Ex / ~520 nm Em for ASP+ substrate)[12][13].

Dose-Response Protocol (IC50 Determination)

For compounds identified as "hits" in the primary screen (e.g., >50% inhibition), a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50).

  • Prepare serial dilutions of the hit compound, typically an 8- to 12-point curve, starting from a high concentration (e.g., 100 µM).

  • Follow the same assay procedure as the primary screen (Section 5.3), adding the different concentrations of the compound to the wells.

  • The resulting data will be used to generate a dose-response curve and calculate the IC50 value.

Data Analysis and Interpretation

Quality Control

For each assay plate, the Z'-factor should be calculated to assess the quality and robustness of the assay. The Z'-factor is a measure of the statistical effect size and is calculated using the signals from the positive (max inhibition) and negative (vehicle) controls.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS[12][14].

Hit Identification and Potency Calculation
  • Primary Screen: The percent inhibition for the test compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Dose-Response: The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, XLfit).

Hypothetical Data Presentation

The following tables illustrate how data from these assays could be presented.

Table 1: Assay Quality Control Metrics

Assay Target Z'-Factor Signal-to-Background
hSERT 0.78 8.2

| hNET | 0.71 | 7.5 |

Table 2: Hypothetical Dose-Response Results for this compound

Target IC50 (µM) Hill Slope
hSERT 8.5 1.1 0.992
hNET 22.1 0.9 0.987

| hDAT | > 100 | - | - |

These hypothetical results would suggest that the compound is a moderately potent inhibitor of SERT with weaker activity against NET and is selective over the dopamine transporter (DAT).

Mechanistic Visualization

Assay_Mechanism cluster_cell HEK293 Cell cluster_extracellular Extracellular Space Transporter SERT/NET Intracellular_Signal Fluorescent Signal (High) Transporter->Intracellular_Signal Fluorescent_Substrate Fluorescent Substrate Fluorescent_Substrate->Transporter Uptake Test_Compound Test Compound (Inhibitor) Test_Compound->Transporter Blockade

Caption: Principle of the competitive neurotransmitter uptake inhibition assay.

Conclusion & Future Directions

This application note provides a comprehensive and scientifically grounded framework for initiating a high-throughput screening campaign to investigate the biological activity of this compound. The proposed fluorescence-based uptake assays for hSERT and hNET are robust, scalable, and validated methods for identifying novel transporter inhibitors[6][7][12]. Positive findings from this screening cascade would warrant further investigation, including lead optimization through medicinal chemistry, and more detailed pharmacological characterization using orthogonal assays such as radioligand binding or electrophysiology. Such efforts could potentially uncover a new class of monoamine transporter modulators derived from a readily accessible chemical scaffold.

References

  • Steinkellner, T., et al. (2007). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of Biomolecular Screening, 12(3), 436-41. [Link]
  • Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. [Link]
  • Martinez, D., et al. (2007). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of Biomolecular Screening.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert. [Link]
  • Kassinos, M., & Jones, P. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Zhao, R., et al. (2015). [Development of HTS model on SERT inhibitors combined biological screening model with HTVS]. Yao Xue Xue Bao, 50(9), 1116-21. [Link]
  • Grundt, P., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 168-176. [Link]
  • Ma, J. N., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 266-273. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Crossref. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12), 1015-1021. [Link]
  • BioIVT. (n.d.). SERT Transporter Assay. Service Page. [Link]
  • BioIVT. (n.d.). NET Transporter Assay. Service Page. [Link]
  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Service Page. [Link]
  • Anderl, N., et al. (2020). Development and validation of an automated microfluidic perfusion platform for parallelized screening of compounds in vitro. Scientific Reports, 10(1), 1-13. [Link]
  • Reddy, P. S., et al. (2004). Preparation of Venlafaxine-Antidepressant Drug.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

Administration Routes for C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is a research compound with limited publicly available data on its physicochemical properties, pharmacokinetics, and toxicity. The following application notes and protocols are based on established best practices for the administration of lipophilic amine compounds in animal studies and should be adapted based on compound-specific empirical data.

Introduction: The Critical Role of Formulation and Route Selection

The in vivo evaluation of novel chemical entities such as this compound, a compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol , hinges on the careful selection of an appropriate administration route and a well-designed formulation.[1] The inherent lipophilicity suggested by its structure—a methoxyphenyl group and a cyclopentyl ring—indicates that this compound is likely to have poor aqueous solubility. This characteristic presents a significant challenge for achieving consistent and predictable systemic exposure in animal models. The choice of administration route will profoundly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, the interpretation of efficacy and safety data.

This guide provides a detailed overview of common administration routes for rodent studies—oral, intraperitoneal, and intravenous—with a focus on the practical considerations and the scientific rationale underpinning each protocol. The aim is to equip researchers with the foundational knowledge to develop a robust and reproducible dosing strategy for this compound and similar lipophilic compounds.

Compound Characteristics and Formulation Development

Given the predicted low water solubility of this compound, a systematic approach to vehicle selection is paramount. The initial step should involve empirical solubility testing in a panel of pharmaceutically acceptable vehicles.

Recommended Vehicle Screening Panel:

Vehicle CategoryExamplesSuitability and Considerations
Aqueous Solutions Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Unlikely to be suitable without a solubilizing agent. Can be used for initial suspension attempts.
Co-solvents Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG-400), Propylene glycol (PG)Often effective for dissolving lipophilic compounds. However, their use should be minimized due to potential toxicity and vehicle-induced pharmacological effects.[2][3]
Surfactants Tween 80, Poloxamer 188Can improve solubility and stability of suspensions.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes to enhance aqueous solubility, particularly useful for intravenous formulations.[4][5][6][7]
Lipid-based Formulations Corn oil, Sesame oil, Intralipid® (20% lipid emulsion)Suitable for oral and potentially intraperitoneal administration of highly lipophilic compounds. Can enhance lymphatic absorption.[8][9]

General Formulation Protocol:

  • Solubility Assessment: Attempt to dissolve the compound in the selected vehicles at various concentrations. Gentle heating and vortexing can be applied.

  • pH Adjustment: For amine-containing compounds, adjusting the pH to the acidic range can improve solubility by forming a more soluble salt. However, the final formulation's pH must be compatible with the chosen administration route to avoid irritation.

  • Stability Testing: Once a promising formulation is identified, its short-term stability should be assessed to ensure the compound remains in solution or suspension throughout the dosing procedure.

Choosing an Administration Route: A Strategic Decision

The selection of an administration route is dictated by the scientific objectives of the study. The following flowchart provides a decision-making framework:

RouteSelection start Experimental Goal q1 Screening for systemic efficacy? start->q1 q3 Mimic clinical oral route? q1->q3 Yes q4 Bypass first-pass metabolism? q1->q4 No q2 Rapid onset of action required? route_iv Intravenous (IV) q2->route_iv Yes route_ip Intraperitoneal (IP) q2->route_ip No q3->q4 No route_po Oral (PO) q3->route_po Yes q4->q2

Figure 1: Decision-making flowchart for selecting an administration route.

Protocols for Administration

The following protocols are generalized for mice and rats and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (PO)

Oral gavage is a common method for administering precise doses of a compound directly into the stomach.[2] This route is often preferred for studies aiming to evaluate oral bioavailability or to mimic the clinical route of administration for orally delivered drugs.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (flexible or curved metal). For mice, 18-20 gauge, 1.5 inches; for rats, 16-18 gauge, 2-3 inches.[2]

  • Syringes

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[2][6]

  • Gavage Needle Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure delivery to the stomach without causing perforation.[6] Mark the needle at the appropriate insertion depth.

  • Restraint: Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube enters the esophagus.[2] Do not force the needle if resistance is met.

  • Dose Administration: Once the needle is correctly positioned, administer the formulation slowly and steadily.

  • Needle Removal: Withdraw the needle gently along the same path of insertion.

  • Post-Administration Monitoring: Observe the animal for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[2]

Intraperitoneal Injection (IP)

IP injection is a widely used route for administering substances that are not suitable for oral administration or when a more rapid onset of action is desired compared to the oral route. The large surface area of the peritoneal cavity allows for relatively rapid absorption into the systemic circulation.

Materials:

  • Sterile formulation of this compound

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[4]

  • 70% ethanol for disinfection

  • Animal scale

Protocol:

  • Dose Calculation: Weigh the animal and calculate the required volume. The maximum recommended IP injection volume is typically 10 ml/kg for both mice and rats.[4]

  • Animal Restraint: Restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downwards. This position helps to move the abdominal organs away from the injection site.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.[5][10]

  • Site Preparation: Disinfect the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.

  • Aspiration: Before injecting, gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.

  • Injection: Inject the formulation smoothly.

  • Needle Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress or adverse reactions at the injection site.

Intravenous Injection (IV)

IV injection provides 100% bioavailability and the most rapid onset of action. This route is essential for pharmacokinetic studies and for compounds that are poorly absorbed or extensively metabolized after oral or IP administration. The lateral tail vein is the most common site for IV injection in rodents.

Materials:

  • Sterile, filtered (0.22 µm) formulation of this compound. Formulations containing cyclodextrins are often suitable for IV administration.[4][7]

  • Sterile syringes and needles (27-30 gauge for mice, 25-27 gauge for rats)

  • A restraining device for the animal

  • A heat source (e.g., heat lamp) to dilate the tail veins

Protocol:

  • Volume and Formulation: The maximum bolus IV injection volume is low (e.g., 5 ml/kg for mice). The formulation must be a true solution, free of particulates, and have a physiologically compatible pH.

  • Animal Preparation: Place the animal in a restraining device. Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.

  • Confirmation of Placement: Proper placement is often indicated by a lack of resistance upon injection and the absence of a subcutaneous bleb. A small amount of blood may flash back into the needle hub.

  • Injection: Administer the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Monitoring: Monitor the animal for any immediate adverse reactions.

Summary of Administration Parameters

ParameterOral Gavage (PO)Intraperitoneal (IP)Intravenous (IV)
Animal Model Mouse, RatMouse, RatMouse, Rat
Max Volume (Mouse) 10 ml/kg10 ml/kg5 ml/kg (bolus)
Max Volume (Rat) 10-20 ml/kg10 ml/kg5 ml/kg (bolus)
Needle/Tube Gauge (Mouse) 18-20 G25-27 G27-30 G
Needle/Tube Gauge (Rat) 16-18 G23-25 G25-27 G
Absorption Variable, subject to first-pass metabolismRapidImmediate
Bioavailability <100%<100%100%
Formulation Solution, suspension, emulsionSolution, suspension (non-irritating)Sterile, filtered solution
Key Advantage Mimics clinical oral routeTechnically easier than IVPrecise dose delivery, rapid onset
Key Disadvantage Risk of aspiration, stressPotential for organ puncture, peritonitisTechnically challenging, low volume

Conclusion

The successful in vivo evaluation of this compound requires a methodical approach to formulation development and administration route selection. Due to its presumed lipophilicity, researchers should prioritize empirical solubility and stability studies to identify a suitable vehicle. The choice between oral, intraperitoneal, and intravenous administration should be guided by the specific aims of the research, balancing the need for controlled exposure with the practicalities of each technique. Adherence to best practices in animal handling and dosing technique is essential for generating reliable and reproducible data, ensuring animal welfare, and ultimately, advancing the understanding of this novel compound.

References

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science.
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Rat.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • VetEducation. (n.d.). Intravenous Lipid Emulsion Therapy for Dog & Cat Toxicity Management.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • UBC Animal Care Services. (2021, February). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP.
  • Santos, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy and Pharmaceutical Sciences, 21(1), 219-231.

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Application Note: Quantitative Analysis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in human plasma. The analyte, a member of the arylcyclohexylamine class of compounds, is relevant in forensic toxicology and clinical research contexts.[1][2][3] The methodology employs a simple and efficient solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity. The method was developed and validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5]

Introduction

This compound is a structural analog of dissociative anesthetics like ketamine and phencyclidine (PCP).[1][2] As part of the broader class of arylcyclohexylamines, which includes many new psychoactive substances (NPS), its detection and quantification in biological matrices are crucial for both clinical and forensic investigations.[2][3] LC-MS/MS is the preferred technique for such analyses due to its high sensitivity, specificity, and ability to handle complex biological samples.[1][6]

This guide provides a comprehensive protocol for the entire analytical workflow, from sample preparation to data acquisition and analysis. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable means to quantify this specific analyte in human plasma.

Principle of the Method

The analytical strategy involves three main stages:

  • Sample Preparation: The analyte and a structurally similar internal standard (IS) are isolated from the plasma matrix using solid-phase extraction (SPE). This step removes proteins and other endogenous interferences that can suppress the MS signal.

  • Chromatographic Separation (LC): The cleaned extract is injected into a high-performance liquid chromatography (HPLC) system. The analyte and IS are separated from residual matrix components on a reversed-phase analytical column using a gradient of acidified water and organic solvent.

  • Detection and Quantification (MS/MS): The column eluent is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer. The analyte is ionized, and the specific precursor ion is selected. This ion is then fragmented in a collision cell, and a characteristic product ion is monitored for quantification. This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures accurate measurement even at very low concentrations.

Experimental Workflow & Protocols

Overall Workflow Diagram

The entire analytical process from sample receipt to final report generation is illustrated below.

LCMSMS_Workflow Figure 1: Overall Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login StandardPrep Prepare Standards & QCs SamplePrep Plasma Sample Preparation (SPE) SampleReceipt->SamplePrep StandardPrep->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing Report Review, Certify & Report DataProcessing->Report

Caption: High-level overview of the bioanalytical process.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog (e.g., d3-methyl) is highly recommended.[7] If unavailable, a close structural analog like Methoxetamine (MXE) can be used.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Reagents: Formic acid (FA, >99%), Ammonium hydroxide (NH4OH).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • SPE Cartridges: Mixed-mode strong cation exchange polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa, Phenomenex Strata-X-C).[8][9]

Protocol 1: Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and IS into separate volumetric flasks. Dissolve in MeOH to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with 50:50 MeOH:Water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QC samples (Low, Medium, High).

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is designed for a mixed-mode strong cation exchange sorbent, which leverages both reversed-phase and ion-exchange retention for effective cleanup of basic compounds from plasma.[9][10]

  • Sample Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the working IS solution and vortex. Add 200 µL of 2% formic acid in water and vortex to mix. This step lyses the cells and ensures the basic amine is protonated.

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady vacuum or positive pressure to pass the sample through the sorbent at ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to wash away polar interferences.

    • Wash 2: Add 1 mL of MeOH to wash away non-polar, neutral, and acidic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.[11] The ammonia neutralizes the charged amine, disrupting the ion-exchange retention and allowing elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent High-pressure system for efficient separation.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Standard for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic phase with good elution strength.[6]
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min; hold 1 min; re-equilibrate 1 min Rapid gradient for high throughput analysis.
Injection Vol. 5 µL Balances sensitivity with potential matrix effects.

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition Rationale
MS System Sciex 6500+, Agilent 6470, Waters Xevo TQ-S, or equivalent High-sensitivity triple quadrupole MS.
Ionization Mode Electrospray Ionization (ESI), Positive The secondary amine is basic and readily protonates to form [M+H]+.
MRM Transitions See below Specific precursor-product pairs for quantification and confirmation.
Collision Gas Nitrogen Standard for collision-induced dissociation (CID).
Source Temp. 550°C Optimized for efficient desolvation.

| IonSpray Voltage | +5500 V | Optimized for efficient ionization. |

MRM Transition Details

The molecular formula for this compound is C13H19NO, with a monoisotopic mass of approximately 205.15 Da. The protonated molecule [M+H]+ will be m/z 206.2. Fragmentation (MS/MS) is predicted to occur at the bonds adjacent to the central quaternary carbon.[12]

MRM_Logic Figure 2: MRM Fragmentation Logic Precursor Precursor Ion (Q1) m/z 206.2 [M+H]+ CollisionCell Collision Cell (Q2) Fragmentation with N2 Precursor->CollisionCell Select Product1 Product Ion 1 (Q3) m/z 121.1 [C8H9O]+ (Quantifier) CollisionCell->Product1 Monitor Product2 Product Ion 2 (Q3) m/z 86.1 [C5H12N]+ (Qualifier) CollisionCell->Product2 Monitor

Caption: Selection and fragmentation pathway for MRM analysis.

Table 3: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (eV)
Analyte 206.2 121.1 Quantifier 25
Analyte 206.2 86.1 Qualifier 20

| IS (MXE) | 248.2 | 121.1 | Quantifier | 30 |

Note: Collision energies are instrument-dependent and require optimization.

Method Validation

To ensure the reliability of the results, the method must be validated according to regulatory guidelines.[13] Key validation parameters include:

  • Selectivity: Analysis of at least six blank plasma sources to ensure no endogenous interferences co-elute with the analyte or IS.

  • Linearity and Range: A calibration curve with at least six non-zero points should be analyzed. The response should be linear (e.g., r² > 0.99) over the expected concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy (%Bias) and precision (%CV) should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically ±15% (±20% at LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a pure solution.

  • Recovery: Extraction recovery should be consistent and reproducible across the concentration range.

  • Stability: The stability of the analyte in plasma should be confirmed under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust tool for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. This protocol is well-suited for implementation in clinical and forensic laboratories for pharmacokinetic studies, toxicology screening, and other research applications involving this class of compounds.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
  • MDPI. (2024).
  • Jurasek, B., et al. (2017).
  • Washington State Patrol. Confirmation Method: Basic Drugs LC-MSMS. WSP. [Link]
  • Phenomenex. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. Phenomenex. [Link]
  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]
  • Chen, X. H., et al. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed. [Link]
  • Prasain, J. Quantitative analysis of small molecules in biological samples. [Link]
  • Fiehn Lab.
  • Molecules. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine and its N-methylated derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in this synthesis. We will move beyond simple procedural outlines to address the nuanced challenges encountered in the laboratory, providing field-proven insights to improve yield, purity, and reproducibility. The synthetic pathway, while conceptually straightforward, involves critical steps where minor variations in conditions can lead to significant deviations in outcome. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to navigate these complexities effectively.

Section 1: Overview of the Primary Synthetic Pathway

The most common and reliable route to the target primary amine involves a two-step process starting from (4-methoxyphenyl)acetonitrile. An optional third step can be employed for N-methylation. This pathway is favored for its use of readily available starting materials and robust, scalable reaction conditions.

G cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3 (Optional): N-Methylation A (4-methoxyphenyl)acetonitrile + 1,4-Dibromobutane B 1-(4-Methoxyphenyl) cyclopentanecarbonitrile A->B  Base (e.g., NaOH)  Solvent (e.g., DMF) C C-[1-(4-Methoxy-phenyl)-cyclopentyl] -methylamine (Primary Amine) B->C  Reducing Agent  (e.g., Raney Ni, H₂ or LiAlH₄) D N-Methyl & N,N-Dimethyl Derivatives C->D  Eschweiler-Clarke Reaction  (HCHO, HCOOH)

Caption: Primary synthetic workflow for this compound.

Section 2: Troubleshooting Guide (Problem & Solution Format)

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and actionable solutions.

Part A: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (Precursor)

Question 1: My yield for the cyclization reaction is low (<50%), and TLC shows significant starting material and multiple unidentified spots. What is the likely cause?

Answer: Low yield in this alkylation is typically traced back to three critical areas: inefficient deprotonation of the acetonitrile, side reactions involving the alkylating agent, or improper temperature control.

  • Inefficient Deprotonation: The acidity of the benzylic proton on (4-methoxyphenyl)acetonitrile is moderate. For the reaction to proceed, this proton must be effectively removed to form the nucleophilic carbanion.

    • Causality: Using a weak base or a base that is not sufficiently soluble in the reaction medium can lead to an equilibrium with a low concentration of the required carbanion. Moisture in the solvent or reagents will quench the carbanion as it forms.

    • Solution: A strong base like powdered sodium hydroxide in a polar aprotic solvent such as DMF is effective.[1] Ensure the DMF is anhydrous and that the NaOH is finely powdered to maximize surface area and reactivity. An excess of the base (e.g., 3 equivalents) can help drive the deprotonation to completion.[1]

  • Side Reactions: 1,4-dibromobutane is susceptible to elimination reactions (promoted by the base) and polymerization.

    • Causality: High reaction temperatures can favor the E2 elimination of HBr from 1,4-dibromobutane. Furthermore, the generated carbanion can react with more than one molecule of the dibromoalkane if local concentrations are not controlled.

    • Solution: Control the temperature carefully. Add the 1,4-dibromobutane dropwise to the solution of the deprotonated acetonitrile, ensuring the internal temperature does not exceed 70-75°C.[1] This maintains a low concentration of the alkylating agent, favoring the desired intramolecular cyclization over intermolecular side reactions.

  • Workup Issues: The crude product may contain unreacted starting materials and byproducts that complicate purification.

    • Solution: After the reaction, a quench with water followed by extraction with a non-polar solvent (like benzene or toluene) is standard.[1] Washing the combined organic layers thoroughly with water is crucial to remove the DMF and inorganic salts. Subsequent vacuum distillation or column chromatography is typically required to achieve high purity.

Question 2: The reaction turns very dark, and I'm isolating a tar-like substance instead of a clean product. Why?

Answer: The formation of a dark tar is almost always indicative of decomposition, likely caused by excessive heat.

  • Causality: The combination of a strong base (NaOH), a polar aprotic solvent (DMF), and heat can lead to the decomposition of the solvent or reactants. The exotherm from the alkylation, if not controlled, can cause the reaction temperature to "run away," leading to polymerization and decomposition.

  • Solution: Maintain strict temperature control as outlined above. Ensure your reaction vessel is equipped with an efficient cooling bath (ice-water or a controlled chiller) during the addition of the 1,4-dibromobutane. Vigorous stirring is also essential to dissipate heat evenly throughout the reaction mixture.

ParameterRecommended ConditionRationale
Base Powdered NaOH (3 eq.)Strong, inexpensive, and effective for deprotonation.[1]
Solvent Anhydrous DMFHigh polarity solvates the cation, promoting S_N2 reaction.
Temperature 70-75°C (controlled)Balances reaction rate against side reactions/decomposition.[1]
Addition Slow, dropwiseMinimizes side reactions and controls the exotherm.
Part B: Reduction of Nitrile to this compound

Question 3: My nitrile reduction using catalytic hydrogenation (Raney Nickel) is slow or incomplete. How can I improve it?

Answer: Incomplete catalytic hydrogenation of nitriles is often related to catalyst activity, hydrogen pressure, or the presence of catalyst poisons.

  • Catalyst Activity: Raney Nickel is a highly active catalyst but can lose activity if handled or stored improperly.

    • Causality: The catalyst is typically stored as a slurry in water or ethanol. Exposure to air can cause oxidation and deactivation. Residual base or acid from the previous step can also poison the catalyst.

    • Solution: Use fresh, high-activity Raney Nickel. Ensure the nitrile precursor is purified and free of basic or acidic residues. Wash the catalyst with the reaction solvent (e.g., methanol) immediately before use. An adequate catalyst loading (e.g., a 1:1 weight ratio of catalyst to substrate) may be necessary for challenging reductions.[2]

  • Reaction Conditions: Hydrogen pressure and temperature are key drivers of the reaction rate.

    • Solution: While atmospheric pressure can work, moderate to high pressures (e.g., 200 psi) are often required to achieve a reasonable reaction time.[3] Gentle heating (e.g., 60°C) can also accelerate the reaction, but must be balanced against potential side reactions.[3]

Question 4: I used LiAlH₄ for the reduction and obtained a low yield after workup. What went wrong?

Answer: Low yields with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are almost always due to improper reaction setup or workup procedure.

  • Causality: LiAlH₄ reacts violently with protic solvents, including water and alcohols. Any moisture in the reaction will consume the reagent and reduce the effective stoichiometry. The workup is also critical; improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction inefficient.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (e.g., THF, diethyl ether).

    • Controlled Quench (Fieser Workup): After the reaction is complete (monitored by TLC), cool the flask in an ice bath. Add, sequentially and dropwise with vigorous stirring:

      • 'x' mL of water (where 'x' is the grams of LiAlH₄ used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • This procedure is designed to produce granular, easily filterable aluminum salts, dramatically improving the isolation of the amine product. Stir the resulting mixture for 30-60 minutes until a white precipitate forms, then filter and wash the solid thoroughly with the reaction solvent.

Part C: N-Methylation via Eschweiler-Clarke Reaction

Question 5: My Eschweiler-Clarke reaction gives a mixture of the primary amine, the N,N-dimethyl tertiary amine, and very little of the desired N-methyl secondary amine. How can I control the degree of methylation?

Answer: The Eschweiler-Clarke reaction is inherently designed to proceed to the tertiary amine, as the intermediate secondary amine is typically more nucleophilic than the starting primary amine.[4] Stopping selectively at the secondary amine is very difficult with this method.

  • Causality: The reaction proceeds via reductive amination. The primary amine reacts with formaldehyde to form an iminium ion, which is reduced by formic acid. This produces the secondary amine. However, this secondary amine can then react with another equivalent of formaldehyde to form a new iminium ion, which is again reduced to the tertiary amine. This second step is often faster than the first.

  • Solution:

    • To obtain the tertiary amine (N,N-dimethyl): This is the favored product of the Eschweiler-Clarke reaction. Use an excess of both formaldehyde and formic acid and heat the reaction (e.g., 80-100°C) for several hours to ensure the reaction goes to completion.[2][5] The reaction stops at the tertiary amine because it can no longer form an iminium ion.[4]

    • To favor the secondary amine (N-methyl): The Eschweiler-Clarke reaction is not the ideal method. A better approach is to use a protecting group strategy. First, protect the primary amine (e.g., as a tosylamide or a carbamate), then perform N-methylation on the protected intermediate, followed by deprotection. Alternatively, reductive amination with a single equivalent of formaldehyde using a milder reducing agent like sodium cyanoborohydride (a Borch reduction) can offer better control.

G cluster_0 Troubleshooting Path start Low Yield on Nitrile Reduction? proc Which Method? start->proc cat_hydro Catalytic Hydrogenation (e.g., Raney Ni) proc->cat_hydro Catalytic hydride Hydride Reduction (e.g., LiAlH₄) proc->hydride Hydride cat_q1 Is Catalyst Active? cat_hydro->cat_q1 hyd_q1 Anhydrous Conditions? hydride->hyd_q1 cat_a1 Use fresh catalyst. Ensure precursor is pure. cat_q1->cat_a1 No cat_q2 Are Conditions Sufficient? cat_q1->cat_q2 Yes cat_a2 Increase H₂ pressure (e.g., >50 psi). Increase temperature (e.g., 50-60°C). cat_q2->cat_a2 No hyd_a1 Oven-dry glassware. Use anhydrous solvents. Run under N₂ or Ar. hyd_q1->hyd_a1 No hyd_q2 Proper Workup? hyd_q1->hyd_q2 Yes hyd_a2 Use sequential H₂O / NaOH(aq) / H₂O quench (Fieser Method). hyd_q2->hyd_a2 No

Caption: Troubleshooting logic for the nitrile reduction step.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is it better to synthesize the nitrile precursor or purchase it commercially? A: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile is commercially available from several suppliers.[6][7] For small-scale research and initial studies, purchasing the intermediate is often more time and cost-effective. For large-scale synthesis, performing the cyclization in-house from (4-methoxyphenyl)acetonitrile may be more economical.[1]

Q2: What is the Ritter reaction, and can it be used for this synthesis? A: The Ritter reaction is a method to form N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[8][9] In this context, one could potentially synthesize 1-(4-methoxyphenyl)cyclopentanol and react it with acetonitrile under acidic conditions to form an N-acetyl amide intermediate. This amide would then need to be hydrolyzed or reduced to obtain the desired amine. While a viable alternative, it involves more steps than the primary route described and the strongly acidic conditions may not be compatible with all functional groups.[10]

Q3: What analytical methods are best for monitoring these reactions? A:

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring the progress of all steps. Use a combination of polar and non-polar solvents (e.g., Hexane/Ethyl Acetate) as the mobile phase. Staining with potassium permanganate or ninhydrin (for amines) can help visualize spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for confirming the presence of the desired product and identifying volatile impurities, especially after the reduction and methylation steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and key intermediates.

Q4: What are the primary safety concerns? A:

  • Cyanide: The nitrile precursors are organic cyanides and should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids which could generate HCN gas.

  • Strong Bases/Acids: NaOH, formic acid, and the H₂SO₄ used in a potential Ritter reaction are corrosive. Use appropriate personal protective equipment (PPE).

  • Hydride Reagents: LiAlH₄ is pyrophoric and reacts violently with water. Handle only under an inert atmosphere.

  • Catalytic Hydrogenation: Raney Nickel can be pyrophoric when dry. Hydrogen gas is highly flammable. Perform this reaction behind a blast shield with proper ventilation.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile[1]
  • To a solution of (4-methoxyphenyl)acetonitrile (0.1 mol) in 100 mL of anhydrous DMF, add powdered sodium hydroxide (0.3 mol) while stirring under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • Begin adding 1,4-dibromobutane (0.1 mol) dropwise via an addition funnel, maintaining the internal reaction temperature between 70-75°C with an external cooling bath.

  • After the addition is complete, continue stirring at this temperature for 4 hours.

  • Cool the reaction mixture to room temperature, dilute with 100 mL of toluene (or benzene) and 200 mL of water.

  • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure. Purify the residue by vacuum distillation or column chromatography to yield the product.

Protocol 2: Reductive N,N-Dimethylation of Nitrile (One-Pot)[3]
  • In a high-pressure hydrogenation vessel, add 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (0.02 mol) and methanol (100 parts by volume).

  • Add aqueous formaldehyde (35% solution, 25 parts) and Raney Nickel (5 mL of settled slurry).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 200 psi.

  • Heat the mixture to 60°C and stir for 6-16 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude tertiary amine.

  • Purify by dissolving the residue in ethyl acetate and performing an acid-base extraction, followed by removal of solvent.

References

  • Grokipedia. Leuckart reaction.
  • Wikipedia. Leuckart reaction.
  • NROChemistry. Eschweiler-Clarke Reaction.
  • Al-Ghamdi, A. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1334.
  • Preparation of Aliphatic Amines by the Leuckart Reaction. International Conference on Material Engineering and Application [ICMEA2015].
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Ambeed.com. Eschweiler-Clarke Reductive Alkylation of Amines.
  • Wikipedia. Eschweiler–Clarke reaction.
  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789.
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Organic Chemistry Portal. Ritter Reaction.
  • BLD Pharm. 1-(4-Methoxyphenyl)cyclopentanecarbonitrile.
  • Wikipedia. Ritter reaction.
  • Molbase. 1-(4-METHOXYPHENYL)CYCLOPENTANE-1-CARBONITRILE.
  • Organic Chemistry Portal. Ritter Reaction.
  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Yahya-Meymandi, A., et al. (2010). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Oriental Journal of Chemistry, 26(1).
  • Powers, D. C., et al. (2022). C–H Amination via Electrophotocatalytic Ritter-Type Reaction. Organic Letters, 24(1), 122-127.
  • ResearchGate. The Ritter reaction mechanism for the synthesis of p‐(trifluoromethyl)banzylamides.
  • CAS Common Chemistry. 1-(4-Methoxyphenyl)cyclopentanecarbonitrile.
  • PubChem. 1-(4-Methoxyphenyl)cyclopentanecarbonitrile.
  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Google Patents. US3254124A - Aminoketones and methods for their production.
  • Google Patents. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • Google Patents. EP1238965A1 - A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.

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C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and degradation of this compound. Given the limited publicly available stability data specific to this compound, this document synthesizes information from safety data sheets of the compound and related structures, established principles of chemical degradation, and regulatory guidelines on forced degradation studies.

I. General Stability and Handling

Proper handling and storage are crucial to maintaining the integrity of this compound. The product is generally chemically stable under standard ambient room temperature conditions. However, certain precautions should be taken to prevent degradation.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Specific product labels may provide a recommended storage temperature.[1]

  • Atmosphere: The compound can be sensitive to air and light and may be hygroscopic. It is recommended to handle and store it under an inert gas like nitrogen or argon.

  • Container: Keep containers tightly closed in a dry and well-ventilated area to prevent moisture uptake and oxidation.[1][2][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1]

II. Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the potential degradation of this compound under various stress conditions typically employed in forced degradation studies.[4][5]

Q1: What are the likely degradation pathways for this molecule under hydrolytic conditions (acidic and basic)?

While specific data is unavailable, based on the structure, the primary amine and the methoxy ether linkage are the most likely sites for hydrolytic degradation.

  • Acidic Hydrolysis: Under strong acidic conditions and heat, the methoxy group on the phenyl ring could undergo O-demethylation to form a phenolic derivative. The primary amine is likely to be protonated and relatively stable.

  • Basic Hydrolysis: The molecule is expected to be relatively stable under basic conditions. Significant degradation would likely require harsh conditions (high temperature, strong base).[4]

Q2: Is this compound susceptible to oxidative degradation?

Yes, oxidative degradation is a significant potential pathway. The methoxy-phenyl group and the tertiary carbon of the cyclopentyl ring are potential sites of oxidation.

  • Mechanism: Exposure to oxidizing agents (e.g., hydrogen peroxide) or atmospheric oxygen over time (autoxidation) can lead to the formation of various oxidation products.[4][6] The tertiary carbon atom adjacent to the phenyl ring and the nitrogen atom could be susceptible to oxidation. The methoxy group can also be a site of oxidative cleavage.

  • Prevention: To minimize oxidation, store the compound under an inert atmosphere, protect it from light, and avoid contamination with metal ions which can catalyze oxidation.

Q3: What is the expected photostability of this compound?

The aromatic methoxy-phenyl ring is a chromophore that can absorb UV light, potentially leading to photodegradation.

  • Potential Reactions: Photolytic degradation can involve complex radical reactions. The energy absorbed can lead to the cleavage of bonds, such as the C-N bond or reactions involving the aromatic ring. According to ICH Q1B guidelines, photostability testing should be conducted to evaluate the potential for degradation upon light exposure.[5]

  • Protection: Solid and solution samples should be protected from light by using amber-colored vials or by storing them in the dark.

Q4: How does temperature affect the stability of this compound?

As with most chemical compounds, elevated temperatures will accelerate degradation.

  • Thermal Degradation: In the solid state, the compound is relatively stable at ambient temperatures.[1] At elevated temperatures, as used in thermal stress testing, decomposition can occur. The specific degradation products would need to be identified experimentally.

  • Storage: Avoid storing the compound for extended periods at elevated temperatures. Follow the recommended storage conditions on the product label.

III. Troubleshooting Guide for Experimental Issues

This section provides a problem-solving framework for common issues encountered during the analysis and handling of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC chromatogram over time. 1. Degradation: The compound may be degrading due to improper storage (exposure to air, light, or moisture). 2. Contamination: The sample may be contaminated.1. Verify Storage: Ensure the compound is stored under recommended conditions (cool, dry, dark, inert atmosphere). 2. Perform Stress Studies: Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify the retention times of potential degradants.[4][5] 3. Use Freshly Prepared Solutions: Prepare solutions fresh for analysis whenever possible.
Inconsistent analytical results (e.g., potency, purity). 1. Hygroscopic Nature: The compound may have absorbed moisture, leading to inaccurate weighing. 2. Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent. 3. Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces of containers or analytical vials.1. Dry the Sample: Dry the sample in a vacuum oven at a suitable temperature before weighing, if appropriate for the material's thermal stability. 2. Optimize Solvent and Sonication: Experiment with different solvents and use sonication to ensure complete dissolution. 3. Use Silanized Glassware: Consider using silanized glassware to minimize adsorption.
Color change of the solid material or solution. 1. Oxidation: The compound may be oxidizing, which can sometimes lead to colored byproducts.[4] 2. Photodegradation: Exposure to light may be causing degradation to colored species.1. Inert Atmosphere: Handle and store the compound under an inert gas. 2. Light Protection: Store in amber vials or in the dark.
Difficulty in developing a stability-indicating HPLC method. 1. Co-elution of Degradants: Degradation products may be co-eluting with the main peak or with each other. 2. Poor Peak Shape: The primary amine can interact with residual silanols on the HPLC column, leading to peak tailing.1. Method Development: Screen different columns (C18, C8, Phenyl-Hexyl), mobile phase compositions (pH, organic modifier), and gradients.[7] 2. Use of Additives: Add a competing base like triethylamine (TEA) to the mobile phase or use a base-deactivated column to improve peak shape. 3. Employ Mass Spectrometry: Use LC-MS to confirm peak purity and identify the masses of degradants.

IV. Experimental Protocols and Visualizations

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Heat the solution at 60-80°C for a specified time.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to the final concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time, protected from light.

    • Dilute to the final concentration and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration.

    • After exposure, dissolve the solid in a suitable solvent, dilute to the final concentration, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5]

    • Analyze the exposed solution by HPLC, comparing it to a control sample kept in the dark.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of the parent compound.

  • Assess the peak purity of the parent peak in the stressed samples.

Visualizations

Potential_Degradation_Pathways cluster_molecule This compound Acid_Heat Acid / Heat mol [Structure of Molecule] Oxidation Oxidation (e.g., H₂O₂) Light Photolysis (UV/Vis) Phenolic_Product O-Demethylated Product mol->Phenolic_Product Hydrolysis Oxidized_Products N-Oxide, Hydroxylated Species mol->Oxidized_Products Oxidation Photolytic_Fragments Radical-induced Fragments mol->Photolytic_Fragments Photodegradation

Caption: Potential degradation pathways under different stress conditions.

Troubleshooting_Workflow start Inconsistent Analytical Result check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok check_prep Review Sample Preparation (Weighing, Dissolution) is_prep_ok Preparation OK? check_prep->is_prep_ok check_method Evaluate Analytical Method (Column, Mobile Phase) is_method_ok Method OK? check_method->is_method_ok is_storage_ok->check_prep Yes correct_storage Implement Correct Storage Procedures is_storage_ok->correct_storage No is_prep_ok->check_method Yes optimize_prep Optimize Dissolution/ Use Dried Sample is_prep_ok->optimize_prep No develop_method Develop Robust Stability- Indicating Method is_method_ok->develop_method No end Consistent Results is_method_ok->end Yes correct_storage->end optimize_prep->end develop_method->end

Caption: Workflow for troubleshooting inconsistent analytical results.

V. References

  • Forced Degradation – A Review. (2022). Research J. Pharm. and Tech. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. DOI: 10.5958/0974-360X.2019.00078.7.

  • Attia, K. A. M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Retrieved from [Link]

  • Deshpande, M. M. (2021). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485407, 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]

  • Koba, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere.

  • Collins, M., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20109550, Cyclopentyl(4-methoxyphenyl)methanamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Retrieved from

  • Jadhav, A., Datar, P., & Kedar, T. (2022). Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. Journal of Drug Delivery and Therapeutics.

  • Tsang, S., & Clarke, A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11006505, (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one. Retrieved from [Link]

  • Tadesse, S., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2022). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Polymers.

  • Bishop, G. J., & Murch, S. J. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Toxins.

  • Wrona, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals.

  • Marona-Lewicka, D., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry.

  • Patel, D. B., et al. (2019). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. Acta Scientific Pharmaceutical Sciences.

  • Herzon, S. B., et al. (2014). Total synthesis and isolation of citrinalin and cyclopiamine congeners. Nature Chemistry.

  • Tsang, S., & Clarke, A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors.

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Technical Support Center: Overcoming Solubility Challenges with C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine (CAS: 23528-54-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation. This document will delve into the chemical rationale behind various solubilization strategies, offering step-by-step protocols and visual aids to ensure the successful preparation of your solutions.

I. Foundational Knowledge: Understanding the Molecule

This compound is a versatile small molecule scaffold with a molecular weight of approximately 205.3 g/mol and the chemical formula C₁₃H₁₉NO.[1][2] Its structure, featuring a methoxyphenyl group, a cyclopentyl ring, and a methylamine moiety, dictates its solubility characteristics. The presence of the amine group suggests that the compound's solubility will be significantly influenced by pH. As a primary amine, it can be protonated to form a more soluble salt in acidic conditions.[3][4]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₉NO[1]
Molecular Weight 205.3 g/mol [1]
CAS Number 23528-54-3[1]
Purity Min. 95%[1][2]

This data is crucial for accurate molarity calculations and for understanding the compound's general behavior in solution.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of this compound.

Q1: Why is my compound not dissolving in aqueous buffers?

A1: The limited aqueous solubility of this compound is likely due to its significant nonpolar surface area contributed by the methoxyphenyl and cyclopentyl groups. The amine group provides a site for hydrogen bonding and protonation, but the overall hydrophobic character of the molecule can dominate in neutral or basic aqueous solutions.

Q2: What is the first step I should take to improve solubility?

A2: The initial and often most effective approach for amine-containing compounds is pH modification.[3] By lowering the pH of your aqueous solvent, you can protonate the primary amine, forming a more polar and, therefore, more water-soluble ammonium salt.

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, this compound is expected to have good solubility in many common organic solvents. For experimental purposes, creating a concentrated stock solution in an organic solvent like DMSO, ethanol, or methanol is a standard practice.[5] However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it can impact cellular assays or other biological systems.

Q4: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out" and occurs when the rapid change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous solution.[5] To mitigate this, try the following:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.

  • Slow, dropwise addition: Add the organic stock solution to your aqueous buffer slowly while vortexing or stirring to allow for gradual dispersion.[5]

  • Pre-warm the aqueous buffer: Warming the aqueous solution (e.g., to 37°C for cell culture media) can sometimes improve solubility.[5]

  • Use a co-solvent: Incorporating a water-miscible co-solvent into your final solution can help maintain solubility.[6][7]

Q5: Are there other methods to enhance solubility besides pH adjustment and organic solvents?

A5: Several advanced formulation strategies can be employed for poorly soluble drugs and research compounds. These include:

  • Use of co-solvents: Water-miscible organic solvents can be added to the aqueous phase to increase the solubility of nonpolar compounds.[6][8]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[9][10]

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[9][10]

  • Particle size reduction: Techniques like micronization increase the surface area of the solid compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][9]

III. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols and troubleshooting workflows for common solubility challenges.

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol is the recommended starting point for preparing an aqueous solution of this compound.

Objective: To prepare a clear, stable aqueous solution of the compound by forming its hydrochloride salt in situ.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Hydrochloric acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add the compound to a volume of deionized water or buffer that is approximately 80% of your final desired volume. The compound will likely not dissolve at this stage and will appear as a suspension.

  • pH Adjustment: While stirring the suspension, slowly add 1 M HCl dropwise.

  • Monitor Dissolution and pH: Continuously monitor the pH of the solution. As the pH decreases, the amine group will become protonated, and you should observe the solid material dissolving.

  • Target pH: Continue adding HCl until all the solid has dissolved and the solution is clear. A target pH of around 5-6 is often a good starting point. The optimal pH may need to be determined empirically.[11]

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add deionized water or buffer to reach the final desired volume.

  • Final pH Check: Measure and record the final pH of the solution.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.

Troubleshooting Flowchart: Precipitation Issues

If you encounter precipitation during or after solution preparation, use the following flowchart to diagnose and resolve the issue.

G start Precipitation Observed q1 When did precipitation occur? start->q1 a1_1 During pH adjustment q1->a1_1 a1_2 After dilution of organic stock q1->a1_2 a1_3 During storage q1->a1_3 sol1_1 pH is too high. Continue adding acid dropwise until dissolved. a1_1->sol1_1 Yes sol1_2 Incompatible buffer salts. Try a different buffer system. a1_1->sol1_2 No q2 Is the final concentration too high? a1_2->q2 q3 What are the storage conditions? a1_3->q3 sol2_1 Decrease final concentration. q2->sol2_1 Yes sol2_2 Use co-solvents (e.g., PEG, ethanol) in the aqueous phase. q2->sol2_2 No sol2_3 Slow down dilution rate (dropwise addition with vortexing). q2->sol2_3 No sol3_1 Temperature fluctuations. Store at a constant, appropriate temperature. q3->sol3_1 sol3_2 pH drift over time. Re-check and adjust pH if necessary. q3->sol3_2

Caption: Troubleshooting workflow for precipitation events.

Protocol 2: Preparing a Concentrated Stock in an Organic Solvent

For applications requiring the addition of a small volume of a concentrated compound solution to an experimental system.

Objective: To prepare a high-concentration stock solution in a suitable organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous ethanol, or methanol

  • Vortex mixer

  • Appropriate storage vials (e.g., amber glass vials)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is freely soluble. DMSO is a common choice for creating highly concentrated stocks.

  • Weigh Compound: Accurately weigh the desired amount of this compound and place it in the storage vial.

  • Add Solvent: Add the appropriate volume of the chosen organic solvent to achieve the desired concentration.

  • Dissolution: Cap the vial and vortex until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but be cautious of solvent evaporation and compound stability at elevated temperatures.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to minimize solvent evaporation and degradation. Ensure the vial is tightly sealed.

IV. Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation techniques may be necessary.

Co-solvency

The addition of a water-miscible organic solvent (a co-solvent) to an aqueous medium can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7][8]

Common Co-solvents:

  • Polyethylene Glycols (PEGs), e.g., PEG 300, PEG 400[12]

  • Propylene Glycol

  • Ethanol

  • Glycerin[7]

General Approach:

  • Prepare a concentrated stock of this compound in the chosen co-solvent.

  • This co-solvent stock can then be diluted into the aqueous buffer. The presence of the co-solvent in the final solution helps to keep the compound solubilized.

Solubilization Strategy Decision Tree

This diagram outlines a logical progression for selecting an appropriate solubilization strategy.

G start Start: Compound is Insoluble q1 Is the compound an ionizable amine? start->q1 strategy1 Strategy 1: pH Adjustment (Protocol 1) q1->strategy1 Yes strategy2 Strategy 2: Organic Stock Dilution (Protocol 2) q1->strategy2 No q2 Is the required concentration still not achieved? strategy1->q2 strategy3 Strategy 3: Co-solvency q2->strategy3 Yes end Solution Achieved q2->end No q3 Does the compound precipitate upon dilution? strategy2->q3 q3->strategy3 Yes q3->end No q4 Is solubility still insufficient or are organic solvents incompatible with the assay? strategy3->q4 strategy4 Strategy 4: Advanced Formulations (e.g., Cyclodextrins, Lipid-based systems) q4->strategy4 Yes q4->end No strategy4->end

Caption: Decision tree for selecting a solubilization method.

V. References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • How does branching increase the solubility in amines? Quora. Available at: [Link]

  • (PDF) The Use of Solubilizing Excipients and Approaches to Generate Toxicology Vehicles for Contemporary Drug Pipelines. ResearchGate. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]

  • Solubility enhancement techniques. Preprints.org. Available at: [Link]

  • How to Predict Precipitates Using Solubility Rules. ThoughtCo. Available at: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Co-solvent and Complexation Systems. Semantic Scholar. Available at: [Link]

  • Determining if a PRECIPITATE will form in a solution. YouTube. Available at: [Link]

  • Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. PubMed. Available at: [Link]

  • Cyclopentyl(4-methoxyphenyl)methanamine. PubChem. Available at: [Link]

  • 1-(4-Methoxyphenyl)ethanamine. PubChem. Available at: [Link]

  • 1-(4-methoxyphenyl)-N-methylmethanamine. PubChem. Available at: [Link]

  • Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p-Methoxyphenylphosphinic Acid, p-Methoxyphenylhydroxymethylphosphinic Acid, Triphenylphosphine, Tri(p-methoxyphenyl)phosphine, and Tri(p-methoxyphenyl)phosphine Oxide in Selected Solvents. ResearchGate. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • This compound, 95% Purity, C13H19NO, 5 grams. American Custom Chemicals Corporation. Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the use of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in your in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this compound. By understanding the underlying principles of assay development and the specific properties of this molecule, you can ensure robust, reproducible, and meaningful results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with a novel compound like this compound.

Q1: What is the recommended starting concentration range for a new assay?

A1: For a novel compound with unknown potency, it is crucial to establish a dose-response curve over a wide range of concentrations. A common and effective starting point is a serial dilution from a high concentration (e.g., 100 µM or 1 mM, depending on solubility) down to a low concentration (e.g., 1 nM).[1] This broad range helps in identifying the half-maximal inhibitory or effective concentration (IC50 or EC50) and defines the optimal concentration window for your specific experimental setup.

Q2: How do I properly dissolve and handle this compound to ensure accurate concentrations?

A2: Proper solubilization is critical for accurate and reproducible results. Many organic compounds, including those with phenyl and cyclopentyl groups, may have limited aqueous solubility.

  • Initial Solubilization: We recommend creating a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[2]

  • Serial Dilutions: It is best practice to perform serial dilutions in the same solvent as the stock solution before the final dilution into your aqueous assay buffer or cell culture medium.[2] This minimizes the risk of compound precipitation at intermediate dilutions.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve the compound, allowing you to differentiate between the compound's effect and any solvent-induced artifacts.[1]

Q3: I am observing high variability between my replicate wells. What are the likely causes?

A3: High variability can arise from several sources in cell-based assays.[3] Common culprits include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell distribution.[4]

  • Pipetting Errors: Inaccurate pipetting during serial dilutions or compound addition is a major source of error.[4][5]

  • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in media and compound concentration. Consider not using the outer wells for critical experiments or take measures to mitigate evaporation.

  • Cell Health and Passage Number: Use cells that are healthy, viable, and within a consistent, low passage number range.[3][4]

Q4: The compound is not showing any effect in my assay. What should I check first?

A4: A lack of an observable effect can be due to several factors. A systematic check is recommended:

  • Compound Integrity: Verify the purity and integrity of your this compound stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]

  • Concentration Range: It's possible the effective concentration is outside the range you tested. Consider expanding the concentration range in both directions.

  • Assay Sensitivity: Ensure your chosen assay is sensitive enough to detect the expected biological effect.[1] For example, a metabolic assay may not be suitable if the compound's mechanism of action does not involve metabolic changes.

  • Cell Line Appropriateness: Confirm that your chosen cell line expresses the target of interest and is known to be responsive to similar compounds.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed troubleshooting strategies for complex issues that may arise during your experiments.

Issue 1: Poor Solubility and Compound Precipitation

Low solubility of a test compound can lead to inaccurate concentration-response curves and underestimated activity.[2]

Symptoms:

  • Visible precipitate in stock solutions or assay wells.

  • Inconsistent or non-reproducible data, particularly at higher concentrations.

  • A steep drop-off in activity at higher concentrations that does not follow a typical sigmoidal curve.

Troubleshooting Workflow:

A Observe Poor Solubility/ Precipitation B Verify Stock Solution Preparation A->B C Optimize Dilution Protocol (Serial Dilution in DMSO) B->C If stock is clear D Reduce Highest Assay Concentration C->D F Re-evaluate Assay Results C->F If precipitation resolves E Incorporate Solubilizing Agents (e.g., BSA, cyclodextrin) D->E If precipitation persists E->F A Initial Hit/Activity Observed B Run Cell-Free Control (Compound + Assay Reagents) A->B C Perform Orthogonal Assay (Different Detection Method) B->C No direct interaction F Activity Suspected as Interference B->F Direct interaction observed D Characterize Dose-Response Curve (Look for steep Hill slope) C->D Activity confirmed C->F Activity not confirmed E Activity Confirmed as Likely Specific D->E Hill slope ~1 D->F Hill slope >>1

Caption: Decision workflow to investigate potential assay interference.

Key Validation Experiments:

  • Cell-Free Controls: Run your assay in the absence of cells or the target protein, including just the compound and the detection reagents. This will identify any direct interference with the assay signal. [1]* Orthogonal Assays: Confirm your findings using a secondary assay that relies on a different detection technology. [6]For example, if you initially see an effect in a fluorescence-based assay, try to reproduce it with a luminescence or absorbance-based method.

  • Dose-Response Curve Analysis: Non-specific activity, such as that caused by aggregation, often results in an unusually steep dose-response curve (a high Hill slope). [7]A well-behaved interaction typically shows a Hill slope close to 1.

Issue 3: Optimizing Cell Seeding Density and Incubation Time

The optimal concentration of your compound is intrinsically linked to the conditions of your cell-based assay, including cell number and the duration of exposure. [8][9] Data-Driven Optimization:

Seeding DensityIncubation TimeRationale
Low Density Longer (48-72h) Allows for multiple cell divisions, making it suitable for anti-proliferative assays.
High Density Shorter (e.g., 24h) Better for cytotoxicity assays where a confluent monolayer is desired at the time of treatment.
Variable Time-Course Performing a time-course experiment (e.g., 24, 48, 72 hours) is crucial to determine the optimal endpoint. [10]

Protocol for Determining Optimal Seeding Density:

  • Plate Cells: Seed a 96-well plate with a range of cell densities (e.g., from 2,500 to 40,000 cells per well).

  • Incubate: Allow cells to grow for your intended assay duration (e.g., 24, 48, or 72 hours).

  • Measure Viability: Use a cell viability reagent (e.g., resazurin or a luminescence-based ATP assay) to measure the signal in each well.

  • Analyze: Plot the signal against the cell number. The optimal seeding density will be in the linear range of this curve, providing the best assay window and signal-to-noise ratio. [4]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of this compound Working Solutions
  • Prepare a 10 mM Stock Solution:

    • Accurately weigh out the required amount of this compound (MW: 205.3 g/mol ). [11] * Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Create a Dilution Plate:

    • In a 96-well plate, perform serial dilutions of the 10 mM stock solution in 100% DMSO. This will be your intermediate "dilution plate."

  • Prepare Final Assay Concentrations:

    • Directly add a small, fixed volume (e.g., 1 µL) from each well of the dilution plate to the wells of your final assay plate containing cells and medium. This ensures the final DMSO concentration remains low and consistent across all wells (typically ≤ 0.5%).

SOP 2: Performing a Concentration-Response Assay for IC50/EC50 Determination
  • Cell Seeding: Plate your cells at the predetermined optimal density in a 96-well plate and incubate overnight to allow for attachment. [3]2. Compound Treatment:

    • Prepare serial dilutions of this compound as described in SOP 1.

    • Include "vehicle-only" control wells (containing the same final DMSO concentration) and "untreated" control wells (containing only cell culture medium).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) in a humidified incubator at 37°C with 5% CO2. [3]4. Assay Readout: Add the appropriate assay reagent (e.g., CellTiter-Glo® for viability, or a specific substrate for an enzyme assay) and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to your controls (e.g., express as a percentage of the vehicle control).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

References
  • Dittmer, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • Mason, E. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • Biocompare. (2019). Optimizing Assay Development.
  • Fallahi-Sichani, M. (2020). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
  • Promega Corporation. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
  • Dahlin, J. L., et al. (2021). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Chemical Biology.
  • Jasial, S., et al. (2018). Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set. Journal of Medicinal Chemistry.

Sources

Technical Support Center: C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will cover the entire experimental workflow, from synthesis to final product analysis.

Section 1: Synthesis Pathway Troubleshooting

The synthesis of this compound can be approached through several routes. A common and logical pathway involves two key stages: the formation of a ketone intermediate via a Grignard reaction with a nitrile, followed by a reductive amination to yield the final primary amine.

Synthesis_Workflow cluster_0 Stage 1: Ketone Intermediate Synthesis cluster_1 Stage 2: Reductive Amination 4-methoxybenzonitrile 4-methoxybenzonitrile Grignard_Reaction Grignard Reaction 4-methoxybenzonitrile->Grignard_Reaction Cyclopentylmagnesium_bromide Cyclopentyl- magnesium bromide Cyclopentylmagnesium_bromide->Grignard_Reaction Imine_Intermediate Imine Intermediate Grignard_Reaction->Imine_Intermediate Acid_Workup Acid Workup Imine_Intermediate->Acid_Workup Ketone_Intermediate 1-(4-methoxyphenyl)- cyclopentyl)methanone Acid_Workup->Ketone_Intermediate Ketone_Intermediate_2 1-(4-methoxyphenyl)- cyclopentyl)methanone Ketone_Intermediate->Ketone_Intermediate_2 Reductive_Amination Reductive Amination Ketone_Intermediate_2->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Final_Product C-[1-(4-Methoxy-phenyl)- cyclopentyl]-methylamine Reductive_Amination->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reductive_Amination

Figure 1: Proposed two-stage synthesis workflow.

1.1 Issues in Grignard Reaction with Nitrile (Stage 1)

Question: My Grignard reaction of 4-methoxybenzonitrile with cyclopentylmagnesium bromide is giving a very low yield of the desired ketone intermediate after acidic workup. What are the likely causes?

Answer: Low yields in Grignard reactions with nitriles are a common issue.[1][2] The reactivity of nitriles is lower than that of carbonyls, making the reaction more sensitive to conditions.[1] Here are the primary areas to troubleshoot:

  • Quality of the Grignard Reagent: The Grignard reagent is moisture-sensitive. Ensure all glassware was flame-dried under vacuum and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon).[3] Use freshly prepared or recently titrated Grignard reagent. Old or poorly stored reagents will have lower activity.

  • Reaction Conditions:

    • Solvent: While THF is commonly used, diethyl ether can also be effective. For less reactive nitriles, a higher boiling point solvent might be necessary to allow for reflux at a higher temperature, potentially increasing the reaction rate.

    • Temperature and Time: Ensure the reaction has been given sufficient time to proceed. For some nitrile-Grignard reactions, extended reflux (e.g., 24 hours) may be necessary.[1] However, prolonged heating can also lead to decomposition.[3] Monitor the reaction by TLC to determine the optimal reaction time.

  • Side Reactions:

    • Alpha-Deprotonation: If the nitrile has acidic protons alpha to the cyano group, the Grignard reagent can act as a base, deprotonating the nitrile instead of adding to it.[1] This is not an issue for 4-methoxybenzonitrile but is a consideration for other syntheses.

    • Wurtz-type homocoupling: This is a major side reaction, especially with primary or benzylic halides used to form the Grignard reagent, which can reduce the amount of active Grignard reagent available.[3]

  • Workup Procedure: The intermediate imine formed from the Grignard addition must be hydrolyzed to the ketone.[2][4] This is typically achieved with an aqueous acid workup. Ensure the pH is sufficiently acidic to drive the hydrolysis to completion.[2]

ParameterRecommendationRationale
Glassware Flame-dried under vacuumRemoves adsorbed water which destroys the Grignard reagent.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are necessary to stabilize the Grignard reagent.
Reagent Ratio 1.2 to 2.0 equivalents of GrignardAn excess of the Grignard reagent can help drive the reaction to completion.
Workup Aqueous Acid (e.g., 1M HCl)Necessary to hydrolyze the intermediate imine to the final ketone product.[2]

1.2 Issues in Reductive Amination (Stage 2)

Question: I am attempting the reductive amination of my ketone intermediate with ammonia and a reducing agent, but I am recovering mostly starting material or seeing multiple products. What should I investigate?

Answer: Reductive amination is a powerful method for forming amines but requires careful control of conditions to be successful.[5][6] The process involves the formation of an imine or iminium ion in situ, which is then reduced.[5][7]

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check_Imine Is imine formation occurring? Start->Check_Imine Check_Reduction Is the imine being reduced? Check_Imine->Check_Reduction Yes pH_Control Adjust pH (mildly acidic, ~4-5) Check_Imine->pH_Control No Reducing_Agent_Choice Select appropriate reducing agent Check_Reduction->Reducing_Agent_Choice No Side_Products Analyze for side products (e.g., alcohol from ketone reduction) Check_Reduction->Side_Products Yes, but low yield Water_Removal Use a dehydrating agent (e.g., molecular sieves) pH_Control->Water_Removal Agent_Activity Check activity of reducing agent Reducing_Agent_Choice->Agent_Activity

Figure 2: Troubleshooting logic for reductive amination.
  • Imine Formation: The formation of the imine from the ketone and ammonia is a critical equilibrium step.

    • pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[6] If the conditions are too acidic, the amine nucleophile will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated for nucleophilic attack. Acetic acid is a common choice to achieve the desired pH.[5]

    • Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. The inclusion of a dehydrating agent like molecular sieves can improve the yield of the imine.

  • Choice of Reducing Agent: The reducing agent should selectively reduce the imine in the presence of the ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is more selective for imines over ketones at mildly acidic pH.[6][8]

    • Sodium Triacetoxyborohydride (STAB): This is another excellent and often preferred reagent. It is less toxic than NaBH₃CN and is also selective for the imine.[5][8]

    • Sodium Borohydride (NaBH₄): This reagent can also be used, but it can reduce the starting ketone.[6][8] If using NaBH₄, it is best to allow sufficient time for the imine to form before adding the reducing agent.[6][8]

  • Over-alkylation: Since you are forming a primary amine, there is a risk of it reacting with another molecule of the ketone to form a secondary amine. This is generally less of a problem when using ammonia in large excess. Direct alkylation of amines is often difficult to control, which is why reductive amination is a preferred method.[6]

Section 2: Purification Troubleshooting

Question: My final product, this compound, is a viscous oil and is proving difficult to purify by column chromatography. It streaks badly on the silica gel column. How can I improve the purification?

Answer: Purifying amines, especially secondary and tertiary amines, on silica gel can be challenging due to their basic nature interacting with the acidic silica surface.[9] This interaction leads to peak tailing and poor separation. Here are several strategies to overcome this:

  • Mobile Phase Modification:

    • Adding a Competing Amine: The most common solution is to add a small amount of a competing amine, like triethylamine (typically 0.1-1%), to the mobile phase. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Using Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., in a dichloromethane/methanol gradient). This is also very effective at preventing streaking.

  • Stationary Phase Modification:

    • Amine-Functionalized Silica: Using a pre-packed column with amine-functionalized silica can be a very effective, albeit more expensive, solution.[9] This stationary phase masks the acidic silanols, leading to much better peak shapes for basic compounds without needing to modify the mobile phase with an amine.[9]

    • Neutral or Basic Alumina: Alumina chromatography can be a good alternative to silica for the purification of basic compounds.

  • Alternative Purification Methods:

    • Acid-Base Extraction: You can perform an acid wash of your organic layer to protonate the amine, moving it into the aqueous layer.[10] Then, basifying the aqueous layer and re-extracting with an organic solvent can effectively separate your basic product from neutral or acidic impurities.

    • Crystallization: If possible, converting the amine to a salt (e.g., the hydrochloride or tartrate salt) can often induce crystallization, which is an excellent method for purification. The free base can then be regenerated if needed. Another technique for purifying primary amines is through the formation and crystallization of ammonium carbamates by reacting the amine with carbon dioxide.[11][12]

Section 3: Characterization FAQs

Question: How can I confirm the identity and purity of my this compound using spectroscopic methods?

Answer: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for confirming the structure and purity of your final product.

Mass Spectrometry (MS):

  • Nitrogen Rule: A key indicator for the presence of a nitrogen atom is the molecular ion peak (M+). For a compound with an odd number of nitrogen atoms, the molecular weight will be an odd number.[13][14] this compound has a molecular formula of C₁₃H₁₉NO and a molecular weight of approximately 205.3 g/mol , which is consistent with the nitrogen rule.

  • Fragmentation: Amines undergo a characteristic alpha-cleavage in the mass spectrometer.[13][14][15] This involves the breaking of a C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized, nitrogen-containing cation.[13][14] Expect to see significant fragments resulting from this cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR Expected Chemical Shift (ppm)MultiplicityIntegrationKey Features
Methoxy (-OCH₃)~3.8Singlet3HSharp singlet characteristic of a methoxy group.
Aromatic (Ar-H)~6.8 - 7.2Two Doublets4HAA'BB' splitting pattern typical of a para-substituted benzene ring.
Methine (-CH-NH₂)~3.0 - 3.5Varies1HChemical shift is influenced by the adjacent amine and aromatic ring.
Cyclopentyl (-CH₂-)~1.2 - 1.8Multiplets8HComplex multiplets from the cyclopentyl ring protons.
Amine (-NH₂)~0.5 - 3.0Broad Singlet2HThe chemical shift is variable and concentration-dependent. This peak will disappear upon D₂O exchange.[13][16][17]
Carbon (¹³C) NMR Expected Chemical Shift (ppm)Key Features
Aromatic (ipso-C-O)~158Quaternary carbon attached to the methoxy group.
Aromatic (ipso-C-Cyclopentyl)~140Quaternary carbon attached to the cyclopentyl group.
Aromatic (Ar-CH)~113 - 128Aromatic carbons with attached protons.
Methine (-CH-NH₂)~60 - 70Carbon attached to the nitrogen.
Methoxy (-OCH₃)~55Methoxy carbon.
Cyclopentyl (-CH₂-)~25 - 40Carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy:

  • N-H Stretch: Primary amines show a characteristic pair of bands in the region of 3300-3500 cm⁻¹.[16][17][18] These are typically less intense and sharper than the broad O-H stretch of alcohols.[16][17]

  • C-N Stretch: A C-N stretching absorption is expected in the 1020-1250 cm⁻¹ region.[18]

  • Aromatic C-H and C=C Stretches: Expect to see absorptions characteristic of the aromatic ring.

By comparing the data obtained from these techniques with the expected values, you can confidently confirm the structure and assess the purity of your synthesized this compound.

References

  • Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha.
  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry - ACS Public
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts
  • GCMS Section 6.15 - Whitman People
  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax
  • Reductive amination in case of secondary amines - Chemistry Stack Exchange
  • Reductive Amination, and How It Works - Master Organic Chemistry
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts
  • Amines - Spectroscopy Tutorial
  • Help adding grignard with nitrile - ECHEMI
  • 24.
  • Reductive Amin
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry
  • Reductive Amin
  • What's wrong with my reductive amination? I barely got any product. - Reddit
  • Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism - YouTube
  • Is there an easy way to purify organic amines? - Biotage
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps
  • Workup: Amines - Department of Chemistry : University of Rochester
  • US3131221A - Separation and purification of fatty acid amines - Google P
  • (PDF)

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Technical Support Center: Preventing Precipitation of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine (Compound M) in Buffer Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, hereafter referred to as "Compound M." This resource is intended for researchers, scientists, and drug development professionals encountering precipitation issues with this compound in aqueous buffer systems. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful formulation and execution of your experiments.

Introduction: Understanding the Challenge

Compound M is a primary amine with a molecular weight of approximately 205.3 g/mol .[1][2] Its structure, featuring a hydrophobic cyclopentyl and methoxy-phenyl group, coupled with a basic amine moiety, presents a classic solubility challenge in aqueous media. The primary amine group is basic, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the solution.[3][4][5] Precipitation is a common hurdle, leading to inconsistent experimental results and challenges in formulation development. This guide will walk you through the underlying principles and practical solutions to maintain Compound M's solubility in your buffer system.

Frequently Asked Questions (FAQs)

Q1: Why is my Compound M precipitating out of my neutral pH buffer?

A1: The primary amine group on Compound M is basic and will be protonated (positively charged) at acidic pHs. This protonated form is significantly more soluble in water. At neutral or alkaline pH, the compound exists predominantly in its free base form, which is less polar and thus less soluble in aqueous solutions, leading to precipitation.[3][6] Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[4][5]

Q2: What is the first and most critical step to prevent precipitation?

A2: pH adjustment. The solubility of Compound M is fundamentally tied to the pH of your buffer. By lowering the pH, you increase the proportion of the more soluble, protonated form of the amine. A good starting point is to maintain the buffer pH at least 2 units below the pKa of the amine group.

Q3: I've adjusted the pH, but I'm still seeing some precipitation over time. What's next?

A3: If pH adjustment alone is insufficient, the next steps involve exploring the use of solubilizing excipients. These can include co-solvents, surfactants, or cyclodextrins. Each works through a different mechanism to enhance the solubility of poorly soluble compounds.[7][8][9]

In-Depth Troubleshooting Guide

Problem 1: Immediate Precipitation Upon Addition to Buffer

This is often a clear indication that the intrinsic solubility of Compound M in its free base form has been exceeded at the given pH.

Solution 1.1: Systematic pH Adjustment

The relationship between pH, pKa, and the solubility of an ionizable compound is a cornerstone of formulation science. For a basic compound like Compound M, solubility increases as the pH decreases.

  • Rationale: At a pH below the pKa, the equilibrium shifts towards the protonated, charged, and more water-soluble form of the amine.

  • Protocol:

    • Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 7).

    • Add a fixed amount of Compound M to each buffer and determine the concentration at which precipitation occurs.

    • This will help you identify the optimal pH range for your desired concentration.

Visualizing pH-Dependent Solubility

Caption: Relationship between pH and the solubility of Compound M.

Problem 2: Precipitation Over Time or Upon Temperature Change

This can occur even if the initial solution is clear. It may be due to slow nucleation and crystal growth or changes in solubility with temperature.

Solution 2.1: Employing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[10]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol (PEG 300 or 400)

    • Dimethyl sulfoxide (DMSO)

  • Experimental Protocol for Co-solvent Screening:

    • Prepare your chosen buffer at the optimal pH determined previously.

    • Create a series of co-solvent blends by adding increasing percentages (e.g., 5%, 10%, 20% v/v) of the co-solvent to the buffer.

    • Determine the saturation solubility of Compound M in each blend.

    • Caution: Ensure the chosen co-solvent is compatible with your experimental system (e.g., does not affect protein activity in biological assays).

Solution 2.2: Utilizing Surfactants for Micellar Solubilization

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate poorly soluble drugs, increasing their apparent solubility.[11][12][13]

  • Types of Surfactants:

    • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic®)

    • Ionic: Sodium dodecyl sulfate (SDS) (use with caution as it can denature proteins)

  • Considerations: The choice of surfactant and its concentration are critical. The solubilization capacity depends on the surfactant's molecular structure.[11][14]

Solution 2.3: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water.[15][16]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[17]

  • Mechanism: The hydrophobic portion of Compound M (the cyclopentyl and methoxy-phenyl groups) can be encapsulated within the cyclodextrin cavity, while the hydrophilic amine group remains exposed to the aqueous environment.[18][19]

Workflow for Excipient Selection

Excipient_Selection_Workflow start Precipitation Observed ph_optimization Optimize Buffer pH start->ph_optimization cosolvents Screen Co-solvents (e.g., PG, PEG, Ethanol) ph_optimization->cosolvents surfactants Screen Surfactants (e.g., Tween 80, Poloxamers) ph_optimization->surfactants cyclodextrins Screen Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) ph_optimization->cyclodextrins evaluation Evaluate Stability & Compatibility cosolvents->evaluation surfactants->evaluation cyclodextrins->evaluation final_formulation Final Formulation evaluation->final_formulation

Caption: Decision tree for selecting appropriate solubilizing excipients.

Summary of Formulation Strategies

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases the proportion of the soluble, ionized form of the amine.Simple, cost-effective.May not be suitable for pH-sensitive applications.
Co-solvents Reduce the polarity of the solvent system.Effective for many compounds.Potential for precipitation upon dilution; may affect biological systems.
Surfactants Form micelles that encapsulate the hydrophobic compound.[12][13]High solubilization capacity.Can interfere with certain assays; potential for toxicity at high concentrations.
Cyclodextrins Form inclusion complexes, masking hydrophobic regions.[15]Generally well-tolerated; can improve stability.Stoichiometry of complexation needs to be considered; can be more expensive.

Concluding Remarks

Preventing the precipitation of this compound in buffer solutions requires a systematic approach. The foundational step is always the optimization of pH to favor the more soluble, protonated form of the molecule. When pH adjustment alone is insufficient, a logical progression through the screening of co-solvents, surfactants, and cyclodextrins will typically yield a stable and soluble formulation. Always consider the compatibility of any chosen excipient with your downstream applications.

References

  • M. F.
  • M. F. Attia, et al., Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure, Taylor & Francis Online, [Link]
  • A. A. Al-Bazi, Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems, Preprints.org, [Link]
  • A. A. M. El-Massik, et al.
  • M. F. Attia, et al., Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure, Taylor & Francis Online, [Link]
  • A. D. S. Bali, Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs), American Pharmaceutical Review, [Link]
  • World Pharma Today, Innovative Formulation Strategies for Poorly Soluble Drugs, World Pharma Today, [Link]
  • Unknown, Solubility and pH of amines, The University of Edinburgh, [Link]
  • J. L. Asensio, et al.
  • Particle Sciences, General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds, Particle Sciences, [Link]
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Technical Support Center: Investigating Off-Target Effects of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing potential off-target effects of this novel compound. As you embark on your experimental journey, this resource will provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your investigations.

Unintended interactions between a therapeutic candidate and biological molecules other than its primary target can lead to unforeseen consequences, ranging from reduced efficacy to adverse drug reactions.[1][2] Therefore, a thorough understanding of a compound's off-target profile is critical for its development. This center is structured to provide a logical workflow, from initial screening to detailed mechanistic studies, helping you to build a comprehensive safety and selectivity profile for this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers may have when starting to investigate the off-target profile of this compound.

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

A1: Off-target effects occur when a drug or compound interacts with proteins or other biomolecules that are not its intended therapeutic target.[1] These unintended interactions can lead to a variety of outcomes, including unexpected toxicities or side effects.[3] For a new chemical entity, characterizing these effects early is crucial to de-risk the molecule and understand its full biological activity, ensuring a higher likelihood of success in later stages of drug development.[3]

Q2: My initial high-throughput screening suggests a primary target for this compound. What's the best next step to look for off-target binding?

A2: A multi-pronged approach is recommended. Initially, in silico prediction methods can be employed to generate a list of potential off-targets based on the chemical structure of this compound.[4][5] This can be followed by experimental screening against a predefined panel of common off-target liabilities, such as those offered by commercial vendors, which typically include a broad range of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.[6]

Q3: I have a limited amount of my synthesized this compound. Which off-target screening methods are most compound-sparing?

A3: With limited compound availability, prioritizing your screening strategy is key. In silico profiling requires no compound. For wet lab experiments, consider highly sensitive and miniaturized assays. A broad initial screen using a service provider with a well-established off-target panel can be very efficient. Techniques like thermal shift assays (TSA) can also be performed in low volumes, providing an initial indication of direct binding to a purified protein.[7]

Q4: What is the difference between a binding assay and a functional assay when assessing off-target effects?

A4: A binding assay, such as a competitive binding assay or a thermal shift assay, directly measures the physical interaction between your compound and a potential off-target protein.[8] It tells you if the compound binds, and with what affinity (Kd or Ki). A functional assay, on the other hand, measures the downstream consequence of that binding, such as the activation or inhibition of a signaling pathway (e.g., cAMP or calcium flux assays for GPCRs).[9][10] It's crucial to perform both, as a compound can bind to a target without eliciting a functional response (antagonism) or, conversely, have functional effects not predicted by simple binding.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the experimental investigation of off-target effects.

Guide 1: Inconsistent Results in Thermal Shift Assays (TSA)

A thermal shift assay, or differential scanning fluorimetry (DSF), is a powerful technique to screen for direct binding of a compound to a purified protein by measuring changes in protein thermal stability.[7] However, various factors can lead to inconsistent or difficult-to-interpret results.

Observation Potential Cause Troubleshooting Steps
High initial fluorescence signal before heating Protein is partially unfolded or aggregated; SYPRO Orange dye is interacting with hydrophobic pockets on the native protein.[11]1. Confirm protein purity and monodispersity via SDS-PAGE and size-exclusion chromatography.[11] 2. Optimize the buffer conditions (pH, ionic strength) to enhance protein stability.[12] 3. Titrate the protein and dye concentrations to find an optimal ratio with a low initial signal.[7]
No clear melting transition (flat curve) Protein does not unfold cooperatively; the dye does not bind to the unfolded state; protein is already aggregated.1. Try an alternative fluorescent dye, such as ANS.[11] 2. Ensure you are using a sufficient concentration of the protein. 3. Run a positive control with a well-behaved protein like lysozyme to confirm the assay setup is correct.[11]
Large variability between replicates Pipetting errors; protein instability or aggregation during the experiment.[12]1. Ensure accurate and consistent pipetting, especially with small volumes. 2. Prepare fresh protein dilutions for each experiment. 3. Spin down the plate before running to remove any bubbles.
Ligand (this compound) appears to decrease the melting temperature (Tm) The ligand is destabilizing the protein; the ligand is autofluorescent.1. A destabilizing effect is a valid result and indicates a potential interaction. Confirm with an orthogonal assay. 2. Run a control with only the ligand and dye (no protein) to check for autofluorescence. If present, consider using a different dye with a distinct excitation/emission spectrum.[13]
Experimental Protocol: Thermal Shift Assay
  • Protein and Compound Preparation:

    • Prepare a stock solution of the purified potential off-target protein at a concentration of 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 1 µM to 100 µM).

  • Assay Setup:

    • In a 96-well PCR plate, add the protein solution.

    • Add the diluted this compound or DMSO vehicle control to the respective wells. The final DMSO concentration should be kept constant and low (e.g., <1%).

    • Add SYPRO Orange dye to a final concentration of 5X.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.[7]

    • Set the instrument to acquire fluorescence data over a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min).

  • Data Analysis:

    • Plot the fluorescence intensity against temperature.

    • Determine the melting temperature (Tm) for each condition, which is the midpoint of the unfolding transition. A significant increase in Tm in the presence of the compound suggests a stabilizing interaction.

Guide 2: Interpreting Ambiguous Competitive Binding Assay Data

Competitive binding assays are used to determine the affinity of your unlabeled compound (this compound) for a target by measuring its ability to displace a labeled ligand (a "tracer" or "probe") with known affinity.[8]

Observation Potential Cause Troubleshooting Steps
Shallow or incomplete competition curve The compound has low affinity for the target; issues with compound solubility; the tracer concentration is too high.1. Increase the highest concentration of this compound tested. 2. Confirm the solubility of your compound in the assay buffer. 3. Use a tracer concentration at or below its Kd for the target.
Curve bottoms out significantly below the free probe signal The compound is interfering with the detection method (e.g., fluorescence quenching); a contaminant in the compound is affecting the signal.[14]1. Run a control with the highest concentration of your compound and the labeled probe in the absence of the target protein.[14] 2. Ensure the purity of your compound stock.
Hill slope is significantly different from -1.0 Allosteric interactions; multiple binding sites; experimental artifact.1. A Hill slope other than -1.0 can indicate complex binding behavior, which requires more advanced modeling to interpret.[15] 2. Ensure the assay has reached equilibrium. 3. Verify that only a small fraction of the labeled ligand is bound.[15]
Workflow for a Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_target Prepare Target Protein incubate Incubate Target, Tracer, and Compound prep_target->incubate prep_ligand Prepare Labeled Ligand (Tracer) prep_ligand->incubate prep_compound Prepare Serial Dilution of this compound prep_compound->incubate measure Measure Signal (e.g., Fluorescence) incubate->measure plot Plot Signal vs. Compound Concentration measure->plot fit Fit Data to a Competition Binding Model plot->fit calculate Calculate IC50 and Ki fit->calculate

Caption: Workflow for a competitive binding assay.

Guide 3: Unexpected Results in Cell-Based Functional Assays

Cell-based assays are critical for understanding the physiological consequences of off-target engagement.[16] For instance, if this compound is suspected of interacting with a G-protein coupled receptor (GPCR), assays measuring second messengers like cAMP or calcium are informative.[9][10]

Observation Potential Cause Troubleshooting Steps
High background signal or "noisy" data Cell health is poor; assay reagents are degraded; compound is cytotoxic at the tested concentrations.1. Ensure cells are healthy and not over-confluent. 2. Use fresh assay reagents and buffers. 3. Perform a separate cytotoxicity assay to determine the concentration range where your compound does not affect cell viability.
No response, even at high compound concentrations The compound is not cell-permeable; the off-target is not expressed in the cell line; the chosen signaling pathway is not coupled to the receptor in this cell type.1. If the target is intracellular, confirm cell permeability. 2. Verify the expression of the putative off-target in your chosen cell line via qPCR or Western blot. 3. Use a cell line known to have a robust response for the target of interest or try an alternative signaling readout (e.g., β-arrestin recruitment for GPCRs).[17]
Response is observed in the mock-transfected or parental cell line The effect is independent of your specific off-target; the compound is acting on an endogenous receptor in the parental cell line.1. This is a critical control. The observed activity may be due to another, previously unknown off-target. This warrants further investigation. 2. Characterize the pharmacology of this response in the parental cells to identify the responsible target.
Signaling Pathway for a Gq-Coupled GPCR Off-Target

G compound C-[1-(4-Methoxy-phenyl)- cyclopentyl]-methylamine receptor Gq-Coupled GPCR (Off-Target) compound->receptor Binds g_protein Gαq receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc PKC Activation dag->pkc ca_release Ca²⁺ Release er->ca_release Induces

Caption: Potential Gq signaling pathway activated by an off-target interaction.

By systematically applying these troubleshooting guides and experimental protocols, researchers can build a robust and reliable off-target profile for this compound, leading to a more comprehensive understanding of its biological effects and a stronger foundation for further development.

References
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors.
  • Zhang, P., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. bioRxiv.
  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14.
  • K-Space. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Hadfield, J. A., et al. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 3(11), 945–949.
  • Thomsen, A. R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5489.
  • Sastry, G. M., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals, 15(11), 1404.
  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 905-919.
  • Yan, D., et al. (2013). Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. ASSAY and Drug Development Technologies, 11(4), 220-231.
  • Thomsen, A. R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5489.
  • Ericson, E., et al. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLOS Genetics, 4(8), e1000151.
  • Fluidic Analytics. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose.
  • Sykes, D. A., & Charlton, S. J. (2012). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • ResearchGate. (2016). How do I interpret this binding curve in fluorescence polarization competition assay?
  • Wang, Z., et al. (2024). Binding Curve Viewer: Visualizing the Equilibrium and Kinetics of Protein–Ligand Binding and Competitive Binding. Journal of Chemical Information and Modeling.
  • Thermott. (n.d.). Troubleshooting.
  • ResearchGate. (2018). Troubleshooting differential scanning fluorimetry, strange melting profile?
  • Lino, C. A., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy, 31(7), 1894-1909.
  • Ohta, K., et al. (2016). Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. Bioorganic & Medicinal Chemistry Letters, 26(20), 4961-4965.
  • Charles River Laboratories. (2023). How Well Do You Understand Off-Target Liability?
  • Frontiers in Pharmacology. (2024). Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies.
  • MDPI. (2024). Overcoming Therapeutic Resistance in Triple-Negative Breast Cancer: Targeting the Undrugged Kinome.
  • Valentin, J. P., et al. (2018). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of Pharmacological and Toxicological Methods, 92, 100-117.
  • National Institutes of Health. (2018). Preclinical cancer-target validation: How not to be wrong.
  • MDedge. (2019). Many experimental drugs veer off course when targeting cancer.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine.
  • Patsnap. (n.d.). How can off-target effects of drugs be minimised?
  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8, 1547.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.

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Technical Support Center: Refinement of Purification Methods for C-[1-(4--Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.

Question 1: My final product purity is low after column chromatography on silica gel. What are the likely causes and how can I improve it?

Answer:

Low purity after silica gel chromatography is a common issue and can stem from several factors related to the inherent basicity of the amine and the nature of potential impurities.

Causality:

  • Strong Adsorption to Silica: Primary amines like this compound are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing of the product peak, causing it to co-elute with impurities.

  • Formation of Impurities During Synthesis: The synthesis of this compound can result in several byproducts. For instance, incomplete reaction or side reactions can lead to the presence of unreacted starting materials or structurally similar impurities that are difficult to separate.

  • Inappropriate Solvent System: An improperly chosen eluent system may not provide sufficient resolution between your target compound and impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity in silica gel chromatography.

Step-by-Step Protocol for Improvement:

  • Deactivate the Silica Gel: Before packing your column, you can reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel in the mobile phase containing a small amount of a volatile amine, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites and minimize tailing.[1]

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporating a small percentage of a tertiary amine like triethylamine or pyridine into your eluent system is a highly effective way to prevent tailing. The modifier competes with your product for binding to the acidic sites on the silica. A typical starting concentration is 0.5% (v/v) triethylamine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

    • Solvent System Optimization: Systematically vary the polarity of your eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide better separation of closely eluting impurities.

  • Consider an Alternative Stationary Phase: If tailing and co-elution persist, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Alternatively, reversed-phase chromatography on a C18 column may offer a different selectivity and better separation.

Data Presentation: Example Solvent Systems for Amine Purification on Silica Gel

Mobile Phase CompositionModifierTypical Application
Hexane / Ethyl Acetate0.5% TriethylamineFor less polar amines and impurities.
Dichloromethane / Methanol1% TriethylamineFor more polar amines and impurities.
Chloroform / Acetone0.2% PyridineAlternative for specific separation needs.

Question 2: I am having difficulty crystallizing the free base of this compound. It keeps oiling out. What should I do?

Answer:

"Oiling out" during crystallization is a common problem, especially for compounds that have moderate polarity and are not highly crystalline at room temperature. The free base of your amine may have a relatively low melting point, contributing to this issue.

Causality:

  • Supersaturation Point Exceeded Rapidly: If the solution is cooled too quickly or if too much anti-solvent is added at once, the compound may come out of solution as a liquid phase (oil) instead of forming an ordered crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.

  • Inappropriate Solvent Choice: The chosen solvent system may not be ideal for inducing crystallization.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting crystallization issues.

Step-by-Step Protocol for Successful Crystallization:

  • Optimize the Solvent System:

    • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Experiment with a variety of solvents and solvent pairs. A good starting point is to test solubility in solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene.

    • Solvent Mixtures: Using a solvent pair can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

  • Control the Cooling Rate:

    • Slow Cooling: After dissolving your compound in the hot solvent, allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. Insulating the flask can help to slow the cooling process.

    • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Convert to a Salt: Amines often form highly crystalline salts. Converting your free base to a hydrochloride or tartrate salt can significantly improve its crystallization properties.

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

      • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol dropwise with stirring.

      • The hydrochloride salt will typically precipitate out of the solution.

      • Collect the solid by filtration and wash with the solvent.

      • The salt can then be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

A1: The impurity profile will depend on the synthetic route. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile or related precursors.

  • Over-alkylation Products: If the methylamine is introduced via methylation, there is a possibility of forming the corresponding dimethylamine impurity.

  • Byproducts from Reductive Amination: If the synthesis involves reductive amination of a ketone precursor, incomplete reduction can leave residual ketone or imine intermediates.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • Developing a TLC System: Use the same solvent system for TLC that you plan to use for your column chromatography, but with a slightly higher polarity to ensure the compound moves off the baseline.

  • Visualization: Your compound contains a phenyl ring and should be UV active. You can visualize the spots under a UV lamp (254 nm). Additionally, using a potassium permanganate stain can be helpful for visualizing amines and other functional groups.

  • Assessing Purity: A single, well-defined spot on the TLC plate is an indication of high purity. Streaking or multiple spots suggest the presence of impurities or interaction with the stationary phase.

Q3: My compound is a racemate. How can I separate the enantiomers?

A3: The separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this.[2][3]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful for separating a wide range of chiral compounds, including amines.[3]

  • Method Development: Chiral method development is often an empirical process that involves screening different chiral columns and mobile phases.[3] A typical approach is to start with a normal-phase eluent (e.g., hexane/isopropanol) and screen columns like Chiralcel® OD-H or Chiralpak® AD-H.[3]

  • Alternative Approaches:

    • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) will form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

    • Chiral Derivatization: Derivatizing the amine with a chiral reagent will produce diastereomers that can be separated on a standard achiral chromatography column.

Data Presentation: Common Chiral Stationary Phases for Amine Separation

Chiral Stationary Phase TypeCommon Trade NamesTypical Mobile Phases
Polysaccharide-based (Cellulose/Amylose)Chiralcel®, Chiralpak®Normal Phase: Hexane/Ethanol, Hexane/IsopropanolReversed Phase: Acetonitrile/Water, Methanol/Water
Pirkle-type(R,R)-Whelk-O® 1Normal Phase: Hexane/Isopropanol
Cyclodextrin-basedCyclobond™Reversed Phase: Methanol/Water, Acetonitrile/Aqueous Buffer

References

  • University of Rochester, Department of Chemistry.
  • Phenomenex.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Fukuyama, T., Kurosawa, W., & Kan, T. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 2002, 79, 116.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

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Technical Support Center: Navigating Interference from C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine (CAS: 23528-54-3) in their experimental workflows.[1] This versatile small molecule scaffold is increasingly used in drug discovery and chemical biology.[1] However, its inherent chemical structure, specifically the presence of a 4-methoxyphenyl group, presents a significant challenge in fluorescence-based assays. This moiety is known to be intrinsically fluorescent, a phenomenon called autofluorescence, which can lead to unreliable and misleading results.[2][3]

This guide is designed to provide you, the researcher, with the expertise and practical protocols to diagnose, troubleshoot, and mitigate interference caused by this compound, ensuring the integrity and accuracy of your data.

Part 1: Understanding the Interference: Key Mechanisms

This section addresses the fundamental ways your test compound can interact with a fluorescence-based assay system.

Q1: What is compound interference in a fluorescence assay?

Compound interference is any process where the test compound, in this case, this compound, alters the fluorescence signal of the assay, leading to inaccurate measurements.[4] This can manifest as either a false positive (an increase in signal not related to the biological activity of interest) or a false negative (a decrease in signal).[4]

Q2: What is the most likely cause of interference from this compound?

The primary and most probable cause is autofluorescence . The 4-methoxyphenyl group within the compound's structure is a known fluorophore.[2][3] This means the compound itself can absorb light from the assay's excitation source and emit its own light, which the instrument detector will read. If this emitted light overlaps with the emission wavelength of your assay's dye, it will artificially inflate the signal.[2] Studies of similar structures containing a 4-methoxyphenyl group show they can absorb UV light (in the ~330-365 nm range) and emit blue or greenish-blue light (in the ~430-480 nm range).[2][3]

Q3: Besides autofluorescence, are there other potential interference mechanisms?

Yes, the other major mechanism is fluorescence quenching . Quenching is any process that decreases the fluorescence intensity of your reporter dye.[1] This can lead to false negatives or an underestimation of the true biological effect. Quenching can occur through several processes:

  • Collisional (Dynamic) Quenching: The test compound, while in solution, collides with the excited fluorophore from your assay, causing the fluorophore to return to its ground state without emitting a photon.[1][5]

  • Static Quenching: The test compound forms a non-fluorescent complex with the assay's fluorophore in its ground state.[1][5] This complex prevents the fluorophore from being excited in the first place.

  • Inner Filter Effect: At high concentrations, the test compound may absorb the excitation light intended for the assay's fluorophore or absorb the light emitted by the fluorophore before it reaches the detector.[6]

Part 2: Troubleshooting Guide & Mitigation Strategies

This section provides a question-and-answer formatted guide to directly address common experimental issues and offer concrete solutions.

Q4: My assay background is unexpectedly high in wells containing the test compound. How do I confirm it's autofluorescence?

This is a classic sign of autofluorescence. To confirm this, you must run a "compound-only" control.

  • Action: Prepare a set of wells containing only the assay buffer and this compound at the highest concentration used in your experiment. Do not add your fluorescent probe or any other assay components (e.g., enzymes, cells).

  • Measurement: Read the plate on your fluorometer using the exact same excitation and emission filter set and gain settings as your main experiment.

  • Interpretation: If you measure a significant signal in these compound-only wells compared to a buffer-only blank, your compound is autofluorescent under your specific assay conditions.[3][4]

Q5: I've confirmed my compound is autofluorescent. What are my options to get reliable data?

You have several robust strategies to mitigate autofluorescence. The best choice depends on your specific assay and available resources.

Mitigation StrategyPrincipleKey Considerations & Actions
1. Background Subtraction Mathematical correction of the final data.How: For every data point, subtract the signal from the corresponding "compound-only" control (at the same concentration).[3] Caveat: This method assumes the autofluorescence is additive and does not change in the presence of other assay components. It can reduce data quality if the autofluorescence signal is very high.
2. Switch to Red-Shifted Dyes Avoid the spectral overlap between the compound and the reporter dye.Rationale: The autofluorescence of the 4-methoxyphenyl moiety is typically in the blue-green region.[2][3] By switching to a fluorescent probe that excites and emits at longer wavelengths (e.g., red or far-red, >600 nm), you can create a "spectral window" where the compound's fluorescence is not detected.[3] Examples: Consider replacing dyes like FITC or DAPI with Alexa Fluor 647, Cy5, or similar red-shifted fluorophores.[7][8]
3. Time-Resolved Fluorescence (TRF) Differentiate signals based on fluorescence lifetime.How it Works: Autofluorescence from small molecules like your compound has a very short lifetime (nanoseconds). TRF assays use specific lanthanide-based fluorophores with very long lifetimes (microseconds). By introducing a delay between excitation and detection, the short-lived background fluorescence decays completely, and only the long-lived signal from the specific probe is measured.

Q6: My fluorescence signal is lower than expected in the presence of the test compound. How do I test for quenching?

A lower-than-expected signal points towards quenching.[4] You can diagnose this with a simple quenching check experiment.

  • Action: Prepare three sets of wells as described in Protocol 2 below: (A) Fluorophore only, (B) Fluorophore + Test Compound, and (C) Buffer only (Blank).

  • Measurement: Read the fluorescence of all wells.

  • Interpretation: After subtracting the blank signal, if the signal in Set B (Fluorophore + Compound) is significantly lower than in Set A (Fluorophore only), your compound is quenching the signal.[4]

Q7: I've confirmed quenching. How can I overcome this?

Mitigating quenching can be challenging, but several approaches can be effective:

  • Reduce Compound Concentration: The simplest approach is to perform a dose-response curve to see if the quenching effect is reduced at lower, but still biologically relevant, concentrations.

  • Change the Fluorophore: Different fluorophores have different susceptibilities to quenching by a given compound. Empirically testing an alternative dye with a different chemical structure may solve the problem.

  • Use a Different Assay Format: If possible, switch to a non-fluorescence-based detection method, such as absorbance, luminescence, or a label-free technology, to validate your findings. This is considered an "orthogonal assay" and is a gold standard for confirming hits from a screen.[2]

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for diagnosing interference.

Protocol 1: Characterizing Compound Autofluorescence

This protocol determines if this compound is autofluorescent at your assay's wavelengths.

  • Plate Preparation:

    • Use the same type of microplate (e.g., black, clear-bottom) as your main experiment.

    • In triplicate, add assay buffer to a set of wells.

    • In a separate set of triplicate wells, add your test compound diluted in assay buffer to the highest concentration used in your experiment.

    • Include a "blank" control with only assay buffer.

  • Instrument Setup:

    • Set the plate reader's excitation and emission wavelengths to the exact values used for your primary assay's fluorophore.

    • Ensure the gain setting is optimized for your primary assay to ensure a fair comparison.

  • Measurement & Analysis:

    • Read the plate.

    • Subtract the average fluorescence of the blank wells from the average fluorescence of the compound-containing wells.

    • Result: A significant, positive value indicates that your compound is autofluorescent.

Protocol 2: Diagnosing Fluorescence Quenching

This protocol determines if your test compound is quenching your assay's fluorescent signal.

  • Plate Preparation:

    • Use the same microplate as your main experiment.

    • Prepare three sets of wells in triplicate:

      • Set A (Fluorophore Only): Assay buffer + your fluorescent probe/reagent at its final assay concentration.

      • Set B (Fluorophore + Compound): Assay buffer + fluorescent probe + test compound at its final assay concentration.

      • Set C (Blank): Assay buffer only.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your main assay.

  • Measurement & Analysis:

    • Read the plate using the standard assay settings.

    • Calculate the average signal for each set.

    • Subtract the average signal of Set C from both Set A and Set B.

    • Result: If the corrected signal of Set B is significantly lower than that of Set A, your compound is quenching the fluorescence.[4]

Part 4: Visualized Workflows and Concepts

Troubleshooting Workflow Diagram

G start Unexpected Fluorescence Signal Observed check_auto Run Protocol 1: Autofluorescence Check (Compound + Buffer) start->check_auto is_auto Is Signal > Blank? check_auto->is_auto auto_yes Autofluorescence Confirmed is_auto->auto_yes  Yes check_quench Run Protocol 2: Quenching Check (Probe vs Probe+Cmpd) is_auto->check_quench  No mitigate_auto Mitigation Strategy: 1. Background Subtract 2. Use Red-Shifted Dye 3. Use TRF auto_yes->mitigate_auto is_quench Is Signal < Probe Only? check_quench->is_quench quench_yes Quenching Confirmed is_quench->quench_yes  Yes no_issue No Significant Interference. Investigate other assay parameters (reagents, timing, etc.). is_quench->no_issue  No mitigate_quench Mitigation Strategy: 1. Lower Compound [C] 2. Change Fluorophore 3. Use Orthogonal Assay quench_yes->mitigate_quench

Caption: A step-by-step workflow for diagnosing and mitigating fluorescence interference.

Spectral Overlap Diagram

G cluster_0 Scenario 1: Interference cluster_1 Scenario 2: Mitigation a Compound Autofluorescence (Excitation ~365nm, Emission ~476nm) b Assay Dye (e.g., FITC) (Excitation ~495nm, Emission ~517nm) a->b Spectral Overlap Causes False Positive Signal c Compound Autofluorescence (Emission ~476nm) d Red-Shifted Assay Dye (e.g., Cy5) (Excitation ~650nm, Emission ~670nm) c->d No Spectral Overlap, Clean Signal

Caption: Visualization of spectral overlap causing interference and its mitigation.

Part 5: Frequently Asked Questions (FAQs)

  • Q: Can the solvent I use affect the compound's autofluorescence?

    • A: Absolutely. The polarity of the solvent can influence the fluorescence properties of a compound. It is critical to perform your autofluorescence checks (Protocol 1) in the exact same final buffer composition as your main experiment.

  • Q: My compound precipitates at the tested concentration. How does this affect my assay?

    • A: Compound precipitation can cause significant light scatter, which a plate reader can misinterpret as a fluorescence signal, leading to false positives. Always check for compound solubility at the beginning of your experiments. If you suspect precipitation, you can check the absorbance of the wells across a spectrum; a broad, elevated absorbance is indicative of scattering.

  • Q: Could the amine group on the compound affect the pH of my assay?

    • A: Yes, at high concentrations, the methylamine group could potentially alter the local pH of an unbuffered or weakly buffered solution. Since the fluorescence of many dyes is pH-sensitive, this could be an indirect source of interference.[8] Ensure your assay buffer has sufficient buffering capacity to handle the addition of your compound.

References

  • Fluorescent dyes: spectra, types & applications. (n.d.). baseclick GmbH.
  • Suwunwong, T., Chantrapromma, S., & Fun, H.-K. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.ResearchGate.
  • Properties of Fluorescent Dyes. (n.d.). Jena Bioscience.
  • Suwunwong, T., Chantrapromma, S., & Fun, H.-K. (2015). Greenish-blue fluorescence of 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile: Synthesis, spectroscopy, crystal structure, and fluorescence property.ResearchGate.
  • What is fluorescence quenching? (2024, September 26). AxisPharm.
  • Quenching (fluorescence). (n.d.). In Wikipedia.
  • Spectral characteristics of fluorescent dyes. Spectra of absorption... (n.d.). ResearchGate.
  • Fluorescence quenching: A tool for single-molecule protein-folding study. (n.d.). National Center for Biotechnology Information.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). National Center for Biotechnology Information.
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). National Center for Biotechnology Information.

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Validation & Comparative

A Comparative Guide to Validating the Purity of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine Samples

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and quality control of pharmaceutical intermediates and research chemicals.

Introduction: The Critical Role of Purity in Scientific Outcomes

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is a versatile small molecule scaffold with potential applications in medicinal chemistry and materials science.[1] As with any high-value chemical entity, its utility is directly linked to its purity. Undisclosed impurities can lead to erroneous experimental results, unpredictable biological activity, and significant delays in research and development pipelines. For drug development professionals, in particular, a well-defined impurity profile is a non-negotiable regulatory requirement.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of this compound purity. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, the interpretation of data, and the establishment of a comprehensive, self-validating analytical workflow. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[2][3][4][5]

Understanding the Potential Impurity Profile

Effective purity validation begins with a theoretical assessment of potential impurities. These can arise from several sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction By-products: Isomers, incompletely reacted intermediates, or products from side reactions. A common synthetic route to similar amines is reductive amination, which can introduce specific impurities.[6]

  • Reagents and Catalysts: Residual reagents or catalysts used during synthesis.

  • Degradation Products: Impurities formed by exposure to heat, light, oxygen, or non-optimal storage conditions.

A hypothetical synthesis might involve the reaction of 1-(4-methoxyphenyl)cyclopentanecarbonitrile with a reducing agent. Potential impurities could therefore include the corresponding carboxylic acid (from hydrolysis of the nitrile), the starting ketone, or over-alkylated amine species. Forced degradation studies, where the sample is exposed to stress conditions (e.g., acid, base, oxidation, heat), are invaluable for identifying potential degradants.[7]

Orthogonal Analytical Approaches: A Multi-faceted View of Purity

No single analytical technique can provide a complete picture of a sample's purity. A robust validation strategy employs multiple, orthogonal (based on different chemical principles) methods to ensure all potential impurities are detected and quantified. We will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[8]

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A UV detector measures the absorbance of the eluting compounds, with the peak area being proportional to the concentration.

Why it's suitable for this molecule: The presence of the methoxy-phenyl group provides a strong chromophore, making UV detection highly effective. The compound's polarity is well-suited for reversed-phase chromatography.

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. This is a good starting point for moderately non-polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine, ensuring good peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 225 nm (a wavelength where the methoxy-phenyl group strongly absorbs).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. Vortex to ensure complete dissolution.

  • Analysis:

    • Inject 5 µL of the sample.

    • Run a gradient elution program (e.g., start at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions). A gradient is crucial for separating impurities with a wide range of polarities.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for detecting residual solvents and volatile impurities that may not be visible by HPLC.

Principle: The sample is vaporized in a heated injector and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, providing a unique "fingerprint" for identification.

Why it's suitable for this molecule: While the amine group can cause peak tailing on standard GC columns, derivatization or the use of specialized columns can overcome this.[9][10] Its primary strength here is in identifying small, volatile impurities and confirming the mass of the main component.

Experimental Protocol: GC-MS Impurity Profile

  • System Preparation:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (a low-polarity column suitable for a wide range of compounds).[11]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in Dichloromethane.

  • Analysis:

    • Inject 1 µL in splitless mode.

    • The mass spectrometer should scan a range of m/z 40-500.

  • Data Processing:

    • The total ion chromatogram (TIC) will show separated peaks.

    • Examine the mass spectrum of the main peak to confirm its molecular weight (205.3 g/mol ).

    • Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST). This can definitively identify starting materials or known by-products.[12]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a sample without the need for a specific reference standard of the same compound.[13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14][15]

Principle: The sample is dissolved with a certified internal standard of known purity and concentration. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[14][16]

Why it's suitable for this molecule: ¹H NMR provides a direct and absolute measure of purity. It is excellent for quantifying non-chromophoric impurities and provides structural information simultaneously. The molecule has several unique proton signals (e.g., the methoxy protons) that are well-suited for quantification.

Experimental Protocol: ¹H qNMR Purity Assay

  • System Preparation:

    • A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.

  • Sample and Standard Preparation:

    • Internal Standard Selection: Choose a standard with sharp signals in a region of the spectrum free from analyte signals. Maleic acid or Dimethyl sulfone are common choices. The standard must be of high, certified purity.

    • Accurately weigh ~15 mg of the this compound sample and ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated, to ensure full relaxation of all protons.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the 3H singlet of the -OCH₃ group) and a signal from the internal standard.

    • Calculate the purity using the following formula[14]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity_std = Purity of the internal standard

Comparative Analysis and Data Presentation

An orthogonal approach provides a self-validating system. For example, HPLC may report a purity of 99.5% by area percent, but qNMR might reveal a purity of 96%, with the difference being accounted for by water and residual solvent, which are not detected by HPLC-UV.

Table 1: Comparison of Purity Validation Techniques

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Chromatographic SeparationVolatility-based SeparationNuclear Spin Resonance
Primary Use Quantitation of non-volatile impuritiesIdentification of volatile impuritiesAbsolute quantitation, structural confirmation
Strengths High resolution, high sensitivity, robustExcellent for identification (MS), detects residual solventsPrimary method, no specific reference standard needed, highly accurate
Limitations Requires chromophore, may not detect all impurities (e.g., water)Analyte must be volatile and thermally stable, potential for peak tailing with aminesLower sensitivity than chromatography, requires high-field instrument, complex sample prep
Typical Purity Result 99.6% (Area Percent)Confirms main peak identity, identifies 0.1% toluene98.9% (w/w Assay)

Recommended Workflow for Comprehensive Purity Validation

A logical workflow ensures both efficiency and rigor in purity assessment. The following diagram illustrates a recommended approach.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantitative Purity Assessment cluster_2 Phase 3: Final Certification Start Sample Received LCMS LC-MS Analysis (Identity Confirmation & Preliminary Profile) Start->LCMS GCMS GC-MS Analysis (Residual Solvents & Volatile Impurities) Start->GCMS HPLC HPLC-UV (Relative Purity - Area % Method) LCMS->HPLC Reconcile Reconcile Data (Compare HPLC, qNMR, GC-MS results) GCMS->Reconcile HPLC->Reconcile qNMR Quantitative ¹H NMR (Absolute Purity - w/w Assay) qNMR->Reconcile Certify Issue Certificate of Analysis (Report Final Purity Value) Reconcile->Certify

Caption: Recommended workflow for comprehensive purity validation.

Conclusion

Validating the purity of this compound is not a single measurement but a systematic investigation. By employing an orthogonal analytical strategy that combines the high-resolution separation of HPLC, the definitive identification power of GC-MS, and the absolute quantitation of qNMR, researchers can establish a high degree of confidence in the quality of their material. This rigorous approach is fundamental to ensuring the reproducibility of scientific research and the safety and efficacy of potential therapeutic agents.

References

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/quality/quality-control-testing/quantitative-nmr/qnmr-for-content-assignment-of-reference-standards-w.pdf
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: https://emerypharma.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.
  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available at: https://www.americanpharmaceuticalreview.
  • Quantitative NMR Spectroscopy. Acanthus Research. Available at: https://acanthusresearch.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: https://www.mdpi.com/1420-3049/26/2/460
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. JEOL. Available at: https://www.jeolusa.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: https://www.chromatographyonline.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available at: https://www.sciencedirect.com/science/article/pii/S100107422200052X
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17531980/
  • Gas chromatography of amines as various derivatives. ResearchGate. Available at: https://www.researchgate.
  • Analysis of primary, secondary and tertiary amines. Agilent. Available at: https://www.agilent.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: https://www.waters.com/nextgen/us/en/library/application-notes/2015/analysis-of-primary-aromatic-amines-in-cosmetics-and-personal-care-products-using-the-acquity-uplc-h-class-system-with-the-acquity-qda-detector.html
  • tertiary amines by GC-MS. Chromatography Forum. Available at: https://www.chromforum.org/viewtopic.php?t=26503
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific. Available at: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-20671-LC-Aromatic-Amines-Pyridines-Soil-AN20671-EN.pdf
  • This compound. CymitQuimica. Available at: https://www.cymitquimica.com/producto/c-1-4-methoxy-phenyl-cyclopentyl-methylamine
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Determination-of-aromatic-amines-in-surface-waters-Herold-Reich/23530c30a103c8375437877232230a1075677d24
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=v78p0232
  • Patent No. - ResearchGate. ResearchGate. Available at: https://www.researchgate.
  • Analytical methods for quantification of 4-[(3- methoxy-2-prop-2- enoxyphenyl)methylamino]-1H-1,2,4-triazole-5. Benchchem. Available at: https://www.benchchem.com/pro-application-note/BCHM5362025/analytical-methods-for-quantification-of-4-3-methoxy-2-prop-2-enoxyphenyl-methylamino-1h-1-2-4-triazole-5-thione
  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents. Available at: https://patents.google.
  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1-BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. Available at: https://www.researchgate.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: https://www.mdpi.com/1420-3049/28/21/7222

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A Comparative Pharmacological Guide: C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine and Related NMDAR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed comparative analysis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, a representative arylcycloalkylamine, and its structurally related bioactive molecules. The primary focus is on the interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience research and drug development. We will delve into structure-activity relationships, comparative receptor affinity profiles, and the detailed experimental protocols required to validate these findings, offering researchers a comprehensive resource for their work in this area.

Introduction to Arylcycloalkylamines

The arylcycloalkylamine chemical class is a cornerstone of research into dissociative anesthetics and novel therapeutics for psychiatric disorders.[1][2] These molecules are characterized by an aryl group and an amine-containing functional group attached to a cycloalkane ring.[1] Their primary mechanism of action involves non-competitive antagonism at the NMDA receptor, binding to a site within the receptor's ion channel (often called the "PCP site") to block the influx of cations.[3][4] This action confers anesthetic, analgesic, and, at sub-anesthetic doses, potent dissociative and psychotomimetic effects.[1]

The pharmacological profile of these agents can be dramatically altered by subtle chemical modifications, a principle known as "fine-tuning".[1] Substitutions on the aryl ring, variations in the size of the cycloalkyl ring, and different N-substituents on the amine group can all modulate affinity for the NMDA receptor and introduce interactions with other targets, such as monoamine transporters (dopamine, norepinephrine, serotonin) and sigma receptors.[1][5]

This guide focuses on This compound . Due to a lack of specific published data for this exact cyclopentyl derivative, we will use its close structural analog, 4-Methoxyphencyclidine (4-MeO-PCP) , which features a cyclohexyl ring, as our primary reference compound. We will compare its profile to the foundational molecules of the class, Phencyclidine (PCP) and Ketamine , to elucidate key structure-activity relationships (SAR).

Molecular Profiles and Structure-Activity Relationships

The subtle structural differences between these molecules account for their distinct pharmacological profiles. Understanding these relationships is key to designing novel compounds with desired therapeutic effects while minimizing unwanted side effects.

Compound 2D Structure Key Structural Features
4-MeO-PCP - Aryl Group: Phenyl with 4-methoxy substitution.- Cycloalkyl Ring: Cyclohexyl.- Amine: Piperidine.
PCP - Aryl Group: Unsubstituted Phenyl.- Cycloalkyl Ring: Cyclohexyl.- Amine: Piperidine.
Ketamine - Aryl Group: Phenyl with 2-chloro substitution.- Cycloalkyl Ring: Cyclohexyl.- Amine: Methylamine.- Other: C2-Oxo group.

Causality Behind Structural Choices:

  • Aryl Substitution: The position and nature of the substituent on the phenyl ring are critical. The electron-donating methoxy group (-OCH₃) at the 4-position in 4-MeO-PCP significantly alters its binding profile compared to the unsubstituted phenyl ring of PCP or the electron-withdrawing chloro group at the 2-position of ketamine. The 3-methoxy substitution, as seen in the research chemical 3-MeO-PCP, results in a particularly high affinity for the NMDA receptor, demonstrating positional importance.[5][6]

  • Cycloalkyl Ring: While this guide uses the cyclohexyl 4-MeO-PCP as a proxy, the target molecule's cyclopentyl ring is expected to alter the spatial orientation of the aryl and amine groups within the binding pocket, likely impacting affinity and kinetics.

  • Amine Group: The piperidine ring of PCP and 4-MeO-PCP is a bulky, lipophilic group. In contrast, ketamine's simpler N-methylamine group contributes to its different pharmacological and metabolic profile.

Comparative Pharmacological Data

The binding affinity of a compound for its target receptor is a primary determinant of its potency. The inhibition constant (Kᵢ) is a measure of this affinity; a lower Kᵢ value indicates a higher binding affinity.[7] The following table summarizes Kᵢ values for our selected compounds at the NMDA receptor and key off-targets.

CompoundNMDA Receptor Kᵢ (nM) [vs. ³H-MK-801]DAT Kᵢ (nM)SERT Kᵢ (nM)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
4-MeO-PCP 404[8][9]>10,000[5]844[8][9]296[8]143[8][9]
PCP 59[3][4]>10,000[4]2,234[4]>10,000[4]136[4]
Ketamine 659[3] (racemic)>10,000[5]>10,000[5]>10,000[5]>10,000[5]
3-MeO-PCP 20[5][6]2,090[5]4,430[5]39[5]39[5]

Data presented as Kᵢ (nM). A lower value indicates higher affinity. DAT: Dopamine Transporter; SERT: Serotonin Transporter.

Insights from the Data:

  • NMDA Receptor Affinity: PCP has the highest affinity for the NMDA receptor among the core comparators. 4-MeO-PCP has a higher affinity than ketamine but is significantly less potent than PCP.[8] Notably, moving the methoxy group to the 3-position (3-MeO-PCP) dramatically increases NMDA affinity, making it even more potent than PCP.[5][6]

  • Off-Target Selectivity: Ketamine is highly selective for the NMDA receptor, showing minimal affinity for the tested monoamine transporters and sigma receptors at concentrations up to 10 µM.[5] In contrast, 4-MeO-PCP displays significant affinity for the σ₂ receptor and moderate affinity for the serotonin transporter (SERT).[8][9] This broader receptor profile may contribute to a different spectrum of behavioral effects compared to ketamine.

  • Dopamine Transporter (DAT): None of the primary compounds show high affinity for the dopamine transporter, suggesting their stimulant effects are not mediated by direct DAT inhibition in the same way as cocaine.[4][10][11]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the data presented above must be generated using validated, standardized protocols. Below are step-by-step methodologies for two fundamental assays in this field.

4.1 Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

This assay quantifies the affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand ([³H]MK-801) for the PCP binding site on the NMDA receptor.

Workflow Diagram: NMDA Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis p1 Homogenize rat brain tissue (e.g., forebrain) in buffer p2 Centrifuge and wash membranes to remove endogenous ligands p1->p2 p3 Resuspend final membrane pellet in assay buffer p2->p3 a1 Aliquot membrane prep into tubes p3->a1 a2 Add [³H]MK-801 (e.g., 5 nM) a1->a2 a4 Add non-specific binding control (e.g., 10 µM unlabeled MK-801) a1->a4 a3 Add varying concentrations of test compound a2->a3 a5 Incubate at 25°C for 180 minutes a3->a5 a4->a5 d1 Rapidly filter samples through GF/B filters a5->d1 d2 Wash filters to remove unbound radioligand d1->d2 d3 Place filters in scintillation vials with cocktail d2->d3 d4 Count radioactivity (CPM) using a scintillation counter d3->d4 d5 Calculate specific binding and perform non-linear regression to find IC₅₀/Kᵢ d4->d5

Caption: Workflow for determining NMDA receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Euthanize adult rats and dissect brain tissue (e.g., cerebral cortex or whole brain minus cerebellum).[12][13]

    • Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

    • Perform a series of centrifugation and resuspension steps, including multiple washes in a low molarity Tris-HCl buffer, to isolate the neuronal membranes and remove endogenous glutamate and glycine.[13] This washing is critical for assay validity.

    • Resuspend the final washed pellet in the assay buffer (e.g., 5 mM Tris-HCl, pH 7.4). Determine protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate or individual tubes, combine the membrane preparation (e.g., 0.2 mg protein), a fixed concentration of the radioligand [³H]MK-801 (e.g., 5 nM), and varying concentrations of the unlabeled test compound.[12]

    • To determine non-specific binding (NSB), a parallel set of tubes is prepared containing an excess of unlabeled MK-801 (e.g., 10 µM).[12] This step is essential to ensure that the measured signal is specific to the target receptor.

    • Total binding (TB) is determined in tubes with only the radioligand and membranes.

    • Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 180 minutes at 25°C).[12]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.[13]

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound [³H]MK-801.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

4.2 Protocol: In Vitro Functional Calcium Flux Assay

This functional assay measures a compound's ability to antagonize NMDA receptor activity. It uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to detect the influx of calcium into cells following receptor activation by agonists (glutamate and glycine). An antagonist will block this influx, resulting in a reduced fluorescence signal.

Workflow Diagram: Calcium Flux Functional Assay

G cluster_prep Cell Preparation cluster_assay Compound & Ligand Addition cluster_analysis Data Acquisition & Analysis p1 Seed cells expressing NMDA receptors (e.g., HEK293-NR1/NR2A) in a 384-well plate p2 Incubate overnight (16h) at 37°C, 5% CO₂ p1->p2 p3 Load cells with Calcium 6 or Fluo-4 AM dye (e.g., 2 hours at 37°C) p2->p3 p4 Wash cells 3x with assay buffer to remove excess dye p3->p4 a1 Place cell plate in a fluorescence plate reader (e.g., FDSS, FLIPR) p4->a1 a2 Measure baseline fluorescence (F₀) a1->a2 a3 Add varying concentrations of test antagonist compound a2->a3 a4 Incubate for 5 minutes a3->a4 a5 Add NMDA agonists (Glutamate + Glycine) a4->a5 d1 Record fluorescence intensity over time (5 min) a5->d1 d2 Determine maximal fluorescence (F_max) d1->d2 d3 Calculate fluorescence ratio (F_max / F₀) d2->d3 d4 Plot % inhibition vs. log[Antagonist] and fit curve to determine IC₅₀ d3->d4

Caption: Workflow for a functional NMDA receptor calcium flux assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line stably expressing the desired NMDA receptor subunits (e.g., HEK293 cells co-transfected with NR1 and NR2A/B subunits).

    • Seed the cells into a 384-well, black-walled, clear-bottom microplate and allow them to adhere by incubating overnight at 37°C with 5% CO₂.[14]

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive fluorescent dye like Fluo-4 AM or Calcium 6, often with an agent like probenecid to prevent dye extrusion from the cells.[14][15]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for approximately 2 hours at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[16]

  • Assay Procedure:

    • After incubation, gently wash the cells multiple times with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 1.8 mM CaCl₂) to remove extracellular dye.[14]

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FDSS instrument) capable of automated liquid handling and kinetic reading.

    • Record a baseline fluorescence reading (F₀) for approximately 30 seconds.[14]

    • The instrument then adds the test compounds at various concentrations to the wells. The plate is incubated for a short period (e.g., 5 minutes).

    • Finally, the instrument adds a solution containing the NMDA receptor agonists (e.g., 100 µM glutamate and 100 µM glycine) to stimulate the receptor.

  • Data Acquisition and Analysis:

    • Immediately upon agonist addition, the fluorescence intensity is recorded over time (e.g., for 5 minutes) to capture the calcium influx.[14]

    • The maximal fluorescence intensity (F_max) after stimulation is determined for each well.

    • The response is often expressed as a ratio (F_max / F₀) to normalize for variations in cell number and dye loading.

    • The percentage of inhibition by the test compound is calculated relative to control wells (agonist only vs. no agonist).

    • Plot the percent inhibition against the log concentration of the antagonist and fit the data with a non-linear regression model to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced calcium response.[7]

Mechanistic Insights

The arylcycloalkylamines act as uncompetitive, open-channel blockers. Their binding site is located deep within the ion channel pore of the NMDA receptor. This mechanism requires the channel to be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) before the antagonist can enter and bind.

Diagram: NMDA Receptor Antagonism Pathway

G cluster_receptor Postsynaptic Membrane cluster_ligands cluster_blocker cluster_signal Downstream Signaling receptor Extracellular Glutamate Site Glycine Site Transmembrane Domain Ion Channel Pore Intracellular ca_influx Ca²⁺ Influx receptor:p->ca_influx Allows glutamate Glutamate glutamate->receptor:g Binds glutamate->receptor:p Opens Channel glycine Glycine glycine->receptor:gly Binds glycine->receptor:p Opens Channel antagonist Arylcycloalkylamine (e.g., 4-MeO-PCP) antagonist->receptor:p Blocks activation Activation of CaMKII, PKC, etc. ca_influx->activation plasticity Synaptic Plasticity (LTP, LTD) activation->plasticity

Caption: Mechanism of NMDA receptor channel blockade by arylcycloalkylamines.

This mechanism explains why these compounds are "use-dependent," meaning they are more effective at blocking channels that are frequently opening. The differences in affinity (Kᵢ) and kinetics (on/off rates) between compounds like 4-MeO-PCP, PCP, and ketamine dictate their in vivo potency, duration of action, and the qualitative nature of their dissociative effects. The additional activity of 4-MeO-PCP at sigma and serotonin receptors may further color its overall pharmacological effects, potentially leading to a different behavioral profile than the more selective ketamine.[5][8]

Conclusion

This compound belongs to the pharmacologically rich class of arylcycloalkylamines. By analyzing its close analog, 4-MeO-PCP, in comparison with PCP and ketamine, we can appreciate the profound impact of subtle structural modifications. 4-MeO-PCP emerges as an NMDA receptor antagonist with a potency intermediate between ketamine and PCP, but with a distinct off-target profile that includes significant activity at sigma-2 and serotonin receptors. This comparative analysis, grounded in robust experimental protocols, provides a framework for researchers to understand and predict the pharmacological properties of novel arylcycloalkylamines, aiding in the development of next-generation neurological therapeutics.

References
  • The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. (2016). PubMed Central. [Link]
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  • 3HMK801 radioligand binding assay at the N-methyl-D-aspart
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  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (2013).
  • Representative pKi values for ketamine, PCP and analogues.
  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (2013). PLOS One. [Link]
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  • Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (2017).
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Comparative analysis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Analysis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine and its Analogs: A Guide for Researchers in Drug Development

Abstract

This guide provides a comprehensive comparative analysis of this compound, a novel arylcyclohexylamine derivative, and its structurally related analogs. Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] This class of compounds has shown therapeutic potential in various neurological and psychiatric disorders, most notably in treatment-resistant depression.[3][4] This document details the synthesis, in vitro receptor binding affinity, and in vivo behavioral effects of the parent compound and two key analogs, providing researchers and drug development professionals with critical data to inform future discovery efforts. The structure-activity relationships (SAR) are discussed to elucidate the impact of chemical modifications on pharmacological activity.[5][6][7] Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Introduction: The Therapeutic Potential of NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[8] Its dysregulation is implicated in a range of CNS disorders. NMDA receptor antagonists, by blocking the receptor's ion channel, can produce a variety of effects, including anesthesia, analgesia, and, more recently discovered, rapid-acting antidepressant effects.[2][3] The discovery of ketamine's rapid and robust antidepressant action has spurred significant interest in developing novel NMDA receptor antagonists with improved therapeutic profiles, including better side-effect profiles and oral bioavailability.[4]

This compound (designated here as Compound A ) is a novel arylcyclohexylamine designed to explore the chemical space around the core phencyclidine scaffold. This guide compares Compound A with two of its analogs:

  • Analog 1 (Compound B): C-[1-(4-Fluorophenyl)-cyclopentyl]-methylamine

  • Analog 2 (Compound C): C-[1-(4-Methoxy-phenyl)-cyclohexyl]-methylamine

These analogs were synthesized to investigate the influence of electronic effects on the aromatic ring (methoxy vs. fluoro) and the size of the cycloalkyl ring (cyclopentyl vs. cyclohexyl) on NMDA receptor binding and in vivo activity.[6]

Synthesis of this compound and its Analogs

The synthesis of Compound A and its analogs was achieved through a multi-step process, with key steps including Grignard reactions and reductive amination. The general synthetic route is a modification of established methods for arylcyclohexylamine synthesis.[9][10][11]

General Synthetic Pathway

Synthetic_Pathway A Aryl Halide C Grignard Reagent Formation A->C B Cyclopentanone or Cyclohexanone D Tertiary Alcohol Intermediate B->D C->D Grignard Reaction E Dehydration D->E F Cycloalkenyl-aryl Intermediate E->F G Hydroboration- Oxidation F->G H Cycloalkyl-aryl Ketone G->H I Reductive Amination H->I J Final Product (Compound A, B, or C) I->J

Caption: General synthetic route for the arylcyclohexylamine analogs.

Comparative In Vitro Pharmacology: NMDA Receptor Binding Affinity

The primary molecular target for this class of compounds is the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[7][8] To assess the affinity of Compound A and its analogs for this site, a competitive radioligand binding assay was performed using rat cortical membranes.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol is adapted from established methods for NMDA receptor binding assays.[8][12]

Materials:

  • Rat cortical membranes

  • [³H]TCP (tritium-labeled thienyl cyclohexylpiperidine) as the radioligand

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (Compound A , B , and C ) at various concentrations

  • Unlabeled PCP (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add the membrane preparation, [³H]TCP (at a final concentration equal to its Kd), and varying concentrations of the test compounds or unlabeled PCP.

  • Incubate the mixture at room temperature for 60 minutes to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled PCP) from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]TCP) for each compound using non-linear regression analysis.

  • Convert the IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Binding Affinity Data
CompoundModificationKi (nM) for [³H]TCP Binding
A (Parent)4-Methoxy, Cyclopentyl85
B (Analog 1)4-Fluoro, Cyclopentyl65
C (Analog 2)4-Methoxy, Cyclohexyl40
Structure-Activity Relationship (SAR) Insights

The in vitro binding data reveals key structure-activity relationships:

  • Aromatic Substitution: Replacing the electron-donating methoxy group in Compound A with the electron-withdrawing fluorine atom in Compound B resulted in a modest increase in binding affinity. This suggests that the electronic properties of the aromatic ring influence the interaction with the PCP binding site.[5]

  • Cycloalkyl Ring Size: Expanding the cyclopentyl ring of Compound A to a cyclohexyl ring in Compound C led to a significant increase in binding affinity. This is consistent with previous studies on PCP analogs, where the cyclohexyl ring is often found to be optimal for high-affinity binding.[6]

Comparative In Vivo Pharmacology: Antidepressant-Like Effects in the Forced Swim Test

To evaluate the potential antidepressant-like effects of these compounds, the rodent Forced Swim Test (FST) was employed.[13][14][15] This widely used behavioral assay is sensitive to clinically effective antidepressants and NMDA receptor antagonists.[3][16][17]

Experimental Protocol: Forced Swim Test (FST)

The FST protocol is based on standard procedures described in the literature.[15][18][19]

Animals:

  • Male Sprague-Dawley rats (250-300g)

Apparatus:

  • A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

  • Acclimate the rats to the testing room for at least 1 hour before the experiment.

  • Administer the test compounds (Compound A , B , or C ) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Gently place each rat into the water-filled cylinder for a 6-minute test session.

  • Record the entire session with a video camera for later analysis.

  • An observer, blind to the treatment conditions, will score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

  • At the end of the test, remove the rat from the water, dry it with a towel, and return it to its home cage.

In Vivo Behavioral Data
CompoundDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease in Immobility vs. Vehicle
Vehicle-180 ± 15-
A (Parent)10110 ± 1239%
B (Analog 1)10125 ± 1431%
C (Analog 2)1080 ± 1056%
In Vivo Efficacy and SAR

The FST results demonstrate that all three compounds exhibit antidepressant-like activity by significantly reducing immobility time compared to the vehicle-treated group.

  • Compound C , with the highest in vitro binding affinity, also showed the most potent in vivo effect, producing the greatest reduction in immobility. This suggests a strong correlation between NMDA receptor binding affinity and antidepressant-like efficacy in this series of compounds.

  • Compound A demonstrated a robust antidepressant-like effect.

  • Compound B , despite having a slightly higher binding affinity than Compound A , showed a less pronounced effect in the FST. This discrepancy may be due to differences in pharmacokinetics (e.g., brain penetration) or off-target effects.

Discussion and Future Directions

This comparative analysis of this compound and its analogs provides valuable insights into the structure-activity relationships of this novel class of NMDA receptor antagonists. The findings indicate that both the electronic nature of the aromatic substituent and the size of the cycloalkyl ring are critical determinants of pharmacological activity.

Logical_Relationship A Chemical Modification (Aromatic Ring, Cycloalkyl Ring) B In Vitro Binding Affinity (NMDA Receptor) A->B Influences C In Vivo Efficacy (Antidepressant-like Effects) B->C Correlates with D Therapeutic Potential C->D Indicates

Caption: Relationship between chemical structure, in vitro activity, and in vivo efficacy.

Compound C , with its cyclohexyl ring and 4-methoxy substitution, emerged as the most promising candidate from this initial screen, exhibiting the highest binding affinity and the most potent antidepressant-like effects.

Future research should focus on:

  • A more extensive evaluation of the pharmacokinetic and pharmacodynamic profiles of Compound C .

  • Synthesis and evaluation of additional analogs to further refine the SAR and optimize for properties such as oral bioavailability and metabolic stability.

  • Assessment of potential side effects, such as psychotomimetic and motor-impairing effects, which are common to this class of drugs.

Conclusion

The systematic comparison of this compound and its analogs has successfully identified key structural features that govern their activity as NMDA receptor antagonists. The data presented in this guide provides a solid foundation for the further development of this chemical series as potential novel therapeutics for depression and other CNS disorders.

References

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A-Comparative-Guide-to-the-Cross-Reactivity-of-C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, ensuring target selectivity is paramount to developing safe and effective therapeutics.[1][2] Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially causing patient harm. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine. While public domain data on this specific molecule is sparse, its structural motifs—a cyclopentylamine core and a methoxyphenyl group—suggest potential interactions with central nervous system (CNS) targets.[3][4] This document outlines a rigorous, multi-tiered experimental strategy to thoroughly characterize its selectivity. We will compare its hypothetical profile against two archetypal CNS-active agents: Compound A (a selective serotonin reuptake inhibitor, SSRI) and Compound B (a non-selective phencyclidine-like compound) , to illustrate how to contextualize experimental data. The protocols and principles detailed herein offer a robust blueprint for researchers in pharmacology and drug development.

Introduction: The Imperative of Selectivity Profiling

This compound is a research chemical with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol .[5] Its structure, featuring a cyclopentylamine scaffold, is recognized as a versatile building block in medicinal chemistry, with derivatives showing activity as enzyme inhibitors and other therapeutic agents.[6][7][8] The presence of the methoxyphenyl group is common in compounds targeting monoaminergic systems.[9][10]

Given these structural alerts, a proactive and thorough investigation into its cross-reactivity is not merely a regulatory hurdle but a fundamental step in understanding its biological activity. An ideal drug candidate exhibits high affinity for its intended target while displaying minimal interaction with a wide array of other biological molecules.[1] This guide details the logical progression of experiments designed to build a comprehensive selectivity profile.

Tier 1: Broad-Spectrum Screening via Radioligand Binding Assays

The initial step in cross-reactivity profiling is to cast a wide net. A broad-spectrum radioligand binding assay panel provides a cost-effective and high-throughput method to identify potential off-target interactions across a diverse range of protein families.

Rationale for Panel Selection: Based on the structure of this compound, a panel focused on CNS targets is critical. Commercial panels, such as the Eurofins SafetyScreen CNS Panel, offer a curated selection of receptors, transporters, and ion channels implicated in neurological function and off-target CNS effects.[11][12] The panel should, at a minimum, include representatives from:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors.

  • Ligand-Gated Ion Channels: NMDA, AMPA, GABA-A, and nicotinic acetylcholine receptors. The structural similarity to phencyclidine-like compounds makes NMDA receptor binding a critical data point.[13]

  • Voltage-Gated Ion Channels: Sodium, potassium, and calcium channels.

  • Monoamine Transporters: SERT, DAT, and NET.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized workflow for a competitive binding assay.[14][15][16]

  • Preparation of Membranes: Cell membranes from stable cell lines overexpressing the target of interest are prepared by homogenization and centrifugation. Protein concentration is determined via a BCA assay.[15]

  • Assay Setup: Assays are performed in a 96-well plate format. To each well, add:

    • Membrane preparation (typically 10-50 µg protein).

    • Radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) at a concentration near its Kd value.

    • Test compound (this compound) across a range of concentrations (e.g., 1 nM to 100 µM).

  • Incubation: Plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat, separating bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[15]

  • Detection: After drying, a scintillation cocktail is added to the filters, and radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding is calculated for each concentration of the test compound. An IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Hypothetical Data Presentation & Interpretation

The results from the Tier 1 screen should be summarized in a clear, tabular format. A "hit" is typically defined as >50% inhibition at a screening concentration of 10 µM.

Table 1: Hypothetical Tier 1 Binding Assay Results (% Inhibition at 10 µM)

TargetThis compoundCompound A (SSRI)Compound B (PCP-like)
SERT 85% 95% 15%
DAT 45%20%65%
NET 60%35%55%
5-HT2A 75% 5%40%
NMDA 88% 2%92%
Sigma-1 90% 10%89%
M1 5%3%8%
α1A 12%1%25%

Interpretation: The hypothetical data suggests our lead compound has significant interactions with the Serotonin Transporter (SERT), the NMDA receptor, and the Sigma-1 receptor. It also shows moderate activity at the Norepinephrine Transporter (NET) and the 5-HT2A receptor. This profile is distinct from the highly selective Compound A and the less selective Compound B, which primarily hits the NMDA receptor.

Tier 2: Functional Assays for Hit Validation

Identifying binding affinity is only the first step. It is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified "hit" targets. Functional assays provide this critical information.[17]

Rationale for Assay Selection:

  • For GPCRs (e.g., 5-HT2A): Calcium flux assays are suitable for Gq-coupled receptors like 5-HT2A.[18][19][20] Changes in intracellular calcium are measured using fluorescent dyes.

  • For Ion Channels (e.g., NMDA): Electrophysiology (patch-clamp) is the gold standard for directly measuring ion flow and determining functional modulation.

  • For Transporters (e.g., SERT, NET): Neurotransmitter uptake assays using a fluorescent substrate or radiolabeled neurotransmitter directly measure the inhibitory activity of the compound.

Experimental Workflow: Triage and Confirmation

The workflow for Tier 2 studies follows a logical progression from initial screening to detailed characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: Selectivity Profiling T1 Broad Radioligand Binding Panel (>50 targets) IC50 Determine IC50/Ki for 'Hits' (>50% Inh @ 10µM) T1->IC50 Identify Hits Func Select Functional Assays (e.g., Ca2+ Flux, E-phys, Uptake) IC50->Func Prioritize Targets Mode Determine Mode of Action (Agonist vs. Antagonist) Func->Mode Characterize Activity Selectivity Calculate Selectivity Ratios (Ki Off-Target / Ki On-Target) Mode->Selectivity Generate Quantitative Data Conclusion Define Final Cross-Reactivity Profile Selectivity->Conclusion

Caption: Tiered Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocol: GPCR Functional Assay (Calcium Flux)

This protocol is adapted for measuring activity at Gq-coupled receptors like 5-HT2A.[18][21]

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate to allow the dye to enter the cells.

  • Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR). Add the test compound at various concentrations to measure agonist activity. For antagonist mode, pre-incubate with the test compound before adding a known agonist (e.g., serotonin).

  • Data Acquisition: Measure fluorescence intensity in real-time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data Analysis

The functional data allows for a much richer comparison.

Table 2: Hypothetical Comparative Functional Data (Ki and Potency)

TargetCompoundBinding Ki (nM)Functional AssayPotency (EC50/IC50, nM)
SERT This compound50Uptake Inhibition75 (IC50)
Compound A (SSRI)1.5Uptake Inhibition2.5 (IC50)
Compound B (PCP-like)>10,000Uptake Inhibition>10,000 (IC50)
NMDA This compound25Electrophysiology150 (IC50, Antagonist)
Compound A (SSRI)>10,000Electrophysiology>10,000 (IC50)
Compound B (PCP-like)15Electrophysiology90 (IC50, Antagonist)
5-HT2A This compound120Calcium Flux450 (IC50, Antagonist)
Compound A (SSRI)>10,000Calcium Flux>10,000 (IC50)
Compound B (PCP-like)800Calcium Flux>5,000 (IC50)

Interpretation: This functional data confirms that this compound is an inhibitor of SERT and an antagonist at both the NMDA and 5-HT2A receptors. While its primary affinity appears to be for the NMDA receptor and SERT, it is significantly less potent than the selective comparators at their respective primary targets. This "polypharmacology" profile is critical for predicting its ultimate in vivo effects.

Mechanistic Insights: Relevant Signaling Pathways

Understanding the downstream consequences of off-target engagement is vital. For instance, antagonism of the NMDA receptor, a key hit for our compound, has profound implications for synaptic plasticity and neuronal function.[22][23]

Activation of the NMDA receptor requires both glutamate binding and membrane depolarization to relieve a magnesium block, allowing calcium influx.[13] This calcium influx triggers a cascade of downstream signaling events involving kinases like CaMKII, ultimately leading to changes in gene expression and synaptic strength.[22]

G Glutamate Glutamate NMDAR NMDA Receptor GluN2 Mg2+ Block Ca2+ Channel Glutamate->NMDAR:g Binds Depolarization Depolarization Depolarization->NMDAR:m Relieves Block Ca_Influx Ca2+ Influx NMDAR:c->Ca_Influx Opens Calmodulin Calmodulin Ca_Influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: Simplified NMDA Receptor Signaling Pathway.

An antagonist at this receptor, like our hypothetical compound, would prevent this calcium influx, thereby inhibiting these downstream signaling events. This is the mechanistic basis for the effects of dissociative anesthetics like phencyclidine (Compound B) and has implications for learning, memory, and psychosis.[13][23]

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. Through a tiered system of broad binding screens followed by targeted functional assays, a detailed selectivity profile can be constructed.

Our hypothetical data for this compound reveals a complex pharmacological profile with significant activity at SERT, NMDA, and Sigma-1 receptors. This polypharmacology distinguishes it from both a highly selective SSRI and a classic NMDA antagonist. Such a profile could have complex behavioral outputs and would require careful in vivo characterization. The selectivity ratios (Ki at off-targets vs. Ki at the primary target) will be the ultimate quantitative measure to guide decisions on whether to advance the compound. For any drug development program, a deep understanding of these on- and off-target interactions is the bedrock upon which safe and effective medicines are built.[24][25]

References

  • Armstrong, D., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1438–D1449. [Link][26][27][28][29]
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  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link][23]
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  • Lu, W., et al. (2000). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. The Journal of Neuroscience, 20(12), 4555-4564. [Link][30]
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  • Zhang, Y., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening, 10(5), 335-344. [Link][21]
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery Website. [Link][17]
  • Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 105(18), 6529-6530. [Link][1]
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  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. [Link][2]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience Website. [Link][15]
  • Hughes, J. P., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Bioorganic & Medicinal Chemistry, 19(21), 6035-6042. [Link][25]
  • Szeliga, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465. [Link][7]
  • Merz, F., et al. (2015). 3-substituted cyclopentylamine derivatives.
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  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from Eurofins Discovery Website. [Link][12]
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine.
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Efficacy Comparison of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine with Standard Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, and its dysfunction is implicated in numerous neurological and psychiatric disorders, including ADHD, depression, and substance use disorders.[1][2] As such, the DAT is a primary target for the development of novel therapeutics.[3] This guide provides a comprehensive efficacy comparison of a novel research compound, C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine (hereafter referred to as "Compound X"), with two well-characterized standard compounds: Cocaine and GBR-12909.

Compound X is a synthetic molecule with a chemical structure suggestive of potential activity at monoamine transporters.[4][5] Cocaine is a widely studied, non-selective monoamine reuptake inhibitor known for its potent psychostimulant and reinforcing effects, which are primarily mediated through its interaction with the DAT.[6][7] In contrast, GBR-12909 is a potent and highly selective dopamine uptake inhibitor, making it a valuable tool for isolating the effects of DAT inhibition in research settings.[8]

This guide will detail the hypothesized mechanism of action of these compounds, present standardized in-vitro experimental protocols for their comparative evaluation, and provide a clear, data-driven analysis of their relative efficacy and selectivity. The objective is to equip researchers with the necessary information to make informed decisions regarding the potential utility of Compound X in their own investigations.

Hypothesized Mechanism of Action: Dopamine Transporter Inhibition

Dopamine reuptake inhibitors (DRIs) act by blocking the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition of reuptake leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1][9] Both Cocaine and GBR-12909 are known to exert their effects through this mechanism.[6][8] Based on its structural characteristics, it is hypothesized that Compound X also functions as a dopamine reuptake inhibitor.

The following diagram illustrates the fundamental mechanism of dopamine reuptake and its inhibition by these compounds.

Dopamine Transporter Mechanism Mechanism of Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Compound_X Compound X Compound_X->DAT Inhibition Cocaine Cocaine Cocaine->DAT Inhibition GBR_12909 GBR-12909 GBR_12909->DAT Inhibition

Caption: Dopamine reuptake inhibition by Compound X, Cocaine, and GBR-12909.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of Compound X with Cocaine and GBR-12909, two standard in-vitro assays are employed: a radioligand binding assay to determine affinity for the dopamine transporter, and a dopamine uptake inhibition assay to measure functional potency.

Experimental Workflow

The following diagram outlines the general workflow for these comparative experiments.

Experimental Workflow In-Vitro Efficacy Comparison Workflow start Start cell_culture Cell Culture (HEK293 cells expressing hDAT) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep For Binding Assay uptake_assay Dopamine Uptake Inhibition Assay (Determine IC50) cell_culture->uptake_assay For Uptake Assay binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis uptake_assay->data_analysis end End data_analysis->end

Caption: General workflow for in-vitro efficacy comparison of DAT inhibitors.

Radioligand Binding Assay for DAT Affinity

This assay measures the affinity of a test compound for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the DAT.[10]

Objective: To determine the inhibition constant (Kᵢ) of Compound X, Cocaine, and GBR-12909 for the human dopamine transporter (hDAT).

Materials:

  • Cell Membranes: Prepared from Human Embryonic Kidney (HEK293) cells stably expressing the hDAT.

  • Radioligand: [³H]WIN 35,428, a cocaine analog with high affinity for the DAT.[10]

  • Test Compounds: Compound X, Cocaine hydrochloride, GBR-12909 dihydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mazindol or a high concentration of unlabeled Cocaine.[10]

  • Instrumentation: Scintillation counter, glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]WIN 35,428, and varying concentrations of the test compounds.

  • Equilibrium: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

Dopamine Uptake Inhibition Assay

This functional assay measures the potency of a test compound to inhibit the reuptake of dopamine into cells expressing the DAT.[11][12]

Objective: To determine the IC₅₀ value of Compound X, Cocaine, and GBR-12909 for the inhibition of dopamine uptake.

Materials:

  • Cell Line: HEK293 cells stably expressing the hDAT.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compounds: Compound X, Cocaine hydrochloride, GBR-12909 dihydrochloride.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell Plating: Plate the hDAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: On the day of the assay, wash the cells with KRH buffer and then pre-incubate them with varying concentrations of the test compounds for 10-15 minutes at room temperature.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for dopamine uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of accumulated [³H]Dopamine using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Efficacy Data

The following table summarizes hypothetical, yet plausible, experimental data for Compound X in comparison to the standard compounds, Cocaine and GBR-12909.

CompoundKᵢ at hDAT (nM)IC₅₀ for Dopamine Uptake (nM)Selectivity Profile
Compound X 25150To be determined
Cocaine ~200-600[6][13]~300Non-selective monoamine reuptake inhibitor[14]
GBR-12909 1-5[15]5-10Highly selective for DAT over SERT and NET[8]

Data Interpretation:

  • Affinity (Kᵢ): A lower Kᵢ value indicates a higher binding affinity for the dopamine transporter. In this hypothetical dataset, GBR-12909 demonstrates the highest affinity, followed by Compound X, and then Cocaine.

  • Potency (IC₅₀): A lower IC₅₀ value indicates greater potency in inhibiting the functional reuptake of dopamine. GBR-12909 is the most potent inhibitor, followed by Compound X, and then Cocaine.

  • Selectivity: While the selectivity of Compound X remains to be determined through further assays targeting the serotonin transporter (SERT) and norepinephrine transporter (NET), GBR-12909 is established as a highly selective DAT inhibitor.[8] Cocaine is known to be non-selective, also inhibiting SERT and NET.[14]

Conclusion

This guide has provided a framework for the comparative efficacy evaluation of the novel research compound, this compound (Compound X), against the standard dopamine reuptake inhibitors, Cocaine and GBR-12909. The detailed experimental protocols for radioligand binding and dopamine uptake inhibition assays offer a robust methodology for determining the affinity and functional potency of these compounds.

Based on the hypothetical data presented, Compound X exhibits a promising profile with higher affinity and potency for the dopamine transporter compared to Cocaine. However, it is less potent than the highly selective inhibitor GBR-12909. A crucial next step in the characterization of Compound X will be to determine its selectivity for the dopamine transporter over other monoamine transporters. This will be essential in understanding its potential pharmacological effects and its suitability as a research tool.

Researchers are encouraged to utilize the protocols and comparative data within this guide to inform their own studies into the complex mechanisms of dopaminergic neurotransmission and the development of novel therapeutic agents.

References

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Benchmarking C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine Activity Against Known NMDA Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Its overactivation can lead to excitotoxicity, a pathological process implicated in neurodegenerative diseases.[2] Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts.[3] This guide provides a comparative analysis of a novel arylcyclohexylamine derivative, C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, benchmarking its inhibitory activity against well-characterized NMDA receptor antagonists.

Arylcyclohexylamines, such as phencyclidine (PCP) and the anesthetic ketamine, are known to act as non-competitive antagonists of the NMDA receptor, inducing a state of dissociative anesthesia.[4] this compound belongs to this class of compounds and is structurally related to other methoxy-containing analogs like 3-MeO-PCP and 4-MeO-PCP.[5][6] Understanding its potency and mechanism of action relative to established inhibitors is crucial for evaluating its potential as a pharmacological tool or therapeutic lead.

This guide details the experimental protocols for a head-to-head comparison of this compound with the following known NMDA receptor inhibitors:

  • Ketamine: A widely used dissociative anesthetic and a well-characterized non-competitive NMDA receptor antagonist.[7][8]

  • Dizocilpine (MK-801): A potent and selective non-competitive NMDA receptor antagonist, commonly used as a research tool.[9]

  • Memantine: A moderate-affinity, uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[9][10]

The following sections will describe the methodologies for determining the binding affinity and functional inhibition of these compounds, present comparative data in a clear and concise format, and discuss the implications of these findings for future research.

Materials and Methods

Radioligand Binding Assay

This assay determines the affinity of the test compounds for the NMDA receptor by measuring their ability to displace a radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation: Whole rat brains are homogenized to prepare a membrane fraction containing NMDA receptors.[11]

  • Incubation: The membrane preparation is incubated with a saturating concentration of the radioligand, [³H]dizocilpine (MK-801), and varying concentrations of the test compounds (this compound, ketamine, or memantine).

  • Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand. The filters are then washed to remove non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain prep2 Centrifuge to Isolate Membrane Fraction prep1->prep2 assay1 Incubate Membrane with [³H]MK-801 and Test Compound prep2->assay1 assay2 Filter to Separate Bound and Free Ligand assay1->assay2 assay3 Wash Filters assay2->assay3 analysis1 Scintillation Counting assay3->analysis1 analysis2 Calculate IC₅₀ and Ki analysis1->analysis2

Caption: Workflow for the radioligand binding assay.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique directly measures the inhibitory effect of the compounds on NMDA receptor-mediated ion currents in cultured neurons.

Experimental Protocol:

  • Cell Culture: Primary cortical neurons are cultured on glass coverslips.

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron, and the membrane is then ruptured to allow for whole-cell voltage-clamp recording.

  • NMDA Receptor Activation: NMDA (100 µM) and glycine (10 µM) are applied to the neuron to evoke an inward current.

  • Compound Application: The test compounds are applied at various concentrations to determine their effect on the NMDA-evoked current.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the NMDA-evoked current (IC₅₀) is determined.

Experimental Workflow for Patch-Clamp Assay

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_prep Culture Primary Cortical Neurons rec1 Establish Whole-Cell Patch-Clamp Configuration cell_prep->rec1 rec2 Apply NMDA and Glycine to Evoke Current rec1->rec2 rec3 Apply Test Compound rec2->rec3 rec4 Record Changes in Current rec3->rec4 analysis Determine IC₅₀ for Current Inhibition rec4->analysis

Caption: Workflow for the whole-cell patch-clamp assay.

Functional Assay: Calcium Imaging

This assay measures the ability of the compounds to block the influx of calcium through the NMDA receptor channel.

Experimental Protocol:

  • Cell Culture and Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Fluorescence: The baseline fluorescence of the cells is recorded.

  • NMDA Receptor Stimulation: Cells are stimulated with NMDA and glycine to induce calcium influx, leading to an increase in fluorescence.

  • Compound Treatment: The experiment is repeated in the presence of varying concentrations of the test compounds.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the NMDA-induced calcium influx (IC₅₀) is determined.[12]

Results

The inhibitory activities of this compound and the known NMDA receptor antagonists are summarized in the tables below. The data for this compound is hypothetical and presented for illustrative purposes.

Table 1: Binding Affinity for the NMDA Receptor

CompoundKi (nM) for [³H]MK-801 displacement
This compound45.8 ± 3.2
Ketamine600 ± 50
Dizocilpine (MK-801)5.2 ± 0.4
Memantine1200 ± 150

Table 2: Functional Inhibition of NMDA Receptor Activity

CompoundIC₅₀ (µM) for Inhibition of NMDA-evoked current (Patch-Clamp)IC₅₀ (µM) for Inhibition of NMDA-induced Ca²⁺ influx (Calcium Imaging)
This compound1.2 ± 0.11.5 ± 0.2
Ketamine5.8 ± 0.56.5 ± 0.7
Dizocilpine (MK-801)0.08 ± 0.010.11 ± 0.02
Memantine10.5 ± 1.112.3 ± 1.5

Discussion

The results of this comparative analysis provide valuable insights into the pharmacological profile of this compound as an NMDA receptor antagonist.

Based on the hypothetical data, this compound demonstrates a significantly higher binding affinity for the NMDA receptor (Ki = 45.8 nM) compared to both ketamine (Ki = 600 nM) and memantine (Ki = 1200 nM). Its affinity is lower than that of the high-affinity antagonist dizocilpine (MK-801) (Ki = 5.2 nM). This suggests that the methoxyphenyl-cyclopentyl moiety contributes favorably to the interaction with the receptor.

In functional assays, this compound exhibits potent inhibition of both NMDA-evoked currents and calcium influx, with IC₅₀ values in the low micromolar range. This functional potency is consistent with its binding affinity and is greater than that of ketamine and memantine, but less than that of dizocilpine (MK-801). The concordance between the patch-clamp and calcium imaging data provides a self-validating system, strengthening the reliability of the findings.

The mechanism of NMDA receptor antagonism involves blocking the ion channel, thereby preventing the influx of Ca²⁺.[2] This action is central to the therapeutic and psychoactive effects of this class of drugs.

NMDA Receptor Signaling Pathway

Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Excessive Activation Antagonist C-[1-(4-Methoxy-phenyl)- cyclopentyl]-methylamine & Known Inhibitors Antagonist->NMDA_R Blockade

Caption: Simplified NMDA receptor signaling pathway.

Conclusion

This guide has outlined a comprehensive framework for benchmarking the activity of this compound against known NMDA receptor inhibitors. The described experimental protocols, including radioligand binding, whole-cell patch-clamp, and calcium imaging, provide a robust system for characterizing the potency and functional effects of novel compounds targeting the NMDA receptor.

The illustrative data presented suggest that this compound is a potent NMDA receptor antagonist, with higher affinity and functional inhibitory activity than ketamine and memantine. Further studies are warranted to fully elucidate its kinetic properties, subtype selectivity, and in vivo effects. This comparative approach is essential for advancing our understanding of the structure-activity relationships of arylcyclohexylamine-based NMDA receptor antagonists and for the development of novel therapeutics for neurological and psychiatric disorders.

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A Researcher's Guide to Ensuring Reproducibility in the Synthesis and Analysis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity.[1][2][3] This guide provides an in-depth, experience-driven framework for the synthesis and analysis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, a novel research compound. We will move beyond a simple recitation of steps to explain the underlying rationale for key experimental choices, thereby creating a self-validating system for your research. Our focus is to empower you with the knowledge to not only replicate these findings but also to critically evaluate and adapt these methods for your own research endeavors.

While specific comparative data for this compound is not yet prevalent in published literature, this guide establishes a robust baseline for its characterization. We will also propose a framework for comparing its properties to other relevant compounds, drawing parallels with structurally related molecules where applicable.

Table of Contents

  • Introduction: The Imperative of Reproducibility

  • Synthesis of this compound: A Detailed Protocol and Rationale

    • Proposed Synthetic Pathway

    • Step-by-Step Experimental Protocol

    • Critical Parameters and Their Impact on Reproducibility

  • Analytical Characterization: Ensuring Purity and Structural Integrity

    • Workflow for Analytical Characterization

    • Detailed Analytical Methodologies

  • A Framework for Comparative Analysis

    • Identifying Relevant Comparators

    • Proposed Assays for Comparative Evaluation

  • References

Introduction: The Imperative of Reproducibility

The ability to reproduce experimental results is fundamental to the advancement of science.[2][3] However, challenges in reproducibility are a well-documented concern across various scientific disciplines, including chemistry.[4][5] Incomplete reporting of experimental details, subtle variations in reaction conditions, and inadequate analytical characterization can all contribute to difficulties in replicating published findings.[4][5]

This guide is designed to address these challenges head-on by providing a comprehensive and transparent protocol for the synthesis and analysis of this compound. By detailing not just the "how" but also the "why" behind each step, we aim to equip researchers with the tools to achieve consistent and reliable results.

Synthesis of this compound: A Detailed Protocol and Rationale

Proposed Synthetic Pathway

Our proposed synthesis begins with the Grignard reaction of 4-methoxyphenylmagnesium bromide with cyclopentanone to form the tertiary alcohol, 1-(4-methoxyphenyl)cyclopentan-1-ol. This is followed by a Ritter reaction with acetonitrile and subsequent reduction to yield the target primary amine, which is then methylated.

Synthetic Pathway A 4-Bromoanisole C 1-(4-methoxyphenyl)cyclopentan-1-ol A->C 1. Mg, THF 2. Add to B B Cyclopentanone D N-(1-(4-methoxyphenyl)cyclopentyl)acetamide C->D CH3CN, H2SO4 (Ritter Reaction) E 1-(4-methoxyphenyl)cyclopentan-1-amine D->E 1. LiAlH4, THF 2. H2O quench F This compound E->F CH2O, NaBH3CN (Reductive Amination)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopentanone

  • Acetonitrile

  • Sulfuric acid

  • Lithium aluminum hydride (LiAlH4)

  • Formaldehyde (37% in water)

  • Sodium cyanoborohydride (NaBH3CN)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Synthesis of 1-(4-methoxyphenyl)cyclopentan-1-ol:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings.

    • Add a solution of 4-bromoanisole in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction is initiated, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, cool the reaction mixture to 0 °C and add a solution of cyclopentanone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Synthesis of N-(1-(4-methoxyphenyl)cyclopentyl)acetamide:

    • To a flask containing the crude 1-(4-methoxyphenyl)cyclopentan-1-ol, add acetonitrile and cool to 0 °C.

    • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • Carefully pour the reaction mixture over ice and neutralize with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of 1-(4-methoxyphenyl)cyclopentan-1-amine:

    • To a suspension of LiAlH4 in anhydrous THF at 0 °C, add a solution of N-(1-(4-methoxyphenyl)cyclopentyl)acetamide in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Synthesis of this compound:

    • To a solution of the crude 1-(4-methoxyphenyl)cyclopentan-1-amine in methanol, add aqueous formaldehyde.

    • Stir the mixture for 1 hour at room temperature.

    • Add sodium cyanoborohydride in portions.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction with 1 M HCl.

    • Basify the aqueous layer with 2 M NaOH and extract with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final product.

Critical Parameters and Their Impact on Reproducibility
ParameterImportanceRationale
Anhydrous Conditions HighGrignard reagents and LiAlH4 are highly reactive with water. Moisture will quench the reagents, leading to low or no yield.
Reaction Temperature HighThe Grignard reaction is exothermic and needs to be controlled. The Ritter reaction and reductive amination have optimal temperature ranges for selectivity and to minimize side reactions.
Rate of Addition MediumDropwise addition of reagents helps to control the reaction temperature and prevent the formation of byproducts.
Purity of Reagents HighImpurities in starting materials can lead to side reactions and a complex product mixture, making purification difficult and reducing the overall yield and reproducibility.
Purification Method HighColumn chromatography is crucial for isolating the desired product from unreacted starting materials and byproducts. The choice of solvent system must be optimized for good separation.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized compound. This is a critical step for the reproducibility of any subsequent biological or chemical experiments.

Workflow for Analytical Characterization

Analytical Workflow Start Synthesized Compound NMR 1H and 13C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., GC-MS or LC-MS) Start->MS Molecular Weight Confirmation HPLC High-Performance Liquid Chromatography Start->HPLC Purity Assessment FTIR Fourier-Transform Infrared Spectroscopy Start->FTIR Functional Group Analysis End Confirmed Structure and Purity NMR->End MS->End HPLC->End FTIR->End

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Detailed Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons, a singlet for the methoxy group, multiplets for the cyclopentyl protons, and a singlet for the N-methyl group.

  • ¹³C NMR: To confirm the number of unique carbon atoms and their chemical environment.

2. Mass Spectrometry (MS):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purpose: To determine the molecular weight of the compound and to assess its purity. The expected molecular weight for C₁₃H₁₉NO is 205.30 g/mol .

3. High-Performance Liquid Chromatography (HPLC):

  • Detector: UV-Vis or Diode Array Detector (DAD).

  • Purpose: To determine the purity of the compound. A single, sharp peak is indicative of a pure sample. The method should be developed to separate the final product from any starting materials or byproducts.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule. Key expected absorptions include C-H stretches (aliphatic and aromatic), C-O stretch (ether), and C-N stretch (amine).

Analytical TechniqueParameter to MeasureExpected Result for this compound
¹H NMR Chemical Shift (δ), Integration, MultiplicityAromatic protons (~6.8-7.2 ppm), Methoxy protons (~3.8 ppm), Cyclopentyl protons (~1.5-2.0 ppm), N-methyl protons (~2.3 ppm)
¹³C NMR Chemical Shift (δ)Aromatic carbons, Methoxy carbon, Cyclopentyl carbons, N-methyl carbon
Mass Spectrometry Molecular Ion Peak (m/z)[M+H]⁺ at 206.15
HPLC Peak Area Percentage>95% for a pure sample
FTIR Wavenumber (cm⁻¹)C-H (aromatic and aliphatic), C-O, C-N stretches

A Framework for Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it to other relevant compounds. The choice of comparators will depend on the intended application of the research.

Identifying Relevant Comparators

Given its structure, potential comparators could include:

  • Structurally Related Phenylalkylamines: Compounds like 1-(4-methoxyphenyl)ethylamine or other substituted phenethylamines can provide insights into how the cyclopentyl and N-methyl groups influence activity.[9][10]

  • Compounds with Similar Predicted Pharmacological Profiles: If the compound is being investigated for its psychoactive properties, comparison with known serotonergic or dopaminergic agents would be relevant. For example, compounds from the DOx series or phenylpiperazines could serve as functional comparators.[11][12]

Proposed Assays for Comparative Evaluation

The following table outlines a potential experimental plan for a comparative study. The rationale for each assay is provided to guide the experimental design.

Assay TypeSpecific AssayRationale
In Vitro Pharmacology Receptor Binding Assays (e.g., for serotonin, dopamine receptors)To determine the binding affinity and selectivity of the compound for specific molecular targets.
In Vitro Pharmacology Functional Assays (e.g., cAMP accumulation, calcium mobilization)To assess whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
In Vitro ADME Metabolic Stability in Liver MicrosomesTo evaluate the compound's susceptibility to metabolism, which influences its in vivo half-life.
In Vivo Behavioral Pharmacology Locomotor Activity, Drug DiscriminationTo characterize the in vivo psychoactive effects of the compound in an animal model.

Conclusion: Advancing Research Through Rigorous and Reproducible Science

This guide has provided a comprehensive framework for the reproducible synthesis and analysis of this compound. By adhering to the detailed protocols, understanding the critical parameters, and conducting thorough analytical characterization, researchers can be confident in the quality and reliability of their findings. While direct comparative data for this novel compound is yet to be established, the proposed framework for comparative analysis offers a clear path forward for elucidating its unique properties. Ultimately, a commitment to rigorous and transparent experimental practices is essential for driving scientific progress and ensuring the trustworthiness of our collective research endeavors.

References

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  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
  • Thorata, B. R., et al. (n.d.). Synthesis of 1-({7-methoxy-2-[4-(methylsulfanyl) phenyl]-1- benzofuran-5-yl}-n-[(n-ethylpyrrolidin-2-yl)
  • Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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A Head-to-Head Comparison of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine Derivatives: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of central nervous system (CNS) drug discovery, the exploration of novel chemical scaffolds that can be finely tuned to modulate key neurological targets is of paramount importance. The C-[1-(4-methoxy-phenyl)-cyclopentyl]-methylamine core represents a promising starting point for the development of agents targeting monoaminergic systems, which are implicated in a wide array of neurological and psychiatric disorders, including depression and anxiety. This guide provides a comprehensive head-to-head comparison of hypothesized derivatives of this core structure, leveraging established structure-activity relationship (SAR) principles from related chemical classes to predict their performance. We will delve into the rationale behind specific molecular modifications and provide detailed experimental protocols for their evaluation, offering a robust framework for researchers in the field.

The Core Scaffold: A Foundation for CNS Modulation

The this compound scaffold combines several key features that suggest potential interactions with CNS targets. The 4-methoxyphenyl group is a common motif in compounds targeting serotonin and dopamine receptors. The cyclopentyl ring introduces a degree of conformational rigidity, which can be crucial for selective receptor engagement. Finally, the primary amine is a key interaction point and a site for further chemical modification to alter potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Hypothesized Derivatives

While extensive comparative data on a series of this compound derivatives is not yet publicly available, we can extrapolate from well-established SAR trends in related phenethylamine and cycloalkylamine classes to predict the impact of specific structural modifications.[1][2][3] This section will compare the parent compound (Derivative A) with three hypothesized derivatives (B, C, and D) where systematic modifications are introduced.

Table 1: Hypothesized Derivatives for Comparative Analysis

DerivativeStructureModification from Parent CompoundPredicted Primary Target(s)
A (Parent Compound)Serotonin/Dopamine Receptors
B N-methylationMonoamine Transporters (SERT/DAT)
C Addition of a 2-hydroxyl group on the phenyl ringIncreased 5-HT Receptor Selectivity
D Replacement of cyclopentyl with a cyclohexyl ringAltered Receptor Pocket Fit and Potency
Impact on Receptor Binding Affinity

The initial step in characterizing these compounds is to determine their binding affinities at key CNS targets, primarily serotonin (5-HT) and dopamine (D) receptors, as well as the serotonin transporter (SERT) and dopamine transporter (DAT). The following table presents predicted binding affinities (Ki, in nM) based on SAR data from analogous series of compounds.[4][5]

Table 2: Predicted Receptor Binding Affinities (Ki, nM) of Derivatives

Derivative5-HT1A5-HT2AD2SERTDAT
A 501202508001500
B 80150300150400
C 25604009501800
D 751802007501400

Note: These values are hypothetical and intended for illustrative purposes to guide experimental design.

Expertise & Experience: The N-methylation in Derivative B is predicted to decrease affinity for G-protein coupled receptors (GPCRs) like the 5-HT and D2 receptors, a commonly observed trend.[1] However, this modification is also anticipated to enhance affinity for monoamine transporters, potentially shifting the compound's primary mechanism of action towards reuptake inhibition.[4] The addition of a hydroxyl group in Derivative C can introduce a new hydrogen bond donor, potentially increasing affinity and selectivity for specific serotonin receptor subtypes that have a corresponding acceptor residue in their binding pocket. The expansion to a cyclohexyl ring in Derivative D alters the spatial arrangement of the pharmacophore, which can either improve or diminish the fit within the receptor's binding site.

Functional Activity: Agonism vs. Antagonism

Beyond binding affinity, understanding the functional consequence of receptor binding is critical. This is typically assessed through in vitro functional assays, such as cAMP accumulation assays for Gs or Gi-coupled receptors.

Table 3: Predicted Functional Activity (EC50/IC50, nM and % Efficacy/Inhibition)

Derivative5-HT1A (cAMP Inhibition)5-HT2A (Ca2+ Mobilization)
A EC50: 150 nM (60% Efficacy)EC50: 300 nM (40% Efficacy)
B EC50: 250 nM (50% Efficacy)EC50: 400 nM (30% Efficacy)
C EC50: 80 nM (75% Efficacy)EC50: 150 nM (55% Efficacy)
D IC50: 300 nM (80% Inhibition)IC50: 500 nM (70% Inhibition)

Note: These values are hypothetical and intended for illustrative purposes.

Trustworthiness: The predicted shift from agonism to antagonism for Derivative D highlights how subtle changes in the cycloalkyl ring size can dramatically alter the conformational dynamics of the ligand-receptor complex, leading to a different functional outcome. This underscores the importance of comprehensive functional screening in drug discovery.

Experimental Protocols

To validate these predictions, rigorous experimental evaluation is necessary. The following are detailed, step-by-step protocols for key assays.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of the test compounds for the human 5-HT1A receptor.

Materials:

  • HeLa cell membranes expressing recombinant human 5-HT1A receptors

  • [3H]-8-OH-DPAT (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Non-specific binding control: 10 µM 5-HT

  • Test compounds (Derivatives A-D)

  • Scintillation vials and cocktail

  • Glass fiber filters (GF/B)

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of [3H]-8-OH-DPAT (final concentration ~1 nM), and 50 µL of the cell membrane preparation (20 µg protein).

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of 10 µM 5-HT instead of the test compound.

  • Incubate the plate at 25°C for 60 minutes.

  • Rapidly filter the contents of each well through GF/B filters pre-soaked in assay buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

cAMP Accumulation Assay for 5-HT1A Functional Activity

This protocol measures the ability of the test compounds to inhibit forskolin-stimulated cAMP production, indicative of 5-HT1A receptor agonism.

Materials:

  • CHO cells stably expressing the human 5-HT1A receptor

  • Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX

  • Forskolin

  • cAMP assay kit (e.g., HTRF-based)

  • Test compounds (Derivatives A-D)

Procedure:

  • Plate the CHO-5-HT1A cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay medium.

  • Add the test compounds at various concentrations to the wells.

  • Add forskolin to a final concentration of 10 µM to all wells except the basal control.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 and Emax (maximal efficacy) values from the curve.

Visualizing Structure-Activity Relationships and Workflows

Predicted Structure-Activity Relationship (SAR)

The following diagram illustrates the predicted impact of substitutions at different positions of the this compound scaffold.

SAR cluster_scaffold This compound Scaffold cluster_mods Modifications cluster_effects Predicted Effects Scaffold Core Structure N_Alkyl N-Alkylation (e.g., -CH3, -C2H5) Scaffold->N_Alkyl Phenyl_Sub Phenyl Ring Substitution (e.g., -OH, -Cl, -F) Scaffold->Phenyl_Sub Cycloalkyl_Mod Cycloalkyl Ring Modification (e.g., Cyclohexyl, Cyclobutyl) Scaffold->Cycloalkyl_Mod Transporter_Affinity Increased Transporter Affinity (SERT/DAT) N_Alkyl->Transporter_Affinity GPCR_Affinity_Dec Decreased GPCR Affinity N_Alkyl->GPCR_Affinity_Dec Selectivity_Mod Modulated Selectivity (5-HT vs. D) Phenyl_Sub->Selectivity_Mod Potency_Change Altered Potency/Efficacy Cycloalkyl_Mod->Potency_Change

Caption: Predicted SAR for this compound.

Experimental Workflow for Derivative Characterization

The following diagram outlines a typical workflow for the characterization of newly synthesized derivatives.

Workflow Synthesis Synthesis of Derivatives Primary_Binding Primary Binding Assays (5-HT, D Receptors & Transporters) Synthesis->Primary_Binding Functional_Assays Functional Assays (cAMP, Ca2+ Mobilization) Primary_Binding->Functional_Assays Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assays->Selectivity_Panel In_Vitro_ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity_Panel->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Forced Swim Test) In_Vivo_PK->In_Vivo_Efficacy

Caption: Experimental workflow for characterizing novel CNS-active compounds.

Conclusion

The this compound scaffold presents a versatile platform for the design of novel CNS-active agents. By systematically applying established medicinal chemistry principles, it is possible to hypothesize and then synthesize derivatives with tailored pharmacological profiles. This guide provides a predictive framework for comparing such derivatives and offers detailed protocols for their experimental validation. The successful characterization of these and other novel compounds will continue to advance our understanding of neuropharmacology and pave the way for the development of next-generation therapeutics for neurological and psychiatric disorders.

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  • Baker, L. E., et al. (2023).
  • de Oliveira, G. G., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy. [Link]
  • A&A Pharmachem. This compound, 95% Purity, C13H19NO, 5 grams. A&A Pharmachem. [Link]
  • Google Patents. (2002). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

Sources

A Researcher's Guide to Characterizing the Binding Affinity of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount to identifying next-generation therapeutics. C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine presents a unique structural motif with potential interactions at various biological targets, particularly within the central nervous system. Its resemblance to known pharmacophores suggests a possible affinity for G-protein coupled receptors (GPCRs) or monoamine transporters, which are critical targets in neuropharmacology. This guide provides a comprehensive framework for researchers to meticulously characterize the binding affinity of this novel compound. We will delve into the strategic selection of experimental methodologies, provide detailed, validated protocols, and outline a framework for comparing its binding profile against established ligands. This document is designed to empower researchers to generate robust and reproducible data, forming a solid foundation for further drug development efforts.

Strategic Selection of Binding Affinity Assays: A Comparative Overview

The initial step in characterizing a novel compound is to determine its binding affinity (Kd) or inhibitory constant (Ki) for a panel of putative targets. The choice of assay is critical and depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare three gold-standard techniques for quantifying small molecule-protein interactions.[1][2][3][4][5][6]

Assay Type Principle Advantages Disadvantages Primary Output
Radioligand Binding Assay Measures the displacement of a known radiolabeled ligand from its target by the test compound.[7][8][9]High sensitivity and specificity. Well-established for membrane-bound targets like GPCRs and transporters.[9][10]Requires handling of radioactive materials. Indirect measurement of affinity (Ki).IC50, Ki
Surface Plasmon Resonance (SPR) An optical technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[1][5][6][11][12]Label-free and real-time data acquisition. Provides kinetic information (kon, koff) in addition to affinity (Kd).[1][5]Requires specialized equipment. Immobilization of the protein can sometimes affect its conformation and activity.[12]Kd, kon, koff
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[2][3][4][13]Label-free and solution-based, avoiding surface immobilization artifacts. Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, ΔG).[2][3][4]Requires larger quantities of pure protein and compound. Lower throughput compared to other methods.Kd, n (stoichiometry), ΔH, ΔS

For the initial characterization of this compound, a tiered approach is recommended. Given its structural similarity to monoamine reuptake inhibitors, a primary screen using radioligand binding assays against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a logical and cost-effective starting point.[7] Positive hits can then be further characterized using SPR or ITC to gain deeper insights into the binding kinetics and thermodynamics.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Radioligand Competition Binding Assay for Monoamine Transporters

This protocol outlines the determination of the inhibitory constant (Ki) of this compound for the human dopamine transporter (hDAT). The same principles can be applied to hNET and hSERT by selecting the appropriate radioligand and cell line.[7][8]

Objective: To determine the Ki of the test compound for hDAT.

Materials:

  • HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).[7]

  • Unlabeled competitor for non-specific binding: 10 µM Cocaine.[8]

  • Test Compound: this compound.

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture HEK293-hDAT cells P2 Prepare cell membranes P1->P2 A1 Incubate membranes with radioligand and test compound P2->A1 P3 Prepare serial dilutions of test compound P3->A1 A2 Separate bound and free radioligand via filtration A1->A2 A3 Measure radioactivity with a scintillation counter A2->A3 D1 Plot % specific binding vs. log[compound] A3->D1 D2 Determine IC50 using non-linear regression D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for Radioligand Competition Binding Assay.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in fresh binding buffer. Determine the protein concentration using a standard protein assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer.

      • 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • 50 µL of [³H]WIN 35,428 at a concentration near its Kd.

      • For total binding, add 50 µL of binding buffer instead of the test compound.

      • For non-specific binding, add 50 µL of 10 µM cocaine.[8]

    • Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes the use of SPR to determine the binding kinetics of this compound to a purified transporter protein.

Objective: To determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of the test compound for the target transporter.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Purified, functional transporter protein.

  • Test Compound: this compound.

  • Running Buffer: A suitable buffer that maintains protein stability (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS).

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Equilibrate SPR system with running buffer P2 Immobilize transporter protein onto sensor chip P1->P2 A1 Inject test compound over sensor surface (association) P2->A1 P3 Prepare serial dilutions of test compound P3->A1 A2 Flow running buffer over surface (dissociation) A1->A2 A3 Regenerate sensor surface A2->A3 D1 Generate sensorgrams for each concentration A2->D1 D2 Fit data to a kinetic binding model D1->D2 D3 Determine kon, koff, and Kd D2->D3

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of research chemicals are not merely regulatory hurdles but are fundamental to protecting personnel, the environment, and the validity of our work. This guide provides a detailed protocol for the proper disposal of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine (CAS No. 23528-54-3), a substituted aromatic amine.[1][2] The procedures outlined here are synthesized from regulatory standards and best practices in laboratory safety, ensuring a self-validating system of chemical handling from bench to disposal.

Hazard Assessment and Characterization

The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on data from structurally similar aromatic amines, this compound should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation and Corrosion: Many amines can cause skin irritation or severe burns upon contact.[4]

  • Serious Eye Damage: Contact with eyes can lead to serious and potentially irreversible damage.[4]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[4]

  • Acute Toxicity: While specific data is unavailable, similar compounds can be harmful if swallowed or absorbed through the skin.[5][6]

  • Environmental Hazard: Amines can be toxic to aquatic life, and therefore, must not be disposed of down the drain or in regular trash.[5][7]

In compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a laboratory-specific Chemical Hygiene Plan (CHP) must be developed and followed.[8][9] This plan should include specific standard operating procedures (SOPs) for handling and disposing of hazardous chemicals like the one .

Table 1: Summary of Anticipated Hazards and Handling Precautions

Hazard CategoryAnticipated RiskRecommended Handling and PPE
Contact Hazard Skin and eye irritation/corrosionNitrile gloves, chemical splash goggles, face shield, lab coat
Inhalation Hazard Respiratory tract irritationUse in a certified chemical fume hood
Ingestion Hazard Harmful if swallowedDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Environmental Harmful to aquatic lifeDo not dispose of down the drain. Collect for hazardous waste disposal.[7][10]
Personal Protective Equipment (PPE)

Before beginning any work that could lead to the generation of this compound waste, ensure the proper personal protective equipment is worn.

  • Hand Protection: Chemically resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specific amine compounds).

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[5]

  • Respiratory Protection: All handling of this compound that could generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Due to its chemical structure and the hazards associated with the aromatic amine class, this compound must be managed as hazardous waste.

  • Segregation: Do not mix amine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions. Specifically, keep amine waste separate from acids and oxidizing agents.[7]

Step 2: Waste Collection and Container Management

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) container is often suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The label should also include the approximate concentration and any other components in the waste stream.

  • Container Status: Keep the waste container closed at all times, except when adding waste. This is a critical EPA requirement to prevent the release of hazardous vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: The waste container must be stored at or near the point of generation, in a designated Satellite Accumulation Area (SAA), and under the control of the laboratory personnel.[13]

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[13]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.

Step 4: Requesting a Waste Pickup

  • Once the waste container is full, or before the laboratory's designated accumulation time limit is reached, a waste pickup must be requested from your institution's EHS department or a licensed hazardous waste disposal company.[7] Do not move the hazardous waste from one SAA to another.

Decontamination and Spill Response

Decontamination:

  • Glassware and Equipment: Triple-rinse any contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent. For aromatic amines, specialized decontamination solutions are available.[14]

Spill Response: In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent others from entering.

  • Protect Yourself: Don appropriate PPE before attempting to clean the spill.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain and absorb the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill / Decontamination start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste (Aromatic Amine) fume_hood->characterize segregate Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) characterize->segregate container Use a Labeled, Compatible, and Sealed Waste Container segregate->container saa Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment container->saa spill_check Spill or Contamination? request_pickup Request Pickup by EHS or Licensed Waste Disposal Vendor saa->request_pickup end End: Compliant Disposal request_pickup->end spill_check->container No spill_yes Follow Spill Response Protocol spill_check->spill_yes Yes decon Decontaminate Surfaces & Equipment spill_yes->decon collect_decon Collect Decontamination Waste as Hazardous decon->collect_decon collect_decon->container

Caption: Decision workflow for the safe disposal of this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sunway Pharm Ltd. (n.d.). (1-(4-Methoxyphenyl)cyclopentyl)methanamine.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • DTIC. (n.d.). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories.
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • Chem Service. (2014, August 15). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine.
  • PubChem. (n.d.). Cyclopentyl(4-methoxyphenyl)methanamine.

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A Comprehensive Guide to Personal Protective Equipment for Handling C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine (C13H19NO)[1]. While specific hazard data for this compound is limited, its structural similarity to other aromatic amines and cycloalkylamines necessitates a cautious approach, adhering to stringent safety measures to mitigate potential risks. This document synthesizes established best practices for handling analogous chemical structures to ensure the safety of all laboratory personnel.

Understanding the Potential Hazards

This compound is an aromatic amine. Aromatic amines as a class of compounds can be readily absorbed through the skin and may pose various health risks, including skin and eye irritation, respiratory tract irritation, and potential for more severe toxic effects with prolonged exposure[2][3]. Structurally similar compounds, such as 1-(4-methoxyphenyl)ethanamine and 1-(3-Methoxy-4-methylphenyl)cyclopropanemethanamine, are known to cause skin and eye irritation and may cause respiratory irritation[4][5]. Therefore, it is prudent to handle this compound with a high degree of caution.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)P264: Wash skin thoroughly after handling.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection

The choice of gloves is critical, as aromatic amines can permeate many common glove materials[3].

Glove MaterialBreakthrough Time (General Guidance for Aromatic Amines)Recommendations
Nitrile Variable, generally provides moderate protection.Suitable for short-duration tasks with no direct immersion. Double-gloving is recommended.
Viton® > 8 hoursRecommended for prolonged handling or when there is a risk of splashing.
Butyl Rubber > 8 hoursAn excellent alternative to Viton® for handling aromatic amines.

Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.

Eye and Face Protection

Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the compound, even in small quantities. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

Skin and Body Protection

A flame-retardant lab coat is the minimum requirement. For larger quantities or procedures with a significant risk of splashing, chemical-resistant coveralls are recommended. All protective clothing should be removed before leaving the laboratory.

Respiratory Protection

Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe handling and management of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Weighing
  • All handling of the compound should occur within a designated area, preferably inside a chemical fume hood.

  • When weighing, use a balance with a draft shield or conduct the operation within a fume hood to prevent the dispersion of any powder.

  • Use dedicated spatulas and weighing boats.

Experimental Procedures

The following diagram outlines the key steps and decision points for safely incorporating this compound into your experimental workflow.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Prepare_Work_Area Prepare Work Area in Fume Hood Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Perform_Reaction Perform Reaction Weigh_Compound->Perform_Reaction Work_Up Work-up and Purification Perform_Reaction->Work_Up Decontaminate Decontaminate Work Area and Equipment Work_Up->Decontaminate Dispose_Waste Dispose of Chemical Waste Decontaminate->Dispose_Waste

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Spills
  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood): Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for the disposal of hazardous waste. Do not dispose of this chemical down the drain.

Conclusion

The safe handling of this compound relies on a proactive and informed approach to laboratory safety. By understanding the potential hazards, implementing a robust PPE plan, and adhering to the operational and disposal procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe working environment. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for the most current and comprehensive safety information.[6]

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories - Bergeson & Campbell, P.C. (2012).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem. (n.d.).
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
  • NIOSH pocket guide to chemical hazards - Johns Hopkins Lab Safety. (2015).
  • Personal protective equipment for handling Cyclo(Gly-L-Pro) - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2014).
  • Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. (n.d.).
  • 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem. (n.d.).
  • 1-(3-Methoxy-4-methylphenyl)cyclopropanemethanamine - AK Scientific, Inc. (n.d.).
  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020).
  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound, 95% Purity, C13H19NO, 5 grams. (n.d.).
  • C-[1-(4-Chloro-phenyl)-cyclopentyl]-methylamine | SCBT - Santa Cruz Biotechnology. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.